molecular formula C9H10O4 B082066 (2-Methoxyphenyl)glycolic acid CAS No. 10408-29-4

(2-Methoxyphenyl)glycolic acid

Cat. No.: B082066
CAS No.: 10408-29-4
M. Wt: 182.17 g/mol
InChI Key: HNYBRPOTLDAYRG-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)glycolic acid (CAS 10408-29-4) is a high-purity organic compound characterized by its molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . This molecule, an ortho-substituted mandelic acid derivative, is offered with a guaranteed purity of ≥97% and is stored under recommended sealed, dry conditions at 2-8°C to ensure stability . The product is supplied For Research Use Only and is strictly intended for laboratory and further manufacturing applications, not for diagnostic or human use . As a methoxy-substituted glycolic acid derivative, it shares a structural relationship with a class of hydroxy acids that have been widely investigated in scientific research for various applications . Researchers value this compound for its potential as a versatile building block in organic synthesis and for use in exploring structure-activity relationships in the development of new chemical entities. Its specific ortho-methoxy structure may influence its physicochemical properties and reactivity, making it a compound of interest for specialized synthetic pathways.

Properties

IUPAC Name

2-hydroxy-2-(2-methoxyphenyl)acetic acid
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InChI

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYBRPOTLDAYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908783
Record name Hydroxy(2-methoxyphenyl)acetic acid
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Molecular Weight

182.17 g/mol
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CAS No.

10408-29-4
Record name o-Methoxymandelic acid
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Record name (2-Methoxyphenyl)glycolic acid
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Record name Hydroxy(2-methoxyphenyl)acetic acid
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Record name (2-methoxyphenyl)glycolic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Mandelic Acids

Mandelic acid, an aromatic alpha-hydroxy acid, serves as a foundational scaffold in the realms of synthetic, medicinal, and industrial chemistry.[1][2] Its unique structure, featuring a carboxylic acid, a hydroxyl group on the alpha-carbon, and an aromatic ring, provides a powerful combination of reactivity and stereochemical potential.[1][2] Derivatives of mandelic acid are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2][3]

This guide focuses on a specific, valuable derivative: (2-Methoxyphenyl)glycolic acid , also known as 2-methoxymandelic acid. The introduction of a methoxy group at the ortho (2-position) of the phenyl ring significantly influences the molecule's electronic properties, steric hindrance, and intramolecular interactions. These modifications can alter its reactivity, biological activity, and utility as a chiral building block in complex organic synthesis, making a detailed understanding of its chemical properties essential for researchers in drug discovery and development.

Section 1: Physicochemical and Structural Properties

This compound is a chiral molecule possessing a stereocenter at the alpha-carbon. This chirality is a critical feature, as enantiomers often exhibit distinct pharmacological activities. The ortho-methoxy group can influence the molecule's conformation through steric interactions and potential hydrogen bonding with the proximate hydroxyl or carboxylic acid groups.

Key Physicochemical Data:

PropertyValueSource / Comment
Molecular Formula C₉H₁₀O₄Calculated
Molar Mass 182.17 g/mol Calculated
IUPAC Name 2-hydroxy-2-(2-methoxyphenyl)acetic acidStandard Nomenclature
Synonyms 2-Methoxymandelic acid, o-Methoxyphenylglycolic acidCommon alternative names
Appearance White to off-white crystalline solidPredicted based on analogs
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.Predicted based on structure
pKa ~3.5 - 4.0Estimated based on mandelic acid (pKa ~3.4) and electronic effects of the methoxy group.

Note: Experimental data for some properties of the 2-methoxy isomer are not widely published. Values are often predicted based on established chemical principles and data from closely related analogs, such as 4-methoxymandelic acid.[4]

Section 2: Synthesis and Manufacturing

The synthesis of this compound typically starts from 2-methoxybenzaldehyde. A common and effective strategy involves the formation of a cyanohydrin intermediate, which is subsequently hydrolyzed to the carboxylic acid. A notable advancement in this area is the use of biocatalysis, which can achieve high enantioselectivity.

2.1 Synthetic Workflow: Chemoenzymatic Approach

A modern, scalable method for producing enantiomerically pure (R)-2-methoxymandelic acid involves a one-pot, dynamic kinetic resolution process.[5][6] This process begins with the formation of the cyanohydrin from 2-methoxybenzaldehyde, which is then enantioselectively hydrolyzed by an engineered nitrilase enzyme.

SynthesisWorkflow cluster_reagents Starting Materials cluster_process One-Pot Reaction 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Cyanohydrin In-situ Cyanohydrin Formation 2-Methoxybenzaldehyde->Cyanohydrin NaCN Sodium Cyanide (NaCN) NaCN->Cyanohydrin Hydrolysis Enantioselective Hydrolysis Cyanohydrin->Hydrolysis Engineered Nitrilase (e.g., BCJ2315 mutant) pH, Temp Control Product (R)-2-Methoxymandelic Acid Hydrolysis->Product Acidic Workup & Isolation

Caption: Chemoenzymatic synthesis of (R)-2-Methoxymandelic acid.

2.2 Detailed Experimental Protocol (Illustrative)

The following protocol is based on established procedures for the chemoenzymatic synthesis of chiral mandelic acids.[5][6]

Objective: To synthesize (R)-2-methoxymandelic acid via a one-pot dynamic kinetic resolution.

Materials:

  • 2-methoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Lyophilized whole cells of E. coli expressing an engineered nitrilase

  • Sodium bisulfite (optional, to prevent enzyme deactivation)[5][6]

  • Phosphate buffer (pH ~7.5)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer and the lyophilized cell catalyst. Initiate stirring.

  • Substrate Addition: Dissolve 2-methoxybenzaldehyde in ethyl acetate. Add this organic solution to the aqueous buffer containing the catalyst.

  • Cyanide Addition: In a separate container, prepare an aqueous solution of sodium cyanide. Add this solution dropwise to the reaction mixture over a period of 1-2 hours. Causality: Slow addition is critical to control the reaction rate and maintain a low concentration of free cyanide.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40°C). Monitor the conversion of the starting material and the enantiomeric excess (ee) of the product periodically using chiral HPLC.

  • Workup and Isolation: Once the reaction reaches completion (typically >95% conversion and >97% ee), stop the stirring. Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and acidify the aqueous layer with concentrated HCl to pH ~2. This protonates the carboxylate salt, causing the product to precipitate or become extractable.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure (R)-2-methoxymandelic acid.

Section 3: Analytical Characterization

Accurate structural elucidation and purity assessment are paramount. A combination of NMR, IR, and MS spectroscopy is typically employed.

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR -COOHδ 11-13 ppm (broad singlet)
Ar-Hδ 6.8-7.5 ppm (multiplet, 4H)
-CH(OH)-δ 5.1-5.3 ppm (singlet)
-OHδ 4-6 ppm (broad singlet, exchangeable)
-OCH₃δ 3.8-3.9 ppm (singlet, 3H)
¹³C NMR -C=Oδ 175-180 ppm
Ar-C (ipso, quat.)δ 157 (C-OCH₃), 130 (C-CHOH) ppm
Ar-CHδ 110-130 ppm
-CH(OH)-δ 70-75 ppm
-OCH₃δ 55-56 ppm
IR (KBr) O-H stretch (acid)2500-3300 cm⁻¹ (very broad)
O-H stretch (alcohol)3200-3500 cm⁻¹ (broad)
C-H stretch (sp²)3000-3100 cm⁻¹
C-H stretch (sp³)2850-3000 cm⁻¹
C=O stretch (acid)1700-1725 cm⁻¹
C=C stretch (aromatic)1450-1600 cm⁻¹
C-O stretch1020-1250 cm⁻¹
Mass Spec (EI) [M]⁺m/z 182
[M-H₂O]⁺m/z 164
[M-COOH]⁺m/z 137
[M-H₂O-CO]⁺m/z 136

Note: NMR chemical shifts are highly dependent on the solvent used. The provided data are estimates for common solvents like CDCl₃ or DMSO-d₆.[5]

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the methoxy-substituted aromatic ring.

Key Reaction Pathways:

  • Esterification/Amidation: The carboxylic acid readily reacts with alcohols or amines, typically under acidic catalysis or with coupling agents, to form esters or amides.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, (2-methoxyphenyl)glyoxylic acid, using mild oxidizing agents.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like LiAlH₄.

  • Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho-, para-director. However, the ortho position is sterically hindered, and the para position (C5) is the most likely site for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The glycolic acid side chain is a deactivating group.

Reactivity Start This compound Ester Ester Derivative Start->Ester R'OH, H⁺ Amide Amide Derivative Start->Amide R'₂NH, DCC KetoAcid α-Keto Acid Start->KetoAcid [O] (e.g., PCC) EAS_Product Aromatic Substitution Product (e.g., at C5) Start->EAS_Product E⁺ (e.g., Br₂, FeBr₃)

Caption: Key reaction pathways for this compound.

Stability: The compound is chemically stable under standard ambient conditions. However, like most carboxylic acids, it is corrosive. It should be stored in a tightly closed container in a cool, dry place, away from strong bases and oxidizing agents.

Section 5: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile chiral building block. Its enantiomerically pure forms are crucial for synthesizing complex molecules where specific stereochemistry is required for biological activity.

  • Chiral Auxiliary and Resolving Agent: While less common than unsubstituted mandelic acid, it can be used to resolve racemic mixtures of amines or alcohols.

  • Scaffold for Bioactive Molecules: Its structure is a key component in the synthesis of various pharmaceutical agents. Mandelic acid derivatives are found in Factor Xa inhibitors, anti-HIV agents, and dual-action anti-inflammatory/antimicrobial compounds.[1][2] The specific stereochemistry and substitution pattern provided by the 2-methoxy derivative can be used to fine-tune binding interactions with biological targets.

  • Advanced Materials: Mandelic acid derivatives are also being explored in materials science for the creation of novel polymers and chiral liquid crystals.[2]

Section 6: Safety and Handling

As a derivative of glycolic acid, this compound is expected to be a corrosive and hazardous material requiring careful handling.

Hazard CategoryGHS Classification & Precautionary Statements
Acute Toxicity H302/H332: Harmful if swallowed or inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Damage H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.
Storage P405: Store locked up. Keep in a cool, dry, well-ventilated area away from incompatible materials.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Note: This information is based on data for closely related glycolic and mandelic acids. Always consult the specific Safety Data Sheet (SDS) for the material before handling.

References
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (n.d.). Almac. Retrieved January 13, 2026, from [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

  • Thermophysical Properties of 4-Methoxymandelic acid. (n.d.). Chemcasts. Retrieved January 13, 2026, from [Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Analysis of (2-Methoxyphenyl)glycolic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-Methoxyphenyl)glycolic acid, also known as o-methoxymandelic acid, is a significant chiral building block and metabolite of interest in pharmaceutical development and chemical synthesis. Its unambiguous identification and quality assessment are paramount, relying on a suite of spectroscopic techniques. This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As complete, experimentally verified spectra are not consistently available across public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. We will explore the causality behind experimental choices, provide validated protocols for data acquisition, and interpret the spectral features that constitute the unique fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy stands as the definitive method for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, with its distinct aromatic, aliphatic, and exchangeable protons, NMR is indispensable for confirming its identity and purity.

Rationale for NMR Analysis

The choice to employ both ¹H and ¹³C NMR is rooted in the complementary information they provide. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR, in turn, provides a map of the carbon skeleton.

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analyte. Its polarity effectively dissolves the acid, and its high boiling point facilitates variable temperature experiments if needed. Crucially, unlike deuterium oxide (D₂O), it allows for the observation of exchangeable protons (the hydroxyl and carboxylic acid -OH groups), which appear as broad singlets and provide key functional group evidence.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024 scans or more, as the ¹³C nucleus has a low natural abundance.

  • Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Predicted Spectral Data and Interpretation

Based on established chemical shift principles and data from analogous compounds, the following spectral data are predicted for this compound.

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment
a12.5 - 13.5broad singlet1HCarboxylic acid (-COOH)
b7.45dd (J ≈ 7.6, 1.8 Hz)1HAr-H (ortho to -CHOH)
c7.28ddd (J ≈ 8.2, 7.4, 1.8 Hz)1HAr-H (para to -OCH₃)
d7.00d (J ≈ 8.2 Hz)1HAr-H (ortho to -OCH₃)
e6.92t (J ≈ 7.5 Hz)1HAr-H (meta to -OCH₃)
f6.0 - 6.5broad singlet1HAlpha-hydroxyl (-OH)
g5.35singlet1HAlpha-proton (-CHOH)
h3.82singlet3HMethoxy (-OCH₃)

Predicted Shift (δ, ppm)Assignment
174.5Carboxylic acid (C=O)
156.0Aromatic C (C-OCH₃)
129.5Aromatic C (para to -OCH₃)
128.8Aromatic C (quaternary, C-CHOH)
120.9Aromatic C (meta to -OCH₃)
111.0Aromatic C (ortho to -OCH₃)
70.0Alpha-carbon (-CHOH)
55.6Methoxy (-OCH₃)

graph "NMR_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontcolor="#202124"];
edge [color="#5F6368"];
// Define nodes with labels
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.2,0.7!"];
C3 [label="C", pos="1.2,2.1!"];
C4 [label="C", pos="0,2.8!"];
C5 [label="C", pos="-1.2,2.1!"];
C6 [label="C", pos="-1.2,0.7!"];
H_b [label="H(b)", pos="2.1,0.2!"];
H_c [label="H(c)", pos="2.1,2.6!"];
H_d [label="H(d)", pos="0,3.8!"];
H_e [label="H(e)", pos="-2.1,2.6!"];

C_alpha [label="C", pos="-2.4,0!"];
H_g [label="H(g)", pos="-2.4,-1!"];
O_alpha [label="O", pos="-3.6,0.7!"];
H_f [label="H(f)", pos="-4.4,0.2!"];

C_carboxyl [label="C", pos="-2.4, -2.2!"];
O_carbonyl [label="= O", pos="-1.6,-2.9!"];
O_hydroxyl [label="O", pos="-3.6,-2.9!"];
H_a [label="H(a)", pos="-4.4,-2.4!"];

O_methoxy [label="O", pos="0,-1!"];
C_methoxy [label="C", pos="0,-2!"];
H_h [label="H(h)₃", pos="0,-3!"];

// Define edges
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C2 -- H_b;
C3 -- H_c;
C4 -- H_d;
C5 -- H_e;
C6 -- C_alpha;
C_alpha -- H_g;
C_alpha -- O_alpha -- H_f;
C_alpha -- C_carboxyl;
C_carboxyl -- O_carbonyl;
C_carboxyl -- O_hydroxyl -- H_a;
C1 -- O_methoxy -- C_methoxy -- H_h;

}

Caption: Molecular structure of this compound with proton labels corresponding to the predicted ¹H NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds, providing a characteristic "fingerprint."

Principle and Application

For this compound, IR is ideal for confirming the presence of the carboxylic acid, hydroxyl, and methoxy groups, as well as the aromatic ring. The O-H stretching vibrations are particularly diagnostic, often appearing as very broad bands due to extensive hydrogen bonding in the solid or neat state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental signals.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 2400 (very broad)O-H stretchCarboxylic Acid (H-bonded)
~3350 (broad)O-H stretchAlcohol (-CHO-H )
~3050C-H stretchAromatic
2980, 2840C-H stretchMethoxy (-OCH₃)
~1710 (strong)C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1250 (strong)C-O stretchAryl ether (Ar-O-CH₃)
~1200C-O stretchCarboxylic Acid (C-O)
~1050C-O stretchAlcohol (CH-O)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.

Rationale for MS Analysis

The primary goal is to confirm the molecular weight (182.17 g/mol for C₉H₁₀O₄). Electrospray ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this, as it generates ions directly from a solution with minimal fragmentation, allowing for clear observation of the molecular ion.

Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile acid must be derivatized to increase its volatility. A common method is silylation, which converts the acidic protons (-OH, -COOH) into trimethylsilyl (TMS) ethers/esters. Data for the bis-TMS derivative of o-methoxymandelic acid is available and shows a molecular weight of 326.5 g/mol , consistent with the addition of two TMS groups (C₁₅H₂₆O₄Si₂)[1].

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Analysis: Infuse the sample directly or inject it onto a C18 LC column. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Interpretation:

    • Negative Ion Mode [ESI-]: Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 181.05 .

    • Positive Ion Mode [ESI+]: Expect signals for the protonated molecule [M+H]⁺ at m/z 183.06 and its sodium adduct [M+Na]⁺ at m/z 205.04 .

Predicted Fragmentation Pathway (ESI)

Tandem MS (MS/MS) experiments would induce fragmentation. A plausible pathway starting from the protonated molecule [M+H]⁺ is outlined below.

MS_Fragmentation parent [M+H]⁺ m/z 183 ion1 [C₉H₉O₃]⁺ m/z 165 parent->ion1 -H₂O frag1 Loss of H₂O (-18 Da) ion2 [C₈H₉O₂]⁺ m/z 137 ion1->ion2 -CO frag2 Loss of CO (-28 Da)

Caption: A predicted major fragmentation pathway for this compound in positive ion ESI-MS/MS.

The initial loss of water from the alcohol and carboxylic acid is a highly favorable process. This is followed by the loss of carbon monoxide from the resulting acylium ion, leading to a stable methoxy-substituted benzyl cation.

Conclusion

The collective application of NMR, IR, and MS provides a rigorous and multi-faceted characterization of this compound. While a complete set of public experimental data is elusive, a predictive approach grounded in the fundamental principles of spectroscopy allows for a confident and detailed structural assignment. The ¹H and ¹³C NMR spectra define the precise atomic connectivity, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides substructural evidence through fragmentation. This comprehensive spectroscopic profile is essential for researchers and drug development professionals to ensure the identity, purity, and quality of this compound in their critical applications.

References

  • Wharry, S. et al. (2021). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • PubChem. 2-Methoxyphenylacetic acid. PubChem Compound Summary for CID 7134. Available at: [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

  • NIST. o-Methoxymandelic acid, 2TMS derivative. NIST Chemistry WebBook, SRD 69. Available at: [Link]

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(2-Methoxyphenyl)glycolic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2-Methoxyphenyl)glycolic acid , also known as o-Methoxymandelic acid , is an aromatic alpha-hydroxy acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, comprising a carboxylic acid, a hydroxyl group at the alpha position, and a methoxy-substituted phenyl ring, make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.

Core Properties and Identification

This compound is a white to off-white crystalline solid. Its solubility in polar solvents like water and alcohols is a key property facilitating its use in various reaction conditions.[1] The presence of the methoxy group at the ortho position of the phenyl ring influences its electronic properties and reactivity compared to unsubstituted mandelic acid.

PropertyValueSource
CAS Number 10408-29-4,
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol Calculated from Molecular Formula
Synonyms o-Methoxymandelic acid, 2-Hydroxy-2-(2-methoxyphenyl)acetic acid
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents (e.g., water, alcohols)

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 2-methoxybenzaldehyde with a cyanide source to form the corresponding cyanohydrin, followed by hydrolysis. Below is a detailed protocol for a general synthesis of a related compound, which can be adapted for the target molecule, and a specific enzymatic synthesis for the chiral (R)-enantiomer.

General Synthetic Approach (Adaptable Protocol)

This protocol is adapted from the synthesis of DL-4-Hydroxy-3-methoxymandelic Acid and can be modified for this compound by using 2-methoxybenzaldehyde as the starting material.[2][3][4]

Reaction Scheme:

Synthesis_Scheme 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Intermediate_Cyanohydrin Intermediate_Cyanohydrin 2-Methoxybenzaldehyde->Intermediate_Cyanohydrin NaCN, H+ (2-Methoxyphenyl)glycolic_acid (2-Methoxyphenyl)glycolic_acid Intermediate_Cyanohydrin->(2-Methoxyphenyl)glycolic_acid H3O+, Heat

A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde in a suitable solvent such as ethanol.

    • Slowly add a solution of sodium cyanide (NaCN) in water while maintaining a low temperature (0-5 °C) using an ice bath.

    • Acidify the reaction mixture carefully with a mineral acid (e.g., HCl) to generate hydrogen cyanide in situ, which then reacts with the aldehyde.

    • Causality: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide yields the cyanohydrin.

  • Hydrolysis to Carboxylic Acid:

    • Isolate the crude cyanohydrin intermediate.

    • Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture under reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: The nitrile group of the cyanohydrin is hydrolyzed in three steps under acidic conditions, ultimately forming the carboxylic acid.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Enzymatic Synthesis of (R)-2-Methoxymandelic Acid

A scalable, one-pot enzymatic synthesis has been developed for the production of the (R)-enantiomer, which is often of higher value in pharmaceutical applications.[5] This method utilizes a rationally engineered nitrilase.

Reaction Scheme:

Enzymatic_Synthesis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde (R)-2-Methoxymandelic_acid (R)-2-Methoxymandelic_acid 2-Methoxybenzaldehyde->(R)-2-Methoxymandelic_acid Engineered Nitrilase, NaCN, in-situ cyanohydrin formation

Enzymatic synthesis of (R)-2-Methoxymandelic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer) containing sodium bisulfite. Causality: Sodium bisulfite forms an adduct with the aldehyde, preventing enzyme deactivation.[5]

    • Add the engineered nitrilase (e.g., as a lyophilized whole-cell preparation).

    • Introduce 2-methoxybenzaldehyde to the reaction mixture.

    • Slowly add a solution of sodium cyanide.

  • Enzymatic Conversion:

    • Maintain the reaction at a specific pH and temperature optimized for the enzyme's activity and stability.

    • The reaction proceeds as a dynamic kinetic resolution, where the in-situ formed cyanohydrin is enantioselectively hydrolyzed by the nitrilase to (R)-2-methoxymandelic acid.[5]

  • Product Isolation and Purification:

    • Once the reaction reaches completion, acidify the mixture to precipitate the product.

    • Collect the solid by filtration and wash with cold water.

    • The product can be further purified by recrystallization to achieve high enantiomeric and chemical purity.[5]

Purification and Analysis

Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound. The choice of solvent is critical for successful purification.

General Protocol:

  • Solvent Selection: Identify a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A mixture of solvents, such as ethyl acetate and hexanes, can be effective.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of this compound and for separating its enantiomers.

  • Purity Analysis: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can be used to determine the chemical purity.

  • Chiral Separation: The enantiomers of this compound can be resolved using a chiral stationary phase, such as a CHIRALPAK® IC column.[6] A mobile phase of n-hexane with an alcohol modifier (isopropanol or ethanol) and a small amount of an acid additive (e.g., trifluoroacetic acid) is typically employed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra will show characteristic signals for the aromatic protons, the methoxy group, and the alpha-proton.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

Mandelic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their chiral nature and the presence of multiple functional groups that can be readily modified.

  • Chiral Building Blocks: Enantiomerically pure this compound can serve as a chiral precursor in the synthesis of complex, biologically active molecules. The stereochemistry at the alpha-carbon is often crucial for the pharmacological activity of the final drug substance.

  • Intermediate in Pharmaceutical Synthesis: The carboxylic acid and hydroxyl groups can be derivatized to form esters, amides, and other functional groups, making it a versatile intermediate in multi-step syntheses of pharmaceutical agents.

  • Potential Biological Activity: The structural motif of an alpha-hydroxy acid can be found in various biologically active compounds. The methoxy-substituted phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, purification, and analysis, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. The provided protocols and analytical methods serve as a solid foundation for further exploration and application of this versatile molecule.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 159-164. [Link]

  • Fatiadi, A. J. (1974). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-"vanillyl"-mandelic acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412. [Link]

  • Fatiadi, A. J. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). PubMed. [Link]

  • Soldin, S. J., & Hill, J. G. (1986). The assay of 4-hydroxy-3-methoxymandelic acid in urine by HPLC with electrochemical detection using bonded-phase silica sorbents for rapid, simple and selective extraction. Annals of Clinical Biochemistry, 23(4), 447-452. [Link]

  • Fatiadi, A. J. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). PubMed Central. [Link]

  • ACS Publications. (2021). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development, 25(8), 1948-1955. [Link]

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An In-depth Technical Guide on the Biological Activity of 2-Methoxyphenyl Substituted Glycolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of glycolic acid, particularly those incorporating aromatic moieties, represent a promising frontier in the exploration of novel therapeutic agents. The introduction of a 2-methoxyphenyl group to the glycolic acid backbone is hypothesized to confer a unique combination of physicochemical and biological properties, leading to potentially significant antioxidant, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the theoretical framework supporting the biological potential of 2-methoxyphenyl substituted glycolic acids. Drawing on evidence from closely related analogues, this document outlines putative mechanisms of action, proposes relevant signaling pathways for investigation, and furnishes detailed experimental protocols for the synthesis and bioactivity screening of these compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this novel class of molecules.

Introduction: The Rationale for 2-Methoxyphenyl Substitution in Glycolic Acid Derivatives

Glycolic acid, the smallest of the α-hydroxy acids, is a well-established bioactive molecule, primarily known for its keratolytic and anti-inflammatory effects in dermatological applications.[1] Its mechanism of action involves the weakening of corneocyte cohesion in the stratum corneum, leading to exfoliation.[2][3] Furthermore, glycolic acid can modulate dermal matrix metabolism by stimulating collagen synthesis in fibroblasts and influencing cytokine release from keratinocytes.[4]

The strategic incorporation of a 2-methoxyphenyl substituent is predicated on the diverse biological activities associated with the 2-methoxyphenol (guaiacol) moiety. This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[5][6] The methoxy group, in particular, is known to enhance the cytotoxic activity of various anticancer compounds by influencing their lipophilicity and facilitating binding to protein targets.[7][8]

Therefore, the conjugation of a 2-methoxyphenyl group with a glycolic acid scaffold is a rational design strategy aimed at creating novel therapeutic agents that may exhibit synergistic or enhanced biological activities. This guide will explore the potential of these compounds in key therapeutic areas.

Potential Biological Activities and Putative Mechanisms of Action

While direct experimental evidence for the biological activities of 2-methoxyphenyl substituted glycolic acids is emerging, a strong theoretical framework for their potential can be constructed by examining related compounds.

Anticancer Activity

The 2-methoxyphenyl moiety is a common feature in a variety of compounds with demonstrated anticancer properties. For instance, methoxyflavones have been shown to induce cytotoxicity in cancer cell lines through the activation of downstream signaling pathways leading to apoptosis.[7] The presence of the methoxy group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.[7][8]

One of the key proposed mechanisms for the anticancer effects of compounds containing a 2-methoxyphenyl group is the inhibition of tubulin polymerization.[9] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis.[9] Furthermore, 2-methoxyestradiol, a metabolite of estrogen, has demonstrated potent anti-angiogenic and pro-apoptotic effects in various cancer models.[10][11]

Proposed Signaling Pathway for Anticancer Activity:

The anticancer activity of 2-methoxyphenyl substituted glycolic acids may be mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[12][13]

anticancer_pathway 2-Methoxyphenyl\nGlycolic Acid 2-Methoxyphenyl Glycolic Acid Growth Factor Receptor Growth Factor Receptor 2-Methoxyphenyl\nGlycolic Acid->Growth Factor Receptor Inhibition Apoptosis Apoptosis 2-Methoxyphenyl\nGlycolic Acid->Apoptosis Cell Cycle Arrest Cell Cycle Arrest 2-Methoxyphenyl\nGlycolic Acid->Cell Cycle Arrest PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition Angiogenesis Angiogenesis ERK->Angiogenesis Inhibition

Caption: Proposed anticancer signaling pathway modulation by 2-methoxyphenyl substituted glycolic acids.

Antimicrobial Activity

Phenolic compounds, including those with methoxy substitutions, are known to possess broad-spectrum antimicrobial activity.[14][15] Their mechanisms of action are often multifactorial and can include:

  • Disruption of the Cell Membrane: The lipophilic nature of the 2-methoxyphenyl group may allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components.[8]

  • Inhibition of Bacterial Enzymes: Phenolic compounds can inhibit essential bacterial enzymes, such as DNA gyrase and proteases, thereby interfering with DNA replication and other vital cellular processes.[8]

  • Inhibition of Biofilm Formation: Some phenolic compounds have been shown to reduce biofilm formation, which is a key virulence factor for many pathogenic bacteria.[8]

Glycolic acid itself has demonstrated pH-dependent antibacterial activity, particularly against Cutibacterium acnes.[16] The combination of the acidic nature of the glycolic acid moiety and the membrane-active properties of the 2-methoxyphenyl group could result in a potent antimicrobial agent.

Antioxidant Activity

The 2-methoxyphenol structure is a well-known scavenger of free radicals.[17][18] The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. The antioxidant capacity of 2-methoxyphenol derivatives has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[19]

Quantitative Data from Related Compounds

To provide a quantitative perspective on the potential bioactivities, the following table summarizes data from studies on closely related compounds. It is important to note that these values are for analogue compounds and should be used as a guide for predicting the potential potency of 2-methoxyphenyl substituted glycolic acids.

Compound ClassBiological ActivityAssayTargetIC50 / CC50 / MICReference
2-MethoxyphenolsCytotoxicityMTTHuman Submandibular Gland Tumor (HSG)Varies by derivative[5]
2-Methoxylated Fatty AcidsAntibacterialBroth MicrodilutionE. coliIC50: 21 µg/mL[20]
2-Methoxylated Fatty AcidsAntibacterialBroth MicrodilutionMRSAIC50: 17-37 µg/mL[20]
MethoxyflavonesAnticancerNot SpecifiedVarious Cancer Cell LinesVaries by derivative[7]
2-Methoxyestradiol SulfamatesAnti-proliferativeNot SpecifiedHUVECsIC50: 0.01-0.05 µM[11]
Metformin-Phenolic Acid ConjugatesAnticancerNot SpecifiedMDA-MB-468 and A549IC50: 4.42-5.47 µg/mL[2]

Experimental Protocols

Synthesis of 2-Methoxyphenyl Substituted Glycolic Acids

A generalized, two-step synthetic protocol for the preparation of 2-methoxyphenyl substituted glycolic acids is presented below. This method is adapted from established procedures for the synthesis of similar aryl-substituted acid derivatives.

Step 1: Synthesis of 2-(2-methoxyphenyl)-2-oxoacetic acid

  • To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a cyanide source (e.g., potassium cyanide, 1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Cool the reaction mixture to 0°C and slowly add a solution of an oxidizing agent (e.g., manganese dioxide, 2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-methoxyphenyl)-2-oxoacetic acid.

Step 2: Reduction to 2-hydroxy-2-(2-methoxyphenyl)acetic acid (2-methoxyphenyl glycolic acid)

  • Dissolve the 2-(2-methoxyphenyl)-2-oxoacetic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The final product can be further purified by recrystallization.

Experimental Workflow Diagram:

synthesis_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction Start_1 2-Methoxybenzaldehyde + KCN Reaction_1 Oxidation (e.g., MnO2) Start_1->Reaction_1 Workup_1 Acid Quench & Extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Product_1 2-(2-methoxyphenyl) -2-oxoacetic acid Purification_1->Product_1 Start_2 2-(2-methoxyphenyl) -2-oxoacetic acid Product_1->Start_2 Reaction_2 Reduction (e.g., NaBH4) Start_2->Reaction_2 Workup_2 Acidification & Extraction Reaction_2->Workup_2 Purification_2 Recrystallization Workup_2->Purification_2 Final_Product 2-Methoxyphenyl Glycolic Acid Purification_2->Final_Product

Caption: Synthetic workflow for 2-methoxyphenyl substituted glycolic acids.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-methoxyphenyl substituted glycolic acids in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The synthesis and biological evaluation of 2-methoxyphenyl substituted glycolic acids represent a compelling area for further research. Based on the extensive evidence from related compounds, this class of molecules holds significant promise as potential anticancer, antimicrobial, and antioxidant agents. The experimental protocols provided in this guide offer a clear path for the investigation of these compounds. Future studies should focus on the synthesis of a library of derivatives with varying substitution patterns on the phenyl ring to establish structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds.

References

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  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. PMC - PubMed Central.
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(2-Methoxyphenyl)glycolic Acid: A Scoping Review of Potential Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide eschews a rigid template, instead adopting a structure that logically explores the untapped potential of (2-Methoxyphenyl)glycolic acid. By synthesizing data from analogous, well-researched compounds, it lays a foundational framework for future investigation, grounded in scientific integrity and actionable protocols.

Abstract

This compound, a substituted aromatic alpha-hydroxy acid, represents a significant knowledge gap in chemical and biomedical research. While its structural analogues, such as mandelic acid and glycolic acid, are extensively utilized in dermatology, medicine, and materials science, this compound remains largely unexplored. This technical guide serves as a foundational blueprint for researchers by proposing three core areas of investigation where this molecule could yield significant scientific and commercial value. Drawing upon established principles from the broader families of alpha-hydroxy acids (AHAs) and methoxy-substituted pharmacophores, we delineate potential research avenues in: 1) Dermatological and Cosmeceutical Applications , leveraging AHA-like properties with potential modulation by the methoxy group; 2) Medicinal Chemistry and Drug Discovery , exploring its potential as both a bioactive scaffold and a chiral building block; and 3) Advanced Polymer Chemistry , investigating its role as a monomer for novel biodegradable polyesters. This guide provides the scientific rationale, detailed experimental workflows, and validated protocols necessary to initiate and advance research into this promising, yet overlooked, chemical entity.

Section 1: Introduction to this compound

Chemical Structure and Properties

This compound is an aromatic alpha-hydroxy acid, structurally analogous to mandelic acid but featuring a methoxy group (-OCH₃) at the ortho-position of the phenyl ring. This substitution is critical, as it is expected to modulate the molecule's physicochemical properties, including its acidity (pKa), lipophilicity (logP), and metabolic stability, compared to its parent compound.

PropertyPredicted/Known ValueSignificance
Chemical Formula C₉H₁₀O₄-
Molar Mass 182.17 g/mol Foundational for stoichiometric calculations.
Appearance White crystalline solid (predicted)Similar to other aromatic carboxylic acids.[1]
Solubility Soluble in water and polar organic solvents (predicted)The hydroxyl and carboxyl groups confer polarity.[1]
Chirality Contains one stereocenter at the alpha-carbonExists as (R)- and (S)-enantiomers, which likely possess distinct biological activities.
Predicted logP ~1.2-1.5The methoxy group increases lipophilicity compared to mandelic acid, potentially enhancing skin penetration or cell membrane interaction.[2]
Predicted pKa ~3.2-3.4Similar to mandelic acid (pKa ~3.4), indicating it is a moderately strong organic acid.
The Rationale for Exploration: Bridging a Knowledge Gap

The scientific rationale for investigating this compound is built upon the proven utility of its constituent parts: the alpha-hydroxy acid (AHA) core and the methoxyphenyl moiety.

  • The Alpha-Hydroxy Acid (AHA) Core: AHAs like glycolic and mandelic acid are staples in dermatology.[3] They function primarily as exfoliants by diminishing corneocyte cohesion in the stratum corneum.[4][5] Furthermore, they have been shown to stimulate collagen synthesis in the dermis, improving skin texture and reducing the appearance of fine lines.[6] this compound, as a member of this class, is hypothesized to share these fundamental mechanisms of action.

  • The Methoxyphenyl Moiety: The methoxy group is a privileged functional group in medicinal chemistry, frequently incorporated by medicinal chemists to enhance ligand-target binding, improve metabolic stability, and optimize pharmacokinetic properties (ADME).[2] Its presence on the aromatic ring can influence electronic properties and steric hindrance, potentially leading to novel biological activities or improved safety profiles over unsubstituted analogues.[2][7] The ortho-positioning, in particular, may lead to unique intramolecular interactions that could influence conformation and bioactivity.

By combining these two validated structural motifs, this compound emerges as a molecule with high potential for novel applications, justifying a systematic and thorough investigation.

Section 2: Potential Research Area 1: Dermatological and Cosmeceutical Applications

Scientific Rationale

The primary hypothesis is that this compound can function as an effective cosmeceutical active ingredient, analogous to other AHAs. Its utility is predicted in applications targeting photoaging, hyperpigmentation, and acne.[6] The key research question is how the ortho-methoxy group modulates the known effects of the mandelic acid scaffold. Potential modulations include:

  • Enhanced Efficacy: Increased lipophilicity may improve penetration into the epidermis, potentially allowing for lower effective concentrations.

  • Reduced Irritation: The steric and electronic effects of the methoxy group might alter the molecule's interaction with skin receptors, potentially leading to a lower irritation potential compared to glycolic acid, which is a known irritant.[4]

  • Antioxidant Activity: Phenolic compounds, including those with methoxy groups, can possess antioxidant properties. This could provide a secondary mechanism of action, protecting the skin from oxidative stress.[8]

Proposed Research Workflow

dermatological_workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_formulation Formulation & Stability cluster_clinical Pre-clinical Safety synthesis Synthesis & Purification keratinocyte Keratinocyte Proliferation & Collagen Assay (Protocol 2.3.1) synthesis->keratinocyte Test Efficacy explant Ex Vivo Skin Exfoliation & Irritation (Protocol 2.3.2) synthesis->explant Test Efficacy & Irritation tyrosinase Tyrosinase Inhibition Assay synthesis->tyrosinase Test Pigmentation Effect formulate Topical Formulation (Cream/Serum) keratinocyte->formulate explant->formulate tyrosinase->formulate stability Stability Testing (pH, Temp, Light) (Protocol 2.3.3) formulate->stability safety In Vitro Cytotoxicity & Phototoxicity stability->safety drug_discovery_workflow cluster_screening Primary Bioactivity Screening cluster_derivatization Scaffold for Synthesis racemic Racemic Synthesis of This compound resolution Chiral Resolution (Protocol 3.3.1) racemic->resolution r_enantiomer (R)-Enantiomer resolution->r_enantiomer s_enantiomer (S)-Enantiomer resolution->s_enantiomer antimicrobial Antimicrobial Screening (MIC/MBC) (Protocol 3.3.2) r_enantiomer->antimicrobial anticancer Anticancer Screening (MTT/SRB Assay) (Protocol 3.3.3) r_enantiomer->anticancer anti_inflammatory Anti-inflammatory Screening (e.g., COX/LOX) r_enantiomer->anti_inflammatory s_enantiomer->antimicrobial s_enantiomer->anticancer s_enantiomer->anti_inflammatory derivatives Generate Derivative Library (Amides, Esters) antimicrobial->derivatives Identified Hit anticancer->derivatives anti_inflammatory->derivatives sar Structure-Activity Relationship (SAR) derivatives->sar

Caption: Drug discovery workflow for enantiomers.

Key Experimental Protocols
  • Synthesis: Prepare racemic this compound via the hydrolysis of mandelonitrile derived from 2-methoxybenzaldehyde. [1]This can be achieved by reacting 2-methoxybenzaldehyde with sodium cyanide followed by acid hydrolysis.

  • Chiral Resolution: Employ diastereomeric salt formation, a robust and scalable method. [9] * Dissolve the racemic acid in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric amount (0.5 equivalents) of a chiral base, such as (R)-(+)-α-phenylethylamine or L-proline. [10] * Allow the diastereomeric salt to crystallize, often aided by slow cooling.

    • Filter the salt and liberate the enantiomerically enriched acid by treatment with a strong acid (e.g., HCl).

    • Repeat the process with the mother liquor using the opposite enantiomer of the resolving agent if desired.

  • Validation: Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or by converting the acid to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by standard NMR or GC.

  • Panel Selection: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • MIC Determination: Use the broth microdilution method according to CLSI guidelines. Prepare two-fold serial dilutions of the (R)- and (S)-enantiomers in 96-well plates containing appropriate growth media.

  • Inoculation and Incubation: Inoculate each well with a standardized suspension of the test organism. Incubate under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture.

Section 4: Potential Research Area 3: Materials Science and Polymer Chemistry

Scientific Rationale

Glycolic acid is the monomer for polyglycolic acid (PGA), a biodegradable, thermoplastic polymer with extensive use in medical sutures and other biomedical applications. [11]The synthesis of polyesters from other alpha-hydroxy acids is also an active area of research. By using this compound as a monomer, it is possible to create novel biodegradable polyesters with unique properties. The bulky, somewhat lipophilic methoxyphenyl group incorporated into the polymer backbone could:

  • Modify Thermal Properties: Disrupt chain packing, leading to a lower melting point (Tm) and glass transition temperature (Tg) compared to PGA.

  • Control Degradation Rate: The steric hindrance and hydrophobicity of the side group could alter the rate of hydrolytic degradation, allowing for tunable resorption profiles in biomedical devices.

  • Enhance Mechanical Properties: The aromatic side chains could increase stiffness or alter the flexibility of the resulting polymer.

Proposed Polymer Synthesis and Characterization Workflow

polymer_workflow cluster_synthesis Polymerization Routes cluster_characterization Polymer Characterization (Protocol 4.3.2) cluster_degradation Functional Properties monomer Synthesis of This compound polycondensation Direct Polycondensation (High Temp, Vacuum) monomer->polycondensation rop Ring-Opening Polymerization (via Lactide intermediate) monomer->rop structure Structural (NMR, FTIR) polycondensation->structure rop->structure mw Molecular Weight (GPC) structure->mw thermal Thermal (DSC, TGA) mw->thermal mechanical Mechanical (Tensile Testing) thermal->mechanical degradation In Vitro Hydrolytic Degradation Study mechanical->degradation

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(2-Methoxyphenyl)glycolic Acid and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-Methoxyphenyl)glycolic acid and its derivatives, compounds of significant interest in modern drug discovery and development. We will explore their synthesis, key physicochemical properties, and diverse pharmacological activities, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the exploration of novel chemical entities for therapeutic intervention.

Introduction: The Therapeutic Potential of Substituted Glycolic Acids

This compound, also known as o-methoxymandelic acid, belongs to the class of α-hydroxy acids. The presence of both a carboxylic acid and a hydroxyl group on the same carbon atom, combined with the electronic influence of the methoxy-substituted phenyl ring, imparts unique chemical reactivity and biological activity to this scaffold. Its derivatives have emerged as promising candidates in various therapeutic areas, primarily due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

The core structure allows for diverse chemical modifications, leading to a broad library of derivatives with tailored pharmacological profiles. This guide will delve into the rationale behind the design of these derivatives and the experimental evidence supporting their therapeutic applications.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is a critical aspect of their development as drug candidates. The methodologies employed often aim for high purity, stereoselectivity, and scalability.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of this compound involves the condensation of 2-methoxybenzaldehyde with a cyanide source, followed by hydrolysis of the resulting cyanohydrin.

Experimental Protocol: Synthesis of this compound

  • Cyanohydrin Formation:

    • To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0°C, add sodium cyanide (1.1 equivalents) or potassium cyanide (1.1 equivalents) dissolved in a minimal amount of water.

    • Slowly add an acid, such as hydrochloric acid or acetic acid, to the mixture while maintaining the temperature at 0-5°C. The acid protonates the cyanide ion to form hydrogen cyanide in situ, which then reacts with the aldehyde.

    • Continue stirring at low temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Once the formation of the cyanohydrin is complete, carefully add a strong acid, such as concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

A similar one-step condensation procedure has been reported for the synthesis of the related compound DL-4-Hydroxy-3-methoxymandelic Acid, where an ice-cold aqueous solution of glyoxylic acid is added to an alkaline solution of guaiacol.[1] This approach, with appropriate modifications of starting materials, could also be adapted for the synthesis of this compound.

graph SynthesisWorkflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="2-Methoxybenzaldehyde"]; B [label="NaCN / KCN"]; C [label="Acid (HCl)"]; D [label="Cyanohydrin Intermediate"]; E [label="Conc. HCl (Hydrolysis)"]; F [label="this compound"]; A -> D; B -> D; C -> D; D -> F; E -> F; }

Synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles.

Property(2-Methoxyphenyl)acetic acid (a related compound)Notes
Molecular Formula C9H10O3[2]
Molecular Weight 166.17 g/mol [2]
Appearance White powder[2]
Melting Point 122-125 °C
Solubility Soluble in hot water, ethanol, ether, and ethyl acetate.[3]The glycolic acid derivative is expected to have higher water solubility due to the additional hydroxyl group.

Pharmacological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of pharmacological activities, making them attractive candidates for drug development in several disease areas.

Anti-inflammatory and Antioxidant Properties

Methoxyphenyl-containing compounds are recognized for their potent anti-inflammatory and antioxidant effects.[4][5][6][7][8] The mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Mediators: These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the suppression of the NF-κB and MAPK signaling pathways.[6] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of various inflammatory genes.

  • Post-transcriptional Regulation: Some methoxyphenols have been found to inhibit the binding of the RNA-binding protein HuR to mRNA, suggesting a post-transcriptional mechanism for their anti-inflammatory activity.[4]

graph AntiInflammatory_Pathway { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; A [label="Inflammatory Stimuli (e.g., LPS)"]; B [label="Activation of\nMAPK & NF-κB Pathways"]; C [label="Increased Expression of\niNOS & COX-2"]; D [label="Production of\nNO & PGE2"]; E [label="Inflammation"]; F [label="this compound Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; A -> B; B -> C; C -> D; D -> E; F -> B [label="Inhibition"]; }

Anti-inflammatory mechanism of action.

Myeloperoxidase (MPO) Inhibition and Cardiovascular Applications

Myeloperoxidase (MPO) is a heme-containing enzyme implicated in the pathogenesis of various inflammatory diseases, including cardiovascular disorders. Derivatives of this compound have been investigated as MPO inhibitors.

Experimental Protocol: In Vitro MPO Inhibition Assay

  • Reagents: Human MPO, hydrogen peroxide (H2O2), 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate, and the test compound (this compound derivative).

  • Procedure:

    • Prepare a reaction mixture containing buffer, MPO, and the test compound at various concentrations.

    • Initiate the reaction by adding H2O2.

    • Add TMB, which will be oxidized by the MPO-H2O2 system to produce a colored product.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 650 nm) using a spectrophotometer.

    • The percentage of MPO inhibition is calculated by comparing the absorbance in the presence and absence of the test compound.

The development of potent and selective MPO inhibitors represents a promising therapeutic strategy for cardiovascular diseases.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of these compounds also suggest their potential in the treatment of neurodegenerative diseases, where oxidative stress and inflammation play a significant role.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of this compound derivatives. Key structural features that influence activity include:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring can significantly impact potency and selectivity. The ortho-methoxy group is a key feature of the parent compound.

  • Modifications of the Glycolic Acid Moiety: Esterification or amidation of the carboxylic acid group, or modification of the hydroxyl group, can alter the pharmacokinetic properties and biological activity.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold with significant therapeutic potential. Their demonstrated anti-inflammatory, antioxidant, and enzyme-inhibiting properties make them compelling candidates for further investigation in a range of diseases, particularly those with an inflammatory component. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as comprehensive preclinical and clinical evaluation to validate their therapeutic efficacy and safety. The continued exploration of this chemical space holds promise for the development of new and effective treatments for a variety of unmet medical needs.

References

  • Steffan, A. J., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 1-12. [Link]

  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-204. [Link]

  • Jin, J. H., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 155-163. [Link]

  • Lee, J. H., et al. (2021). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]

  • Steffan, A. J., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(11). [Link]

  • Wang, J., et al. (2014). New method for synthesizing 4-methoxymandelic acid.
  • Fodor, G., & Kucsman, Á. (1970). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Journal of Medicinal Chemistry, 13(1), 133-134. [Link]

  • Niu, D. F., et al. (2013). Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. Tetrahedron, 69(38), 8174-8177. [Link]

  • Li, Z., et al. (2016). The preparation method of p-methoxyphenylacetic acid.
  • Jacquot, L., et al. (2020). Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds.
  • MySkinRecipes. (n.d.). 2-Methoxyphenylacetic acid. MySkinRecipes. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2022). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. Anticancer Agents in Medicinal Chemistry, 22(4), 687-693. [Link]

  • Li, J., et al. (2013). Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
  • Semantic Scholar. (n.d.). A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. Semantic Scholar. [Link]

  • Akbari, G., et al. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Avicenna Journal of Phytomedicine, 9(4), 307-321. [Link]

  • Li, X., et al. (2021). Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. Evidence-Based Complementary and Alternative Medicine, 2021, 6689626. [Link]

  • Wang, Y., et al. (2013). A kind of preparation method of glyoxylic acid.
  • El-Sayed, N. N. E., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(3), 484. [Link]

  • Gogin, L. L., et al. (2020). Methods for the Synthesis of Methacrylic Acid and Methacrylates. ResearchGate. [Link]

Sources

Safety and handling of (2-Methoxyphenyl)glycolic acid in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of (2-Methoxyphenyl)glycolic Acid

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety protocols for organic acids with specific considerations for this compound's structure. As specific safety data for this compound is not extensively published, this guide extrapolates from well-characterized analogous compounds, such as Mandelic Acid and Glycolic Acid, to establish a robust and self-validating system of safety.

Introduction and Physicochemical Profile

This compound, a derivative of mandelic acid, belongs to the alpha-hydroxy acid family. These compounds are valuable intermediates in organic synthesis and drug discovery. Its structure suggests it is a solid, crystalline compound at room temperature, with properties analogous to other substituted glycolic acids. Understanding its chemical nature is foundational to anticipating its reactivity and handling requirements.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationRationale / Analogous Compound
Molecular Formula C₉H₁₀O₄Based on chemical structure.
Molecular Weight 182.17 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid.Based on similar compounds like Mandelic Acid.[1]
Solubility Highly soluble in water and polar organic solvents (e.g., ethanol, ether).Characteristic of glycolic acid and its derivatives.[2]
pKa Expected to be slightly stronger than acetic acid.The hydroxyl group is electron-withdrawing, increasing acidity.[2]
Stability Stable under normal laboratory conditions. May be sensitive to light over long periods.Common for mandelic acid derivatives.[1][3]

Hazard Identification and Risk Assessment

Given the absence of a specific safety data sheet, a conservative risk assessment is critical. The hazards are inferred from structurally related organic acids which are known to be corrosive or irritants.

Table 2: Anticipated GHS Hazard Classification

GHS PictogramHazard ClassHazard StatementPrecautionary Statements

Skin Corrosion/Irritation, Category 1B/2H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.[4]P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405, P501.[4][5]

Acute Toxicity, Inhalation (if powder is aerosolized)H332: Harmful if inhaled.[5][6]P261, P271, P304+P340.[7][8]
Serious Eye Damage/Irritation, Category 1H318: Causes serious eye damage.[1][9]P280, P305+P351+P338, P310.[1][8]

Primary Routes of Exposure:

  • Dermal and Ocular Contact: The most significant risk. Direct contact with the solid or its solutions can cause severe irritation or chemical burns.[10]

  • Inhalation: Inhalation of dust particles can irritate the respiratory tract.[7]

  • Ingestion: Accidental ingestion may cause burns to the gastrointestinal tract.[11]

Logical Workflow for Chemical Risk Assessment

The following diagram outlines the essential decision-making process before working with a new or poorly characterized chemical.

RiskAssessment cluster_plan Planning & Information Gathering cluster_assess Hazard & Risk Evaluation cluster_control Control Measure Implementation cluster_review Execution & Review start Identify Chemical (this compound) search_sds Search for Specific SDS start->search_sds search_analog Find Analogous Compound Data (Mandelic Acid, Glycolic Acid) search_sds->search_analog If not found eval_hazards Evaluate Potential Hazards (Corrosivity, Irritation, Toxicity) search_sds->eval_hazards If found search_analog->eval_hazards assess_exposure Assess Exposure Risks (Quantity, Concentration, Procedure) eval_hazards->assess_exposure determine_risk Determine Overall Risk Level (Low, Medium, High) assess_exposure->determine_risk select_controls Select Controls (Fume Hood, PPE) determine_risk->select_controls develop_sop Develop Standard Operating Procedure (SOP) select_controls->develop_sop emergency_plan Define Emergency Procedures (Spill, Exposure) develop_sop->emergency_plan execute Execute Experiment emergency_plan->execute review_sop Review & Revise SOP Post-Experiment execute->review_sop

Caption: Risk Assessment Workflow for Novel Compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by robust PPE.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid this compound or its concentrated solutions must be performed inside a certified chemical fume hood.[12][13] This prevents the inhalation of dust or vapors and contains any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[14][15]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

Table 3: Required Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes/Face Safety goggles with side shields or a full-face shield.[16]Protects against splashes and dust. Standard safety glasses are insufficient.
Hands Nitrile or neoprene gloves.[12]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[14]
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[15]
PPE Donning and Doffing Protocol

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Avoid skin contact) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Wash Hands doff3->doff4

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Methodological & Application

Synthesis of (2-Methoxyphenyl)glycolic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of (2-Methoxyphenyl)glycolic acid, a valuable building block in pharmaceutical and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This document emphasizes not only the procedural aspects but also the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis. All procedures are presented with the highest commitment to scientific integrity and safety.

Introduction: Significance and Synthetic Strategy

This compound, also known as o-methoxymandelic acid, is an important alpha-hydroxy acid derivative. Its structural motif is present in various biologically active molecules and serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The strategic placement of the methoxy group on the phenyl ring influences the molecule's electronic properties and steric hindrance, making it a versatile precursor for targeted drug design.

The synthesis strategy detailed herein follows a classical and reliable two-step approach:

  • Cyanohydrin Formation: The synthesis commences with the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-methoxybenzaldehyde. This reaction forms the intermediate, 2-hydroxy-2-(2-methoxyphenyl)acetonitrile, commonly known as 2-methoxymandelonitrile.

  • Acid-Catalyzed Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid, this compound.

This method is favored for its high efficiency and the relative accessibility of the starting materials.

Reaction Mechanism and Rationale

The overall synthesis is a two-part process, each with a distinct and well-understood mechanism. A visual representation of the reaction pathway is provided below.

Step 1: Cyanohydrin Formation

The initial step is a nucleophilic addition reaction.[1][2][3] The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, typically water or a weak acid, yields the cyanohydrin. This reaction is reversible, but for aromatic aldehydes, the equilibrium generally favors the product.[1][3]

Step 2: Hydrolysis of the Nitrile

The hydrolysis of the cyanohydrin to a carboxylic acid proceeds in a stepwise manner under acidic conditions.[4][5][6] The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Under the reaction conditions of heating with a strong acid, the amide is further hydrolyzed. This involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon. The subsequent elimination of ammonia (which is protonated to the ammonium ion under acidic conditions) leads to the final carboxylic acid product.[4]

Synthesis_Pathway cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Acid Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Cyanohydrin_Intermediate 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile 2-Methoxybenzaldehyde->Cyanohydrin_Intermediate + NaCN, H₂O Final_Product This compound Cyanohydrin_Intermediate->Final_Product + HCl, H₂O, Δ

Caption: Overall synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-MethoxybenzaldehydeC₈H₈O₂136.1513.6 g (0.1 mol)>98%
Sodium CyanideNaCN49.015.4 g (0.11 mol)>95%
Concentrated HClHCl36.46~50 mL37%
DichloromethaneCH₂Cl₂84.93As neededACS Grade
Anhydrous MgSO₄MgSO₄120.37As neededAnhydrous
Deionized WaterH₂O18.02As needed
Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile (Cyanohydrin Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 5.4 g (0.11 mol) of sodium cyanide in 50 mL of deionized water.

  • Addition of Aldehyde: While stirring vigorously, slowly add 13.6 g (0.1 mol) of 2-methoxybenzaldehyde to the sodium cyanide solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Progression: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours. The formation of an oily layer of the cyanohydrin may be observed.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(2-methoxyphenyl)acetonitrile as a yellowish oil. The crude product is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Hydrolysis Setup: In a well-ventilated fume hood, carefully add the crude cyanohydrin intermediate to a 250 mL round-bottom flask containing 50 mL of concentrated hydrochloric acid. Caution: This step may produce some residual hydrogen cyanide gas.

  • Heating: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist pH paper).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound as white needles.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow cluster_synthesis Cyanohydrin Synthesis cluster_workup1 Workup 1 cluster_hydrolysis Hydrolysis cluster_purification Purification A Dissolve NaCN in H₂O B Add 2-Methoxybenzaldehyde (T < 10°C) A->B C Stir for 2 hours B->C D Extract with CH₂Cl₂ (3x) C->D Proceed to Workup E Dry organic layer (MgSO₄) D->E F Evaporate solvent E->F G Add crude cyanohydrin to conc. HCl F->G Proceed to Hydrolysis H Reflux for 4-6 hours G->H I Cool and crystallize H->I J Vacuum filtration I->J Proceed to Purification K Recrystallize from hot water J->K L Dry under vacuum K->L

Sources

Application Notes and Protocols for the Quantification of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methoxyphenyl)glycolic acid, a derivative of mandelic acid, is a molecule of increasing interest in pharmaceutical and metabolic research. Its accurate quantification in various biological matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential physiological effects. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating systems, grounded in established analytical principles and supported by authoritative references.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue (Predicted/Approximate)Implication for Analysis
Formula C₉H₁₀O₄Dictates the monoisotopic mass for mass spectrometry.
Molecular Weight 182.17 g/mol Used for solution preparation.
pKa ~3.5The acidic nature of the carboxylic group is key for ion-exchange SPE and pH optimization of mobile phases.
LogP ~1.2Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and liquid-liquid extraction.
Chirality Yes, at the α-carbonChiral separation may be necessary depending on the research question.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a cost-effective and widely accessible method for the quantification of this compound, particularly at higher concentrations. The key to this method is achieving good chromatographic separation from matrix components and potential interferences.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the moderate hydrophobicity of this compound. The mobile phase, consisting of an acidified aqueous solution and an organic modifier, ensures the analyte is in its neutral form, promoting retention and symmetrical peak shape. The use of an ion-pairing agent is an alternative for enhanced retention and selectivity[1]. UV detection at a low wavelength (around 210-230 nm) is chosen to capture the absorbance of the carboxylic acid and phenyl functional groups[2].

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Protein Precipitation (if plasma) Elution Elution & Evaporation SPE->Elution Wash Steps Reconstitution Reconstitution Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (210-230 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an HPLC vial.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 220 nm.

3. Method Validation Parameters

A typical validation would include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy[3].

ParameterTypical Performance
Linearity (r²) > 0.995
LOD 0.1 - 0.5 µg/mL
LOQ 0.5 - 1.5 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices and at low concentrations, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Design

The use of a C18 column is again appropriate. A gradient elution is often preferred in LC-MS/MS to improve peak shape and reduce matrix effects. Electrospray ionization (ESI) in negative ion mode is selected due to the acidic nature of the analyte, which readily forms a [M-H]⁻ ion. The selection of Multiple Reaction Monitoring (MRM) transitions provides the necessary specificity and sensitivity for quantification[4]. An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency[3].

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix + Internal Standard LLE Liquid-Liquid Extraction (LLE) Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC/HPLC Injection Reconstitution->Injection Separation C18 Gradient Elution Injection->Separation Ionization ESI (Negative Mode) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Quantification Quantification using Internal Standard MS_Analysis->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Urine)

  • Dilution: Dilute 100 µL of urine with 900 µL of water.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., this compound-d3).

  • Acidification: Acidify the sample with 10 µL of 1M HCl.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (m/z) 181.1 -> Product ions (m/z) 137.1 (loss of CO₂), 109.1 (loss of CO₂ and CO).

    • This compound-d3 (Internal Standard): Precursor ion (m/z) 184.1 -> Product ions (m/z) 140.1, 112.1.

  • Collision Energy: Optimize for each transition.

3. Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.998
LOD 0.1 - 1 ng/mL
LOQ 0.5 - 5 ng/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%
Matrix Effect Should be assessed and minimized.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is a mandatory step to increase volatility and improve chromatographic performance[5][6].

Rationale for Method Design

The high polarity and low volatility of this compound necessitate derivatization. A two-step derivatization involving methoximation followed by silylation is a common and effective approach for organic acids[7]. Methoximation protects the ketone group (if present) and prevents ring formation, while silylation of the carboxylic acid and hydroxyl groups with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) significantly increases volatility[6]. A non-polar capillary column is used for the separation of the derivatized analytes.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction & Evaporation Methoximation Methoximation Extraction->Methoximation Silylation Silylation (TMS) Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Mass Spectrometry (Scan or SIM) Ionization->MS_Analysis Quantification Quantification using Internal Standard MS_Analysis->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction as described in the LC-MS/MS protocol and evaporate the organic solvent to complete dryness.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of MSTFA. Incubate at 60°C for 30 minutes.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

2. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis for enhanced sensitivity.

  • Characteristic Ions for SIM (for the di-TMS derivative): To be determined empirically, but likely to include the molecular ion and fragments resulting from the loss of methyl and trimethylsilyl groups.

3. Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.99
LOD 1 - 10 ng/mL
LOQ 5 - 25 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 80 - 120%

IV. Chiral Separation

As this compound is a chiral molecule, distinguishing between its enantiomers may be critical for pharmacological or metabolic studies. Chiral separation can be achieved using specialized chiral stationary phases (CSPs) in either HPLC or GC.

For HPLC, polysaccharide-based CSPs are often effective for the separation of mandelic acid derivatives[2]. The mobile phase typically consists of a non-polar solvent like hexane with a polar modifier such as isopropanol and an acidic additive like trifluoroacetic acid.

For GC, chiral derivatives can be formed using a chiral derivatizing agent, or the derivatized analyte can be separated on a chiral column.

The development of a chiral separation method is often empirical and requires screening of different chiral columns and mobile phases to achieve optimal resolution.

Conclusion

The choice of analytical method for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV provides a robust method for routine analysis at higher concentrations. For trace-level quantification and high specificity in biological matrices, LC-MS/MS is the gold standard. GC-MS offers an alternative, particularly when coupled with other metabolomic workflows, but requires a derivatization step. For stereospecific analysis, dedicated chiral separation techniques must be employed. The protocols provided herein serve as a comprehensive starting point for the development and validation of robust analytical methods for this compound.

References

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. (2025). ResearchGate. [Link]

  • Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry. (2014).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • HT-Sample Preparation Techniques for Bioanalysis. (2012). Wiley Analytical Science. [Link]

  • Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. (2014). PubMed. [Link]

  • Predicted GC-MS Spectrum - Glycolic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0000115). (n.d.). Human Metabolome Database. [Link]

  • Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. (2017). Limnology and Oceanography: Methods. [Link]

  • Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016). ResearchGate. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. [Link]

  • Sample Preparation for Serum/Plasma Profiling and Biomarker Identification by Mass Spectrometry. (2025). ResearchGate. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2011). NIH. [Link]

  • APPLICATIONS. (n.d.). Phenomenex. [Link]

  • HPLC Methods for analysis of Mandelic acid. (n.d.). HELIX Chromatography. [Link]

  • Glycolic Acid Analyzed by HPLC - AppNote. (2012). MicroSolv. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography. (1998). PubMed. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2023). MDPI. [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. (n.d.). CORE. [Link]

  • Chiral separation of lipoxygenase metabolites utilizing high-performance liquid chromatography. (2006). PubMed. [Link]

  • LC-MS/MS Biopharmaceutical Glycoanalysis: Identification of Desirable Reference Material Characteristics. (2013). PubMed. [Link]

  • Quantification of glycolic acid in cosmetic products using reversed phase high performance liquid chromatography. (2002). PubMed. [Link]

  • A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture. (2020). Amazon S3. [Link]

Sources

Using (2-Methoxyphenyl)glycolic acid as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Resolution Using (2-Methoxyphenyl)glycolic Acid

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the determinant of function, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit starkly different biological activities. One enantiomer may be a potent therapeutic, while its counterpart could be inert or, in infamous cases like thalidomide, dangerously toxic[1]. Consequently, the ability to isolate a single desired enantiomer from a racemic (50:50) mixture is a critical capability. This process, known as chiral resolution, remains a cornerstone of stereochemistry[2].

Among the various techniques for chiral resolution, the formation of diastereomeric salts is a robust, scalable, and widely adopted method, first pioneered by Louis Pasteur[3]. This application note provides a comprehensive guide to the theory and practice of using This compound , also known as o-methoxy mandelic acid, as an effective chiral resolving agent for racemic bases, particularly amines. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into optimization and troubleshooting.

Part 1: The Resolving Agent - this compound

This compound is an analog of mandelic acid, a classic and effective resolving agent[4][5]. The presence of the methoxy group at the ortho position of the phenyl ring can subtly influence the electronic and steric properties of the molecule, potentially enhancing the discrimination between enantiomers of a racemic base during diastereomeric salt formation. This modification can lead to more significant differences in the crystal lattice energies and solubilities of the resulting diastereomeric salts, which is the physical basis for their separation[6].

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₁₀O₄[7]
Molecular Weight182.17 g/mol Inferred
AppearanceWhite to off-white crystalline solidInferred from analogs[5]
ChiralityExists as (R)- and (S)-enantiomers[5]

Part 2: Mechanism of Chiral Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not[8].

  • Acid-Base Reaction: The acidic carboxylic group of this compound reacts with a basic functional group (e.g., an amine) of the racemic compound.

  • Formation of Diastereomeric Salts: Using a single enantiomer of the resolving agent, for instance, (R)-(2-Methoxyphenyl)glycolic acid, results in two distinct salts:

    • (R)-acid • (R)-base

    • (R)-acid • (S)-base

  • Different Physical Properties: These two salts are diastereomers. They have different spatial arrangements and intermolecular interactions, leading to different physical properties, most critically, different solubilities in a given solvent system[3][6].

  • Separation by Fractional Crystallization: By carefully selecting a solvent, it is possible to create conditions where one diastereomeric salt is significantly less soluble than the other. The less soluble salt will preferentially crystallize out of the solution, allowing for its isolation by filtration[9].

  • Liberation of Enantiomers: After separation, the pure enantiomer of the base and the resolving agent are recovered by breaking the salt, typically by treatment with an acid or a base[10].

Diagram: Mechanism of Diastereomeric Salt Formation

G cluster_0 Step 1: Racemic Mixture & Resolving Agent cluster_1 Step 2: Diastereomeric Salt Formation in Solution cluster_2 Step 3: Fractional Crystallization cluster_3 Step 4: Liberation of Enantiomers RacemicBase Racemic Base ((R)-Amine & (S)-Amine) Salt_RR Diastereomer 1 ((R)-Acid • (R)-Amine Salt) (More Soluble) RacemicBase->Salt_RR Reacts with Salt_RS Diastereomer 2 ((R)-Acid • (S)-Amine Salt) (Less Soluble) RacemicBase->Salt_RS Reacts with ResolvingAgent (R)-(2-Methoxyphenyl)glycolic Acid ResolvingAgent->Salt_RR ResolvingAgent->Salt_RS MotherLiquor Mother Liquor containing (R)-Acid • (R)-Amine Salt Salt_RR->MotherLiquor Remains in Solution Crystals Precipitated Crystals of (R)-Acid • (S)-Amine Salt Salt_RS->Crystals Precipitates PureS Pure (S)-Amine Crystals->PureS Base Treatment RecoveredAgent1 Recovered (R)-Resolving Agent Crystals->RecoveredAgent1 Acidification PureR Pure (R)-Amine MotherLiquor->PureR Base Treatment RecoveredAgent2 Recovered (R)-Resolving Agent MotherLiquor->RecoveredAgent2 Acidification G A 1. Dissolve Racemic Amine & Resolving Agent in Solvent B 2. Mix Solutions & Heat A->B C 3. Slow Cooling to RT, then Ice Bath (0-5°C) B->C D 4. Filter Crystals (Less Soluble Salt) C->D E Mother Liquor (Contains More Soluble Salt) D->E Separate F 5. Suspend Crystals in H₂O/Organic Solvent D->F G 6. Add Base (e.g., NaOH) to pH > 11 F->G H 7. Separate Organic Layer G->H I Aqueous Layer (Contains Resolving Agent Salt) H->I Separate J 8. Dry & Evaporate Organic Layer H->J L 9. Acidify Aqueous Layer with HCl to pH < 2 I->L K Enriched Amine Enantiomer J->K M 10. Filter & Dry Precipitate L->M N Recovered Resolving Agent M->N

Sources

Application Note: Chiral Resolution of Amines with (S)-(+)-(2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Chiral amines are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs), with an estimated 40% of pharmaceuticals containing this crucial functional group.[1] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical step in drug development and manufacturing.[2]

Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and widely employed methods for achieving high enantiomeric purity.[3] This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

This application note provides a detailed protocol and theoretical background for the chiral resolution of racemic amines using (S)-(+)-(2-Methoxyphenyl)glycolic acid, also known as O-methylmandelic acid, as the resolving agent.

Principle of Resolution: The Power of Diastereomeric Differentiation

The fundamental principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.

  • Salt Formation: A racemic amine, consisting of (R)-Amine and (S)-Amine, is reacted with a single enantiomer of a chiral acid, in this case, (S)-Acid. This acid-base reaction yields two distinct diastereomeric salts: [(R)-Amine:(S)-Acid] and [(S)-Amine:(S)-Acid].[4]

  • Difference in Physical Properties: Due to their unique three-dimensional arrangements, these two diastereomeric salts are not mirror images of each other. This distinction results in different crystal lattice energies and, consequently, different solubilities in a given solvent system.[7]

  • Fractional Crystallization: By carefully selecting a solvent and controlling conditions such as temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[8]

  • Isolation and Liberation: The crystallized, diastereomerically enriched salt is isolated via filtration. Subsequent treatment with a base neutralizes the resolving acid, liberating the enantiomerically enriched free amine.[7][8]

(2-Methoxyphenyl)glycolic acid is an effective resolving agent due to its structural rigidity and the presence of multiple functional groups (carboxylic acid, hydroxyl group, and methoxy-phenyl ring) that can participate in hydrogen bonding and π-stacking interactions within the crystal lattice, often leading to well-defined, crystalline salts with significant solubility differences between the diastereomeric pairs.

Mechanism of Diastereomeric Salt Formation

The diagram below illustrates the reaction between a racemic amine and the (S)-resolving agent to form two separable diastereomers.

Caption: Formation of two distinct diastereomeric salts.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework. Optimal conditions, particularly solvent choice and molar ratios, may require empirical screening for each specific amine.

Workflow Overview

The entire resolution process can be visualized as a multi-stage workflow, from the initial salt formation to the final analysis of the purified enantiomer.

ChiralResolutionWorkflow Start Start: Racemic Amine & (S)-Resolving Agent Step1 1. Diastereomeric Salt Formation (Dissolve in suitable solvent) Start->Step1 Step2 2. Fractional Crystallization (Slow cooling, optional seeding) Step1->Step2 Step3 3. Isolation of Less Soluble Salt (Vacuum filtration) Step2->Step3 Step4 4. Liberation of Free Amine (Basification, e.g., with 2M NaOH) Step3->Step4 Step5 5. Extraction & Purification (Organic solvent extraction, drying) Step4->Step5 End End: Enantiomerically Enriched Amine Step5->End Analysis QC: Determine Enantiomeric Excess (Chiral HPLC, GC, or NMR) End->Analysis

Caption: General workflow for chiral amine resolution.

Part A: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic amine and 0.5-1.0 equivalents of (S)-(+)-(2-Methoxyphenyl)glycolic acid in a minimal amount of a pre-selected solvent (e.g., methanol, ethanol, or acetone) with gentle heating and stirring until a clear solution is achieved.[7]

    • Expert Insight: Starting with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 eq) is often advantageous. This ensures that the salt that crystallizes is derived from the amine enantiomer that forms the least soluble salt, leading to higher initial diastereomeric purity.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in a refrigerator (4°C) or an ice bath.[8] The process can take several hours to overnight.

    • Expert Insight: Slow cooling is crucial for forming well-ordered crystals and preventing the trapping of impurities or the co-precipitation of the more soluble diastereomer. Seeding the solution with a tiny crystal of the desired diastereomeric salt can induce crystallization if it does not occur spontaneously.[7]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[7]

  • Drying: Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) to assess the effectiveness of the initial crystallization.

Part B: Liberation and Recovery of the Enriched Amine
  • Dissolution of Salt: Suspend the dried, diastereomerically enriched salt in water.[8]

  • Basification: While stirring vigorously, add a base (e.g., 2 M NaOH or 10% K₂CO₃ solution) dropwise until the solution is strongly basic (pH > 11).[4][7] This neutralizes the resolving acid and liberates the free amine, which may separate as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine using a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) three times to ensure complete recovery.[8]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.[7]

Part C: Analysis of Enantiomeric Excess (e.e.)

The success of the resolution is quantified by the enantiomeric excess (e.e.) of the final product. Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method, utilizing a chiral stationary phase to separate the two enantiomers.[9][10]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be derivatized to increase volatility.[9]

  • NMR Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent to induce chemical shift differences between the signals of the two enantiomers.[11][12]

The e.e. is calculated using the peak areas of the two enantiomers (E1 and E2): e.e. (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100

Optimization and Quantitative Parameters

The efficiency of chiral resolution is highly dependent on several experimental variables. The following table provides typical starting points and key considerations for process optimization.

ParameterRecommended Range/ValueRationale & Key Considerations
Molar Ratio (Amine:Acid) 0.5 to 1.0 eq. of AcidA ratio of ~0.5 eq. often maximizes the purity of the first crop of crystals. A 1.0 eq. ratio may increase yield but potentially at the cost of initial purity.
Solvent Choice Alcohols (MeOH, EtOH), Ketones (Acetone), Esters (EtOAc), or mixturesThe ideal solvent should dissolve both components at an elevated temperature but allow for the selective crystallization of only one diastereomeric salt upon cooling. Screening is essential.
Concentration Minimal for complete dissolutionSupersaturation is the driving force for crystallization. The solution should be near saturation at the higher temperature to maximize yield upon cooling.
Crystallization Temp. 25°C down to 0°CSlower cooling rates and longer crystallization times generally lead to higher diastereomeric purity.
No. of Recrystallizations 1 to 3Often, a single crystallization is insufficient. The isolated salt may need to be recrystallized from the same or a different solvent system to achieve >98% d.e.
Base for Liberation 2M NaOH, 10% K₂CO₃An inorganic base is used to deprotonate the ammonium salt and regenerate the free amine. The choice depends on the amine's stability and ease of workup.[4][7]

Conclusion

Chiral resolution by diastereomeric salt formation with (S)-(+)-(2-Methoxyphenyl)glycolic acid is a powerful and scalable method for obtaining enantiomerically pure amines. The success of the procedure relies on the intrinsic solubility difference between the formed diastereomeric salts. Through systematic optimization of the solvent, stoichiometry, and crystallization conditions, this technique can be adapted to a wide range of amine substrates, providing a reliable pathway to the high-purity enantiomers required for research, development, and production in the chemical and pharmaceutical industries.

References

  • Andrews, J. L., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Li, Z., & Anslyn, E. V. (2007). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

Sources

Development of a Robust LC-MS/MS Method for the Quantification of (2-Methoxyphenyl)glycolic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust method for the quantification of (2-Methoxyphenyl)glycolic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a polar acidic metabolite, this analyte presents unique challenges for retention in reversed-phase chromatography and requires a tailored approach for sample preparation and detection. This guide provides a detailed, step-by-step protocol, from sample preparation to final LC-MS/MS analysis, grounded in the physicochemical properties of the analyte. The methodologies described are designed to ensure high sensitivity, selectivity, and reproducibility, making them suitable for pharmacokinetic studies and other applications in drug development.

Introduction and Scientific Rationale

This compound is an alpha-hydroxy carboxylic acid whose quantification is of interest in various biomedical and pharmaceutical research areas. Its structure, characterized by a hydrophilic glycolic acid moiety and a moderately hydrophobic methoxyphenyl group, imparts significant polarity. Accurate measurement of such compounds in complex biological matrices like plasma is critical for understanding pharmacokinetics, metabolism, and toxicology.

The primary challenge in developing an analytical method for this molecule lies in achieving adequate retention on standard reversed-phase liquid chromatography (RPLC) columns, which typically struggle to retain highly polar compounds[1][2]. Furthermore, efficient extraction from plasma while minimizing matrix effects is crucial for achieving the low limits of quantification often required in drug development. This document outlines a systematic approach to overcome these challenges, explaining the causality behind each experimental choice.

Analyte Physicochemical Properties

A successful analytical method is built upon a solid understanding of the analyte's chemical nature. The key properties of this compound are summarized below.

PropertyValue / EstimateImplication for Method Development
Molecular Formula C₉H₁₀O₄---
Molecular Weight 198.18 g/mol Guides initial mass spectrometer settings.
Structure Chemical Structure of this compoundContains a carboxylic acid and a hydroxyl group, indicating high polarity and suitability for negative mode ESI.
pKa (Carboxylic Acid) Estimated ~3.5-4.0The pKa of the parent compound, glycolic acid, is 3.83[3][4]. To ensure the analyte is in its neutral, non-ionized state for optimal retention in RPLC, the mobile phase pH should be at least 1.5-2 units lower[5]. A pH of ~2.5-2.8 is ideal.
Polarity (LogP) Estimated LowThe high polarity suggests that standard C18 columns may provide insufficient retention. A column designed for polar analyte retention is recommended[1][2].

Sample Preparation: Strategy and Protocol

The goal of sample preparation is to isolate the analyte from plasma components, primarily proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system. We present two protocols: a straightforward Protein Precipitation (PPT) method for rapid analysis and a more rigorous Solid-Phase Extraction (SPE) method for enhanced cleanliness and sensitivity.

Protocol 1: Protein Precipitation (PPT)

This method is fast and effective for initial screening. Acetonitrile is generally preferred over methanol for PPT as it tends to provide cleaner extracts[6].

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge again to pellet any insoluble material before injection.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers superior cleanup by selectively isolating the analyte, leading to lower matrix effects and improved sensitivity. A mixed-mode anion-exchange SPE sorbent is ideal for retaining the acidic analyte while allowing neutral and basic interferences to be washed away.

Workflow for Mixed-Mode Anion-Exchange SPE

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge cluster_final Final Sample plasma 1. Plasma Sample (Pre-treated with Acid) condition 2. Condition (Methanol, Water) equilibrate 3. Equilibrate (Acidified Water) condition->equilibrate Activate Sorbent load 4. Load Sample equilibrate->load Prepare for Loading wash1 5. Wash 1 (Aqueous Wash) load->wash1 Analyte is Retained wash2 6. Wash 2 (Organic Wash, e.g., Methanol) wash1->wash2 Remove Polar Interferences elute 7. Elute (5% NH4OH in Methanol) wash2->elute Remove Non-Polar Interferences dry_reconstitute 8. Evaporate & Reconstitute elute->dry_reconstitute Collect Analyte inject 9. Inject into LC-MS dry_reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This ensures the analyte is fully ionized to interact with the anion-exchange sorbent.

  • Condition Cartridge: Condition a mixed-mode anion-exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Wash:

    • Wash with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic compounds.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 2% formic acid in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 7).

Liquid Chromatography (LC) Method

The chromatographic method is designed to achieve good retention and peak shape for this polar acidic compound.

LC System Workflow

LC_Workflow autosampler Autosampler (Reconstituted Sample) column RP Column (e.g., HSS T3) @ 40°C autosampler->column Injection pump HPLC Pump (Mobile Phase A & B) pump->column Gradient ms Mass Spectrometer (ESI Source) column->ms Elution

Sources

NMR analysis of diastereomeric salts of (2-Methoxyphenyl)glycolic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the NMR Analysis of Diastereomeric Salts of (2-Methoxyphenyl)glycolic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The accurate determination of enantiomeric purity is a cornerstone of modern drug development and asymmetric synthesis. For chiral carboxylic acids such as this compound, a powerful and accessible method for determining enantiomeric excess (e.e.) is Nuclear Magnetic Resonance (NMR) spectroscopy of diastereomeric salts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation for this analytical technique. We will delve into the rationale behind experimental choices, offering a robust, self-validating methodology grounded in established chemical principles.

Introduction: The Principle of Chiral Discrimination by NMR

Enantiomers, being mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy.[1] To overcome this, we can introduce an additional chiral center, converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and, crucially, are distinct entities in an NMR spectrum.[2][3]

The most common strategy for acidic analytes like this compound is the formation of diastereomeric salts through an acid-base reaction with a chiral amine, often referred to as a chiral resolving agent.

(R/S)-Acid + (R)-Amine → (R)-Acid-(R)-Amine + (S)-Acid-(R)-Amine (Enantiomeric Mixture)(Chiral Resolving Agent)(Diastereomeric Salt Mixture)

The resulting diastereomeric salts, (R,R) and (S,R), will exhibit unique NMR spectra. Protons in proximity to the newly formed chiral salt interface will experience different magnetic environments, leading to a separation in their chemical shifts (Δδ). The relative integration of these separated signals provides a direct and accurate measure of the original enantiomeric ratio.[1][4]

Experimental Workflow & Causality

The success of this method hinges on a logical and well-executed workflow. Each step is designed to ensure the formation of distinct diastereomeric species that can be clearly resolved and quantified by ¹H NMR.

G cluster_prep Sample Preparation cluster_reaction In-Situ Reaction cluster_analysis Analysis racemic_acid Racemic (R/S)-(2-Methoxyphenyl)glycolic Acid nmr_tube Combine in NMR Tube racemic_acid->nmr_tube chiral_amine Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) chiral_amine->nmr_tube solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) solvent->nmr_tube salt_formation Diastereomeric Salt Formation (R,R) and (S,R) salts nmr_tube->salt_formation Acid-Base Reaction nmr_acq ¹H NMR Acquisition (≥400 MHz) salt_formation->nmr_acq Spectroscopic Measurement spectrum Resulting Spectrum: Two Sets of Separated Signals nmr_acq->spectrum integration Integration of Signals spectrum->integration calculation Calculate Diastereomeric and Enantiomeric Excess integration->calculation

Sources

Application Notes & Protocols: (2-Methoxyphenyl)glycolic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methoxyphenyl)glycolic acid (o-MPGA), also known as o-methoxymandelic acid, is a highly effective chiral resolving agent utilized extensively in asymmetric synthesis. Its robust crystalline nature, coupled with the strategic positioning of its carboxylic acid, hydroxyl, and methoxy functional groups, allows for potent chiral recognition and discrimination. This document provides an in-depth guide to the primary application of o-MPGA: the chiral resolution of racemic compounds, particularly amines, via diastereomeric salt formation. We will explore the underlying principles of chiral recognition, provide detailed, field-proven protocols for its application, and discuss the critical parameters that govern the success of these resolutions.

PART 1: The Principle of Chiral Resolution with o-MPGA

The separation of enantiomers is a critical challenge in chemical synthesis, particularly in the pharmaceutical industry where the physiological activity of a molecule is often exclusive to a single enantiomer. Chiral resolution by diastereomeric salt formation is a classical, powerful, and industrially scalable technique for accessing enantiopure compounds.[1][2]

The core principle involves the reaction of a racemic mixture (e.g., a racemic amine, R/S-Amine) with a single enantiomer of a chiral resolving agent (e.g., (R)-o-MPGA). This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts ((R)-o-MPGA·(R)-Amine and (R)-o-MPGA·(S)-Amine). Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess distinct physical characteristics, most notably different solubilities in a given solvent system.[3] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration.

Mechanism of Chiral Recognition

The efficacy of o-MPGA as a resolving agent stems from its ability to form a stable, well-defined crystal lattice with one enantiomer of the substrate over the other. This chiral recognition is governed by a network of non-covalent interactions. While the primary interaction is the ionic bond between the carboxylate of o-MPGA and the protonated amine, the stereochemical outcome is directed by secondary interactions. The hydroxyl, phenyl, and critically, the ortho-methoxy groups of o-MPGA engage in a unique combination of hydrogen bonding, π-π stacking, and steric interactions with the chiral substrate.[4] The ortho-methoxy group can act as a hydrogen bond acceptor or impose steric constraints that force a specific conformation, creating a more significant energy difference in the crystal lattice packing of the two diastereomers, thereby enhancing the selectivity of the crystallization.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Mixture cluster_3 Separation & Liberation racemic Racemic Amine (R-Amine + S-Amine) Identical Solubility salts Salt A: (R)-o-MPGA · (R)-Amine Salt B: (R)-o-MPGA · (S)-Amine DIFFERENT Solubilities racemic->salts Acid-Base Reaction resolver Enantiopure (R)-o-MPGA resolver->salts crystals Selective Crystallization (e.g., Salt A is less soluble) salts->crystals filtration Filtration crystals->filtration liberation Liberation Step (Base Treatment) filtration->liberation enantiomers Pure R-Amine | Pure S-Amine (in filtrate) liberation->enantiomers

Caption: Detailed experimental workflow for amine resolution.

PART 4: Data Presentation and Analysis

Proper documentation and analysis are key to optimizing a resolution. The data below is representative of a successful resolution of a hypothetical racemic 1-phenylethylamine.

ParameterValueRationale / Method of Analysis
Racemic Amine1-Phenylethylamine (10.0 g)Starting material.
Resolving Agent(R)-(-)-o-MPGA (6.7 g, 0.9 eq)Sub-stoichiometric amount to enhance purity.
SolventIsopropanol (150 mL)Common protic solvent for amine resolutions.
Yield of Diastereomeric Salt7.5 gGravimetric analysis after drying.
d.e. of Salt>98%¹H NMR analysis (integration of diastereotopic protons).
Yield of Liberated Amine4.8 g (96% based on one enantiomer)Gravimetric analysis after liberation and purification.
e.e. of (R)-Amine >99% Chiral HPLC analysis.
Recovery of (R)-o-MPGA6.4 g (95.5%)Gravimetric analysis after acidification and extraction.

Conclusion

This compound stands as a premier chiral resolving agent due to its excellent chiral recognition capabilities, which are enhanced by its unique substitution pattern. The protocols and principles outlined in this guide demonstrate that through the systematic manipulation of key variables—solvent, stoichiometry, and temperature—o-MPGA can be reliably employed to obtain high-purity enantiomers. Its high recovery rate further establishes it as a cost-effective and powerful tool for researchers in asymmetric synthesis and drug development.

References

  • Gourlay, B. (2017). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.

  • Meffre, P., Martinez, J., & Rolland, V. Synthesis of enantiomerically pure amino acids. In: Synthetic Organic Chemistry. Transworld Research Network. ResearchGate.

  • BenchChem (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.

  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

  • Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers.

  • Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018.

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 5025.

  • NIH. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3466-3472.

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.

  • Berthod, A. (2006). Chiral Recognition Mechanisms. ResearchGate.

Sources

(2-Methoxyphenyl)glycolic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the (2-Methoxyphenyl)glycolic Acid Moiety

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, this compound, a derivative of mandelic acid, has emerged as a particularly valuable asset in the medicinal chemist's toolbox. Its unique structural features—a stereogenic center at the alpha-carbon, a carboxylic acid for versatile derivatization, and a methoxy-substituted phenyl ring—offer a compelling combination of properties for the synthesis of novel therapeutic agents.[1][2]

The presence of the 2-methoxy group is of particular significance. This functional group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This strategic placement of the methoxy group on the phenyl ring allows for fine-tuning of a drug candidate's properties, a crucial aspect of the iterative process of drug design and optimization.

This application note provides a comprehensive overview of the utility of this compound as a building block in medicinal chemistry. It will delve into its application in the synthesis of key pharmaceutical agents, provide detailed protocols for its derivatization, and explore the underlying rationale for its use in constructing molecules with diverse biological activities, including antiplatelet, anticancer, and anti-inflammatory agents.[1][2]

Core Applications in Drug Discovery

The this compound scaffold is amenable to a wide range of chemical transformations, making it a versatile starting point for the synthesis of a diverse array of bioactive molecules. Its applications span multiple therapeutic areas, underscoring its importance as a privileged structure in medicinal chemistry.

Synthesis of Antiplatelet Agents: The Case of Clopidogrel

A prime example of the utility of a closely related analogue is in the synthesis of Clopidogrel, a potent antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. While the commercial synthesis of Clopidogrel often starts from 2-chlorophenylglycine, the underlying principles of stereoselective synthesis and derivatization of the α-amino acid are highly relevant to the potential applications of this compound. The synthesis of the active (S)-enantiomer of Clopidogrel often involves the resolution of a racemic mixture or an asymmetric synthesis, highlighting the importance of the chiral center inherent to the mandelic acid framework.[4][5][6]

Development of Novel Anticancer Therapeutics

The phenylglycolic acid moiety has been incorporated into various novel anticancer agents. For instance, derivatives of 2-phenyl-quinolin-4-ones have shown significant antiproliferative effects against various cancer cell lines.[7] The synthesis of these compounds often involves the reaction of a substituted benzoic acid with an aminoacetophenone, a transformation where a this compound derivative could serve as a key precursor. The methoxy group can play a crucial role in modulating the anticancer activity and pharmacokinetic properties of the final compound.[7] Furthermore, 2-phenylacrylonitrile derivatives, which can be conceptually derived from mandelic acid-type structures, have been investigated as tubulin inhibitors with potent anticancer activity.[8]

Exploration of Antiviral and Antimicrobial Activities

Mandelic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1][2] For example, a condensation polymer of mandelic acid has shown efficacy against HIV and Herpes Simplex Virus.[2] The incorporation of the this compound unit into heterocyclic scaffolds is a promising strategy for the development of new anti-infective agents. The methoxy substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate derived from this compound, which can be further elaborated to generate a library of bioactive compounds.

Protocol 1: Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester, a common intermediate for further synthetic transformations.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of acid) in a round-bottom flask, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (2-methoxyphenyl)glycolate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: The desired product, methyl (2-methoxyphenyl)glycolate, should be obtained as a colorless oil. The yield and purity should be determined by weighing the final product and by analytical techniques such as NMR and GC-MS.

Parameter Expected Value
Yield 85-95%
Purity (by GC-MS) >98%
Appearance Colorless oil
Protocol 2: Amide Coupling of Methyl (2-Methoxyphenyl)glycolate

This protocol details the formation of an amide bond, a common linkage in many pharmaceutical agents, using the previously synthesized methyl ester.

Materials:

  • Methyl (2-methoxyphenyl)glycolate

  • A primary or secondary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve methyl (2-methoxyphenyl)glycolate (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM (15 mL/g of ester) in a round-bottom flask.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the coupling agent, PyBOP (1.2 eq), in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Expected Outcome: The corresponding amide derivative of this compound is expected as a solid or a viscous oil. Characterization by NMR and Mass Spectrometry will confirm the structure.

Parameter Expected Value
Yield 70-90%
Purity (by HPLC) >95%
Appearance White solid or viscous oil

Visualization of Synthetic Workflow

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Bioactive Molecule Synthesis cluster_2 PART 3: Further Elaboration A This compound B Methyl (2-methoxyphenyl)glycolate A->B Esterification (MeOH, H₂SO₄) D Bioactive Amide Derivative B->D Amide Coupling (PyBOP, DIPEA) C Amine Substrate C->D E Diverse Bioactive Molecules (e.g., Heterocycles) D->E Cyclization / Further Functionalization

Caption: Synthetic workflow for the derivatization of this compound.

Structure-Activity Relationship (SAR) Insights

The 2-methoxy group on the phenyl ring of the glycolic acid scaffold offers a valuable handle for modulating biological activity. Its electron-donating nature can influence the electronic properties of the entire molecule, affecting its interaction with target proteins. Furthermore, its steric bulk can impact the preferred conformation of the molecule, which is crucial for optimal binding. The position of the methoxy group at the ortho position can also promote intramolecular hydrogen bonding, which can rigidify the structure and enhance binding affinity.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of a wide range of biologically active molecules. Its inherent chirality, coupled with the modulatory effects of the 2-methoxy group, provides medicinal chemists with a powerful tool for the design and development of novel therapeutics. The protocols outlined in this application note provide a starting point for the exploration of the rich chemical space accessible from this valuable scaffold. Further investigation into the derivatization of this compound is warranted to unlock its full potential in the ongoing quest for new and improved medicines.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central. [Link]

  • Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. MDPI. [Link]

  • Mandelic Acid Condensation Polymer: Novel Candidate Microbicide for Prevention of Human Immunodeficiency Virus and Herpes Simplex Virus Entry. ResearchGate. [Link]

  • An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]

  • Preparation of mandelic acid derivatives.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed Central. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health. [Link]

  • Research progress in synthesis of clopidogrel. ResearchGate. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central. [Link]

  • Synthesis of clopidogrel impurity intermediate.
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis of mandelic acid derived phthalimides as a new class of anti- inflammatory and antimicrobial agents. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. [Link]

  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. ResearchGate. [Link]

  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. PubMed. [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. [Link]

  • Natural Products as Antiviral Agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

  • Repurposing Cardiac Glycosides: Drugs for Heart Failure Surmounting Viruses. PubMed Central. [Link]

Sources

Protocol for the Esterification of (2-Methoxyphenyl)glycolic Acid: A Comparative Analysis and Detailed Guide to the Steglich Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyphenyl)glycolic acid, a derivative of mandelic acid, and its corresponding esters are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a hydroxyl group and a carboxylic acid on the same benzylic carbon presents unique challenges for selective esterification. Standard methods like Fischer esterification often require harsh acidic conditions and high temperatures, which can lead to undesirable side reactions such as dehydration or etherification.

This application note provides a comprehensive guide to the esterification of this compound. We will first compare several common esterification methodologies, evaluating their mechanisms, advantages, and limitations in the context of this specific substrate. Subsequently, a detailed, field-proven protocol for the Steglich esterification method is presented, chosen for its mild conditions, high efficiency, and broad substrate scope, making it particularly suitable for complex and sensitive molecules.

Comparative Overview of Esterification Methodologies

The choice of an esterification protocol is critical and depends on the substrate's sensitivity to acid, heat, and steric hindrance. Below is a comparative summary of three primary methods.

Method Key Reagents Conditions Advantages Limitations
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)High Temperature (Reflux)Inexpensive, simple reagents; suitable for large-scale production of simple esters.[1]Harsh conditions; equilibrium-limited, requiring excess alcohol or water removal; not ideal for sensitive substrates.[2][3]
Steglich Carboxylic Acid, Alcohol, Coupling Agent (DCC or EDC), Catalyst (DMAP)Mild (0 °C to Room Temp)Mild conditions protect sensitive functional groups; high yields; effective for sterically hindered substrates.[4][5]Stoichiometric byproducts; DCC byproduct (DCU) is poorly soluble, complicating purification.[6]
Mitsunobu Carboxylic Acid, Alcohol, PPh₃, Azodicarboxylate (DEAD or DIAD)Mild (0 °C to Room Temp)Extremely mild conditions; proceeds with inversion of configuration at the alcohol's stereocenter.[7][8]Requires stoichiometric reagents leading to purification challenges (phosphine oxide); nucleophile must be acidic (pKa < 13).[8][9][10]
Yamaguchi Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride, DMAP, BaseMild (Room Temp)Highly effective for sterically demanding substrates and macrolactonization.[11][12]Requires a specialized, costly reagent; two-step, one-pot procedure.[13]

For this compound, the Steglich esterification offers the best balance of reactivity, mild conditions, and operational simplicity. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous over the traditional Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, facilitating a much simpler workup and purification.[13]

Mechanism of the Steglich Esterification

The Steglich esterification is a powerful coupling method that proceeds through the activation of the carboxylic acid.[14]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Catalysis: 4-(Dimethylamino)pyridine (DMAP), being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form an acylpyridinium salt. This intermediate is highly electrophilic and prevents a competing side reaction where the O-acylisourea rearranges to a stable N-acylurea.[4][15]

  • Nucleophilic Attack: The alcohol attacks the activated acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses, yielding the desired ester, regenerating the DMAP catalyst, and forming the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct.

Steglich_Mechanism Steglich Esterification Mechanism RCOOH Carboxylic Acid This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium DMAP DMAP (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + Alcohol (ROH) ROH Alcohol Ester Ester Product Tetrahedral_Intermediate->Ester - DMAP EDU EDU Byproduct (Water-Soluble) Tetrahedral_Intermediate->EDU

Caption: Reaction mechanism for the EDC/DMAP-mediated Steglich esterification.

Detailed Protocol: Steglich Esterification of this compound

This protocol describes the synthesis of Methyl (2-methoxyphenyl)glycolate as a representative example. It can be adapted for other simple alcohols.

Materials and Safety
Reagent CAS No. Formula MW ( g/mol ) Safety Precautions
This compound29722-89-2C₉H₁₀O₄182.17Irritant. Avoid inhalation and contact with skin/eyes.
Methanol (Anhydrous)67-56-1CH₄O32.04Flammable, toxic. Use in a well-ventilated fume hood.
EDC-HCl25952-53-8C₈H₁₈ClN₃191.70Irritant, moisture-sensitive. Handle quickly.
DMAP1122-58-3C₇H₁₀N₂122.17Toxic. Avoid contact with skin.
Dichloromethane (DCM, Anhydrous)75-09-2CH₂Cl₂84.93Volatile, suspected carcinogen. Use in a fume hood.
Hydrochloric Acid (1 M)7647-01-0HCl36.46Corrosive. Wear appropriate PPE.
Sodium Bicarbonate (Sat. Sol.)144-55-8NaHCO₃84.01Non-hazardous.
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Non-hazardous.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Reagent Calculation Table (Example for a 5 mmol scale)
Reagent Equivalents mmol Mass / Volume
This compound1.05.0911 mg
Methanol1.26.0192 mg (0.24 mL)
EDC-HCl1.26.01.15 g
DMAP0.10.561 mg
Anhydrous DCM--50 mL
Step-by-Step Experimental Procedure

Workflow prep prep reaction reaction workup workup purify purify A 1. Reagent Preparation B 2. Reaction Setup (Dissolve in DCM) A->B C 3. Cool to 0 °C B->C D 4. Add EDC-HCl C->D E 5. Stir at RT (12-18h) D->E F 6. Monitor by TLC E->F G 7. Workup: Dilute & Wash F->G Reaction Complete H   - 1M HCl Wash G->H I   - Sat. NaHCO₃ Wash H->I J   - Brine Wash I->J K 8. Dry & Concentrate J->K L 9. Purify (Column) K->L M 10. Characterize L->M

Caption: General experimental workflow for Steglich esterification.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), methanol (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids completely. The volume should be sufficient to ensure good stirring (approx. 10 mL per mmol of acid).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • EDC Addition: Add EDC-HCl (1.2 eq.) to the cooled solution in small portions over 5 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and minimize side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting carboxylic acid spot.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL). Causality Note: The acidic wash protonates the basic DMAP catalyst, rendering it soluble in the aqueous phase for easy removal.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted this compound.

    • Finally, wash with brine (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ester.

  • Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol provides a reliable and scalable method for producing esters of this compound under mild conditions, ensuring high yields and purity, which is critical for applications in drug development and scientific research.

References

  • Master Organic Chemistry. Mitsunobu Reaction. [Online] Available at: [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Online] (2019) Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Online] Available at: [Link]

  • Wikipedia. Mitsunobu reaction. [Online] Available at: [Link]

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6525. [Online] Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Online] Available at: [Link]

  • Wikipedia. Steglich esterification. [Online] Available at: [Link]

  • Kaur, N. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Monatshefte für Chemie - Chemical Monthly, 154, 861–885. [Online] Available at: [Link]

  • Fiveable. Steglich Esterification Definition. [Online] Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Online] Available at: [Link]

  • YouTube. Steglich esterification. [Online] (2014) Available at: [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Online] Available at: [Link]

  • Taylor & Francis Online. Steglich esterification – Knowledge and References. [Online] Available at: [Link]

  • SynArchive. Steglich Esterification. [Online] Available at: [Link]

  • Wikipedia. Yamaguchi esterification. [Online] Available at: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Online] Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Online] Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Online] Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Online] (2024) Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Online] (2022) Available at: [Link]

Sources

Use of (2-Methoxyphenyl)glycolic acid in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of (2-Methoxyphenyl)glycolic Acid in Pharmaceutical Synthesis

Introduction: The Strategic Importance of this compound

This compound, also known as 2-methoxymandelic acid, is an aromatic α-hydroxy acid of significant interest in the pharmaceutical industry. Its structure, featuring a chiral center alpha to a carboxylic acid and a methoxy-substituted phenyl ring, makes it a valuable chiral building block for the synthesis of complex molecular architectures. The single enantiomers of this compound are crucial intermediates in the development of chiral drugs, where stereochemistry dictates pharmacological activity, efficacy, and safety profiles.[1][2] This guide provides an in-depth exploration of the synthesis, chiral resolution, and application of this compound for researchers, medicinal chemists, and professionals in drug development.

The presence of the methoxyphenyl group is also significant in medicinal chemistry, as this moiety is found in numerous bioactive compounds and can influence properties such as target binding and metabolic stability.[3][4] This document will detail both biocatalytic and classical chemical methodologies for obtaining enantiomerically pure this compound and discuss its subsequent use in constructing pharmaceutical scaffolds.

Part 1: Synthesis of Racemic this compound

The foundational step in utilizing this compound is the synthesis of the racemic mixture. A common and efficient method is the alkaline condensation of 2-methoxybenzaldehyde (o-anisaldehyde) with a cyanide source to form the corresponding cyanohydrin, followed by acidic hydrolysis. This approach is analogous to the well-established synthesis of other mandelic acid derivatives.[1]

Protocol 1: Synthesis of Racemic this compound

This protocol describes the two-step synthesis from 2-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Cyanohydrin Formation: The reaction is typically performed at low temperatures to control the exothermic reaction and prevent the decomposition of the cyanohydrin. The use of a phase transfer catalyst can be employed to improve reaction rates and yields when using inorganic cyanide salts.

  • Hydrolysis: Strong acidic conditions (e.g., concentrated HCl) are necessary to hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid. Refluxing ensures the reaction goes to completion.

Materials and Reagents:

  • 2-Methoxybenzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Sodium Bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

Step 1: Formation of 2-Methoxy-α-hydroxy-phenylacetonitrile (Cyanohydrin Intermediate)

  • In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) in a suitable organic solvent like dichloromethane.

  • Prepare a solution of sodium cyanide (1.1 eq) in water.

  • Cool the aldehyde solution in an ice bath to 0-5 °C.

  • Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring. The reaction is often biphasic.

  • Concurrently, slowly add a solution of sodium bisulfite (1.1 eq) in water. This helps to trap unreacted aldehyde and drive the equilibrium towards the cyanohydrin.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to this compound

  • Carefully add the crude cyanohydrin intermediate to concentrated hydrochloric acid (a 5-10 fold molar excess of HCl). Caution: This step will generate HCl gas and should be performed in a highly efficient fume hood.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Extract the cooled mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude racemic this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/isopropanol mixture).

Data Presentation:

ParameterValue
Starting Material2-Methoxybenzaldehyde
Key ReagentsNaCN, HCl
Typical Yield70-85% (overall)
Purity (post-recrystallization)>98%
Analytical Method¹H NMR, ¹³C NMR, Mass Spec.

Part 2: Chiral Resolution Strategies and Protocols

Obtaining single enantiomers is paramount for pharmaceutical applications.[1] The separation of racemic this compound can be achieved through several methods, with biocatalytic resolution and classical diastereomeric salt formation being the most prominent.

Workflow for Chiral Resolution

G racemate Racemic this compound method_choice Choose Resolution Method racemate->method_choice biocatalysis Biocatalytic Resolution (e.g., Nitrilase) method_choice->biocatalysis Green Chemistry High Selectivity classical Classical Resolution (Diastereomeric Salts) method_choice->classical Established Method Scalable separation Separation of Enantiomers/ Diastereomers biocatalysis->separation classical->separation pure_R (R)-Enantiomer separation->pure_R pure_S (S)-Enantiomer separation->pure_S analysis Enantiomeric Excess (ee) Analysis (Chiral HPLC) pure_R->analysis pure_S->analysis G start Racemic Acid + Chiral Base dissolve Dissolve in Hot Solvent start->dissolve cool Cool Slowly to Crystallize dissolve->cool filter Filter Diastereomeric Salt cool->filter mother_liquor Mother Liquor (contains other diastereomer) filter->mother_liquor salt_crystals Crystalline Salt (enriched in one diastereomer) filter->salt_crystals acidify Acidify to Liberate Free Acid salt_crystals->acidify extract Extract with Organic Solvent acidify->extract pure_enantiomer Enantiomerically Enriched Acid extract->pure_enantiomer analyze Analyze ee% via Chiral HPLC pure_enantiomer->analyze

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Part 3: Application in Pharmaceutical Synthesis

Enantiomerically pure this compound is a precursor for various pharmaceutical scaffolds. The α-hydroxy acid moiety can be derivatized to form esters, amides, or reduced to form chiral diols. The methoxyphenyl ring can participate in electrophilic substitution or be modified to alter the electronic and steric properties of the final molecule.

While specific blockbuster drugs directly using this starting material are not always publicly detailed, its structural motif is integral to compounds targeting a range of diseases. For example, derivatives of 2-methoxyphenols and related structures have been investigated as myeloperoxidase inhibitors for treating cardiovascular diseases and as potential anti-inflammatory and anticancer agents. [3][4][5] Example Synthetic Transformation: Esterification for Prodrug Synthesis

The carboxylic acid group is readily esterified to create prodrugs with improved bioavailability or to act as a handle for coupling with other molecules.

General Protocol for Esterification (e.g., Fischer Esterification):

  • Dissolve enantiomerically pure this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer, filter, and concentrate to yield the corresponding ester, such as methyl (R)-2-hydroxy-2-(2-methoxyphenyl)acetate.

References

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid.
  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Almac.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
  • 2-(4-Methoxyphenyl)glycolic acid methyl ester | 13305-14-1. ChemicalBook.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
  • Resolution process for cyclohexylphenyl glycolic acid.
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
  • An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). PMC - NIH.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH.
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC - PubMed Central.
  • Synthesis of optically active cyclohexylphenylglycolic acid and its esters.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC - NIH.
  • Major reactions used for enzymatic production of optically pure (a) (R)-mandelic acid and (b) (S).
  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases.
  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxyphenyl)glycolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by issues of low yield, byproduct formation, and purification difficulties. This guide provides a structured approach to identifying and solving these common problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound, particularly focusing on the widely used Grignard reaction pathway.

Scenario 1: Low or No Product Yield in Grignard Synthesis

The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions. Low yields can often be traced back to issues in either the formation of the Grignard reagent itself or its subsequent reaction with the electrophile.

Q1: My Grignard reagent, 2-methoxyphenylmagnesium bromide, is failing to form or forming in low concentration. What are the likely causes?

A1: The formation of a Grignard reagent is a surface reaction that is highly sensitive to the environment. Several factors can inhibit its initiation and completion:

  • Inactive Magnesium Surface: The most common issue is a passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the organohalide from reaching the metal surface.[1] Magnesium should appear shiny; a dull or opaque appearance suggests significant oxidation.[2]

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or reagents.[1] This is a critical failure point. All components of the reaction must be scrupulously anhydrous.

  • Poor Reagent Quality: The 2-bromoanisole (or other halide precursor) may contain impurities that inhibit the reaction. Similarly, the ether solvent (typically THF or diethyl ether) must be anhydrous.

  • Initiation Failure: Sometimes, the reaction simply fails to start. This can be due to a combination of the factors above or insufficient activation energy.

Q2: I've confirmed Grignard reagent formation via titration, but the subsequent reaction with glyoxylic acid (or its ester) results in a very low yield of this compound. What's going wrong?

A2: Once the Grignard reagent is successfully formed, low product yields typically point to competing side reactions. The highly reactive nature of the Grignard reagent makes it susceptible to several alternative pathways:

  • Wurtz Coupling: The Grignard reagent can react with unreacted 2-bromoanisole in the flask to form 2,2'-dimethoxybiphenyl. This is a major side reaction, especially if the halide is added too quickly or local concentrations become too high.[1][3]

  • Reaction with Carbon Dioxide: Grignard reagents react readily with atmospheric carbon dioxide.[4][5] If the reaction is not maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen), the reagent will be consumed to form 2-methoxybenzoic acid.

  • Enolization of the Electrophile: If using an ester of glyoxylic acid that has α-hydrogens, the Grignard reagent can act as a base, deprotonating the ester to form an unreactive enolate.[1]

  • Reduction of the Carbonyl: If the Grignard reagent or reaction conditions are sterically hindered, the reagent can act as a hydride donor, reducing the carbonyl group of the electrophile instead of adding to it.[1]

Optimization Strategies & Protocols

Q3: How can I systematically optimize my Grignard reaction conditions to maximize the yield of this compound?

A3: Optimization involves careful control over several parameters. Below is a summary table and a detailed protocol for guidance.

ParameterRecommendationRationale
Magnesium Activation Grind turnings gently in a mortar/pestle or use a chemical activator like iodine or 1,2-dibromoethane.[1][6]Creates fresh, unoxidized magnesium surfaces to facilitate reaction initiation.
Glassware & Solvents Flame-dry all glassware under vacuum and cool under an inert gas.[3] Use freshly distilled, anhydrous ether solvents (THF or Et₂O).Eliminates water, which rapidly destroys the Grignard reagent.[1]
Addition Rate Add the 2-bromoanisole solution dropwise to the magnesium suspension. Maintain a gentle reflux.Slow addition prevents a large exotherm and minimizes the Wurtz homocoupling side reaction.[3]
Reaction Temperature Cool the formed Grignard reagent to 0 °C before adding the electrophile (e.g., diethyl oxalate).[1]Reduces the rate of side reactions. The initial Grignard formation may require gentle heating to initiate, but the subsequent addition step is best performed cold.
Inert Atmosphere Maintain a positive pressure of dry Argon or Nitrogen throughout the entire process.Prevents the Grignard reagent from reacting with atmospheric water and CO₂.[4]
Diagram: Troubleshooting Low Yield in Grignard Synthesis

G start Low Yield of this compound check_grignard Was Grignard Reagent (R-MgX) Formation Successful? start->check_grignard no_grignard Reagent Formation Failure check_grignard->no_grignard  No yes_grignard Side Reactions During Addition to Electrophile check_grignard->yes_grignard Yes   cause_mg Inactive Mg Surface (Oxide Layer) no_grignard->cause_mg cause_h2o Moisture Present (Wet Glassware/Solvent) no_grignard->cause_h2o cause_halide Poor Halide Quality no_grignard->cause_halide solution_mg Activate Mg: - Grind Turnings - Use Iodine cause_mg->solution_mg solution_h2o Rigorously Dry System: - Flame-dry glassware - Use anhydrous solvent cause_h2o->solution_h2o cause_wurtz Wurtz Coupling (R-R Formation) yes_grignard->cause_wurtz cause_co2 Reaction with CO2 yes_grignard->cause_co2 cause_enol Enolization of Electrophile yes_grignard->cause_enol solution_wurtz Optimize Addition: - Add halide slowly - Ensure good stirring cause_wurtz->solution_wurtz solution_co2 Maintain Inert Atmosphere (Argon or N2) cause_co2->solution_co2 solution_enol Control Temperature: - Add electrophile at 0°C - Use non-enolizable electrophile cause_enol->solution_enol

Caption: A decision tree for troubleshooting low product yield.

Protocol: Optimized Grignard Synthesis of this compound

This protocol details the synthesis via the reaction of 2-methoxyphenylmagnesium bromide with diethyl oxalate, followed by hydrolysis.

Step 1: Preparation of the Grignard Reagent

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Place magnesium turnings (1.2 equivalents) and a crystal of iodine into the flask.[1]

  • In the dropping funnel, prepare a solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion (~10%) of the 2-bromoanisole solution to the magnesium. The reaction should initiate, evidenced by a color change and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[1]

Step 2: Reaction with Electrophile

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve diethyl oxalate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture again to 0 °C and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude ester intermediate.

Step 4: Saponification and Purification

  • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux for 2-4 hours to saponify the ester.

  • Cool the solution and remove the ethanol via rotary evaporation.

  • Wash the remaining aqueous solution with diethyl ether to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the this compound.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or toluene/heptane mixture) can be performed for further purification.

Diagram: Grignard Synthesis Workflow

G cluster_prep Step 1: Reagent Prep cluster_reaction Step 2-3: Reaction & Quench cluster_purify Step 4: Purification A Activate Mg (Iodine) C Form Grignard Reagent (Reflux under N2) A->C B Prepare Anhydrous 2-Bromoanisole in THF B->C D Cool to 0°C C->D E Add Diethyl Oxalate Dropwise D->E F Warm to RT, Stir 2-3h E->F G Quench with aq. NH4Cl F->G H Saponify Ester (NaOH, EtOH) G->H I Acidify with HCl (pH 1-2) H->I J Filter & Dry Crude Product I->J K Recrystallize J->K L L K->L Pure Product

Sources

Technical Support Center: Purification of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Methoxyphenyl)glycolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of this compound.

Introduction: The Nuances of Purifying a Substituted Mandelic Acid

This compound, a substituted derivative of mandelic acid, presents a unique set of purification challenges. Its polarity, conferred by the carboxylic acid and hydroxyl groups, combined with the influence of the methoxy-substituted aromatic ring, dictates its solubility and crystalline behavior. Successful purification hinges on a thorough understanding of these properties and the nature of potential impurities.

This guide will address purification primarily through recrystallization and chromatography, offering solutions to common problems such as oiling out, poor crystal formation, and co-elution of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method involves the formation of the cyanohydrin from 2-methoxybenzaldehyde, followed by hydrolysis. In this case, potential impurities include:

  • Unreacted 2-methoxybenzaldehyde: This is a common impurity if the initial reaction does not go to completion.

  • 2-Methoxymandelonitrile: The intermediate cyanohydrin may not fully hydrolyze.

  • Side products from cyanohydrin decomposition: Under neutral or basic conditions, the cyanohydrin can decompose back to 2-methoxybenzaldehyde.[1]

Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to high supersaturation or the presence of impurities that depress the melting point of the solid.[2] Here are several troubleshooting steps:

  • Increase the solvent volume: Add more of the hot solvent to decrease the supersaturation.[3]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.[1]

  • Use a different solvent system: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Add seed crystals: Introducing a small crystal of pure this compound can induce crystallization.

Q3: I am struggling to find a suitable single solvent for recrystallization. What are my options?

A3: A two-solvent system is often effective when a single solvent is not ideal.[4] The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, common solvent pairs to explore include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Heptane

Q4: My purified this compound still shows impurities by HPLC. How can I improve the purity?

A4: If recrystallization is insufficient, column chromatography is the next logical step. Due to the polar nature of the carboxylic acid, silica gel chromatography can be effective. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - Solution is not saturated (too much solvent).- Compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.
Crystals form too quickly. - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Product "oils out". - High supersaturation.- Presence of impurities depressing the melting point.- Inappropriate solvent choice.- Add more hot solvent.- Slow down the cooling rate.- Consider a pre-purification step (e.g., charcoal treatment to remove colored impurities).- Experiment with different solvent systems.[2]
Low recovery of purified product. - Compound has significant solubility in the cold solvent.- Insufficient cooling time.- Ensure the solution is thoroughly cooled in an ice bath for an extended period.- Use a minimal amount of cold solvent to wash the crystals during filtration.
Colored impurities remain in the crystals. - Impurities are co-crystallizing with the product.- Impurities are trapped within the crystal lattice.- Perform a hot filtration with activated charcoal before crystallization to adsorb colored impurities.[3]
Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Product does not elute from the column. - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Product elutes with the solvent front. - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane or dichloromethane).
Poor separation of product and impurities. - Inappropriate mobile phase composition.- Perform a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.- Try a different solvent system.
Tailing of the product peak. - Interaction of the carboxylic acid with the silica gel.- Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Chromatography of this compound

Objective: To purify this compound from closely related impurities using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with the mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30) with 0.5% acetic acid. The polarity can be gradually increased if the product does not elute.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography Flash Chromatography Pure Pure Product Chromatography->Pure Analysis->Chromatography Purity < 98% Analysis->Pure Purity > 98%

Caption: Decision workflow for the purification of this compound.

Troubleshooting "Oiling Out"

OilingOutTroubleshooting Start Oiling Out Occurs AddSolvent Add More Hot Solvent Start->AddSolvent SlowCool Slow Down Cooling Start->SlowCool ChangeSolvent Change Solvent System Start->ChangeSolvent Success Crystals Form AddSolvent->Success SlowCool->Success Seed Add Seed Crystals ChangeSolvent->Seed Seed->Success

Caption: Troubleshooting flowchart for the "oiling out" phenomenon.

References

Sources

Stability issues of (2-Methoxyphenyl)glycolic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Methoxyphenyl)glycolic acid. As a Senior Application Scientist, I've designed this guide to address the common stability challenges encountered when working with this valuable alpha-hydroxy acid (AHA) derivative. This resource moves beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Core Stability Profile & Common Issues

This section addresses the fundamental stability characteristics of this compound and the most frequent problems observed during its use.

Q1: I'm observing unexpected byproducts like 2-methoxybenzaldehyde and 2-methoxybenzoic acid in my reaction. What is causing this degradation?

Answer: You are likely observing oxidative decarboxylation, the most common degradation pathway for this compound and other mandelic acid derivatives.[1][2] This process involves the loss of the carboxylic acid group (as CO2) and oxidation of the alpha-hydroxy group.

Causality: The reaction proceeds via one of two primary routes, often dictated by the specific catalysts and conditions used[1]:

  • Path A (via α-keto acid): The alpha-hydroxy group is first oxidized to a ketone, forming the corresponding α-keto acid. This intermediate is often unstable and readily undergoes decarboxylation to yield 2-methoxybenzaldehyde. The aldehyde can then be further oxidized to 2-methoxybenzoic acid.

  • Path B (Direct Decarboxylation): The molecule undergoes a direct oxidative decarboxylation to form the aldehyde, which may then be oxidized to the carboxylic acid.[1]

Several factors can initiate or accelerate this process:

  • Presence of Oxygen: Molecular oxygen is a key reactant in this degradation pathway.[1][3]

  • Metal Catalysts: Transition metals, even at trace levels, can catalyze this reaction. Cobalt (CoCl2) and Bismuth (Bi) have been specifically shown to efficiently catalyze the oxidative decarboxylation of mandelic acid derivatives.[1][2]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for both catalyzed and uncatalyzed degradation.

G cluster_main Figure 1: Oxidative Decarboxylation Pathway A This compound B α-Keto Acid Intermediate A->B Oxidation (Path A) C 2-Methoxybenzaldehyde A->C Direct Oxidative Decarboxylation (Path B) B->C Decarboxylation D 2-Methoxybenzoic Acid C->D Further Oxidation G cluster_workflow Figure 2: Troubleshooting Discoloration and Low Yield start Start: Reaction Discoloration / Low Yield check_o2 Is the reaction run under air? start->check_o2 check_temp Is the reaction temperature > 80°C? check_o2->check_temp No implement_inert Action: Use N2 or Ar atmosphere. Add radical scavenger (optional). check_o2->implement_inert Yes check_ph Is the pH highly acidic or basic? check_temp->check_ph No reduce_temp Action: Lower temperature. Increase reaction time. check_temp->reduce_temp Yes buffer_ph Action: Buffer the system to a neutral or mildly acidic pH. check_ph->buffer_ph Yes analyze Re-run and analyze results. check_ph->analyze No implement_inert->analyze reduce_temp->analyze buffer_ph->analyze

Caption: Figure 2: Workflow for diagnosing common stability issues.

Step-by-Step Guide:

  • Control the Atmosphere: The most crucial first step is to eliminate molecular oxygen. Purge your reaction vessel and solvents with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Evaluate Temperature: Review your reaction temperature. While higher temperatures increase reaction rates, they exponentially increase degradation rates. Consider if a lower temperature for a longer duration is feasible. Reactions involving mandelic acid derivatives have been reported at temperatures from 80°C to 125°C, but the higher end significantly increases risk. [1]3. Check for Contaminants: Ensure all glassware is scrupulously clean. Trace metal residues from previous reactions can catalyze decomposition. If necessary, use a metal scavenger or chelating agent like EDTA.

  • Analyze Solvents: Peroxides in aged ether solvents can initiate radical reactions. Use freshly distilled or inhibitor-free, sparged solvents.

Section 2: The Critical Role of pH

As an alpha-hydroxy acid (AHA), the stability and reactivity of this compound are intrinsically linked to the pH of the medium.

Q3: How does pH affect the stability of this compound?

Answer: The pH of the solution dictates the ionization state of the carboxylic acid group, which in turn affects the molecule's stability and reactivity. [4]

  • Low pH (pH < pKa): At a pH below its pKa (typically 3-4 for AHAs), the molecule exists predominantly in its protonated, free acid form. This form is generally considered more reactive and is required for certain applications like exfoliation in cosmetics. [4][5]However, strongly acidic conditions, especially with heat, can catalyze decomposition or other unwanted side reactions like polymerization. [6][7]* High pH (pH > pKa): In basic conditions, the molecule exists as the deprotonated carboxylate anion. This form can be susceptible to different degradation pathways. For instance, the presence of a base (like NaOH) is a key component in some reported cobalt-catalyzed oxidative decarboxylation systems. [1] Expert Insight: For many applications, maintaining the pH in a weakly acidic range (e.g., pH 3.5-5) offers the best compromise between maintaining the active free-acid form and minimizing acid- or base-catalyzed degradation. [5][8]This is a common strategy in cosmetic formulations to ensure both efficacy and stability. [9][10]

    Factor Potential Issue Recommended Mitigation / Control
    Atmosphere Oxidative decarboxylation to aldehyde/acid byproducts. [1] Maintain a positive pressure of inert gas (N2, Ar).
    Temperature Increased rate of all degradation pathways; potential for thermal decomposition. [6] Use the lowest feasible temperature. A typical range to start is 40-100°C. [7]
    pH Acid/base-catalyzed hydrolysis, decarboxylation, or polymerization. [1][6] Buffer the reaction medium. For many AHAs, a pH of 3.5–4.5 is optimal for stability. [5]
    Catalysts Trace metals (Co, Bi, Cu, Mn) can dramatically accelerate oxidative degradation. [1][2][11] Use high-purity reagents and solvents. If contamination is suspected, use a chelating agent.

    | Light | Potential for photochemical degradation (common for aromatic compounds). | Protect the reaction from light using amber glassware or by wrapping the vessel in foil. |

Section 3: Proactive Protocols & Best Practices
Q4: What is the recommended experimental setup to maximize the stability of this compound?

Answer: A proactive approach to experimental design is the best way to prevent degradation.

Protocol: Inert Atmosphere Reaction Setup

  • Glassware Preparation: Ensure all glassware is oven-dried and free of metallic residues. Assemble the reaction apparatus (e.g., three-neck flask with condenser, thermometer, and gas inlet) while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Deoxygenate all liquid reagents and solvents by sparging with an inert gas for 15-30 minutes prior to use.

    • Use high-purity, peroxide-free solvents.

  • Reaction Execution:

    • Add this compound and any other solid reagents to the flask under a positive flow of inert gas.

    • Add solvents via cannula or a dropping funnel.

    • Maintain a gentle, continuous flow of inert gas through a bubbler for the entire duration of the reaction.

    • Control the temperature precisely using a thermostatically controlled oil bath or heating mantle. Avoid localized overheating.

  • Work-up: When the reaction is complete, cool the mixture to room temperature before exposing it to air.

By rigorously excluding oxygen and controlling temperature, you can significantly inhibit the primary oxidative decarboxylation pathway and improve your experimental outcome.

References
  • Fernandes, S. et al. (2004). CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry, 28, 1409-1412.
  • Fernandes, S. et al. (2004). CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. RSC Publishing.
  • Pingaew, R. et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
  • Novy, J. et al. (1998). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. PubMed.
  • Pan, J. et al. (2013). Oxidative decarboxylation of mandelic acid derivative by recombinant Escherichia coli: a novel method of ethyl vanillin synthesis.
  • KBL Cosmetics. (2023). How does pH affect the stability of active ingredients?. KBL Cosmetics.
  • Wong, M. (2014). Fact-check: Why does pH matter for AHAs and BHAs?. Lab Muffin Beauty Science.
  • Author Unknown. (1998). Current Review of the Alpha-hydroxy Acids. Skin Therapy Letter.
  • Author Unknown. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding.
  • Wong, M. (2017). Why pH matters for AHAs and acids in skincare. Lab Muffin Beauty Science via YouTube.
  • Chen, C. et al. (2012). A theoretical study on the decomposition mechanisms of deprotonated glycolic acid.
  • Loder, D. J. (1941). Reaction of formals with glycolic acid and resulting product.
  • PubChem. (n.d.). Glycolic Acid.
  • Hlushko, O. et al. (2021). CATALYTIC SYNTHESIS OF GLYCOLIC ACID AND ITS METHYL ESTER FROM GLYOXAL. Ukrainian Chemistry Journal.
  • Loder, D. J. (1939). Process for the preparation of glycolic acid.
  • Lambert, T. N. (2013). Organics Characterization of DWPF Alternative Reductant Simulants, Glycolic Acid, and Antifoam 747.
  • Bhowmick, D. et al. (2021). Manganese Catalyzed Reformation of Ethylene Glycol to Glycolic acid and Lactic Acid. ChemRxiv.

Sources

Technical Support Center: Synthesis of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxyphenyl)glycolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.

Introduction: Navigating the Synthetic Landscape

This compound, a valuable building block in pharmaceutical synthesis, can be prepared through various synthetic routes. However, like any chemical transformation, these pathways are not without their potential for side reactions, leading to the formation of impurities that can complicate purification and compromise the quality of the final compound. This guide will delve into the common byproducts encountered in the synthesis of this compound, their mechanisms of formation, and robust strategies for their identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unidentified Peak in NMR/LC-MS after Grignard Reaction with Diethyl Oxalate

Question: I performed a Grignard reaction between 2-methoxyphenylmagnesium bromide and diethyl oxalate to synthesize ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate, a precursor to this compound. However, upon analysis, I observe a significant byproduct. What could this be and how can I avoid it?

Answer:

A common byproduct in this reaction is 2,2'-dimethoxybiphenyl .

Causality of Byproduct Formation:

The formation of 2,2'-dimethoxybiphenyl arises from a Wurtz-type coupling reaction between the Grignard reagent and any unreacted 2-bromoanisole present in the reaction mixture. This is particularly prevalent if the Grignard reagent formation is slow or incomplete.

Troubleshooting and Mitigation:

  • Ensure Complete Grignard Formation: The key is to ensure the complete conversion of 2-bromoanisole to the Grignard reagent before the addition of diethyl oxalate. This can be achieved by:

    • Using activated magnesium turnings.

    • Initiating the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Allowing sufficient reaction time for the magnesium to be consumed.

  • Slow Addition of Electrophile: Add the diethyl oxalate solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

Analytical Protocol for Identification:

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique to identify this non-polar byproduct. The mass spectrum of 2,2'-dimethoxybiphenyl will show a molecular ion peak (M+) at m/z 214.

  • ¹H NMR Spectroscopy: The presence of 2,2'-dimethoxybiphenyl can be confirmed by characteristic aromatic signals in the ¹H NMR spectrum, which will differ from the desired product.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Molecular Weight ( g/mol )
Ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate~7.3-6.8 (m, 4H, Ar-H), 5.1 (s, 1H, CH-OH), 4.2 (q, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 1.2 (t, 3H, OCH₂CH₃)210.22
2,2'-Dimethoxybiphenyl~7.3-6.9 (m, 8H, Ar-H), 3.8 (s, 6H, 2 x OCH₃)214.26
Issue 2: Evidence of Demethylation in the Final Product

Question: After synthesizing this compound, my analytical data (NMR and MS) suggests the presence of a compound with a mass 14 units lower than the expected product. I suspect demethylation has occurred. What causes this and how can I prevent it?

Answer:

The likely byproduct is (2-Hydroxyphenyl)glycolic acid .

Causality of Byproduct Formation:

The methoxy group at the ortho position is susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids or Lewis acids.[1][2] This can occur during acidic work-up steps or if certain reagents are used for subsequent transformations. The ortho-hydroxyl group in the resulting byproduct can also influence its chromatographic behavior and reactivity.

Troubleshooting and Mitigation:

  • Milder Work-up Conditions: Avoid using strong, hot acids during the work-up. Use saturated aqueous ammonium chloride solution for quenching reactions involving organometallic reagents. If an acidic work-up is necessary, perform it at low temperatures and for the shortest possible duration.

  • Choice of Reagents: When planning multi-step syntheses, be mindful of reagents that can induce ether cleavage. For instance, boron tribromide (BBr₃) is a potent reagent for demethylation and should be avoided if the methoxy group needs to be retained.[2]

  • Protective Group Strategy: In syntheses where harsh acidic conditions are unavoidable, consider protecting the hydroxyl group if the synthesis starts from a substituted phenol, or be prepared for a more challenging purification.

Analytical Protocol for Identification:

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is highly effective for detecting this byproduct. The mass spectrum will show a molecular ion peak corresponding to the demethylated product.

  • ¹H NMR Spectroscopy: The presence of a phenolic hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum, which is typically exchangeable with D₂O. The absence of the characteristic methoxy singlet at ~3.8 ppm is another key indicator.

  • HPLC Analysis: A well-developed HPLC method can separate this compound from its demethylated analog. Due to the presence of the polar hydroxyl group, (2-Hydroxyphenyl)glycolic acid will likely have a shorter retention time on a reverse-phase column.

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)Molecular Weight ( g/mol )
This compound~7.3-6.9 (m, 4H, Ar-H), 5.0 (s, 1H, CH-OH), 3.8 (s, 3H, OCH₃)182.17
(2-Hydroxyphenyl)glycolic acid~9.5 (br s, 1H, Ar-OH), ~7.1-6.7 (m, 4H, Ar-H), 5.0 (s, 1H, CH-OH)168.15
Issue 3: Incomplete Reduction of 2-Methoxyphenylglyoxylic Acid

Question: I am synthesizing this compound by the reduction of 2-methoxyphenylglyoxylic acid using sodium borohydride. My reaction seems to be sluggish and I am left with a significant amount of starting material. What could be the issue?

Answer:

The primary issue here is incomplete conversion, leading to the presence of unreacted 2-methoxyphenylglyoxylic acid in your product mixture.

Causality of Incomplete Reaction:

While sodium borohydride is a common reducing agent, its reactivity can be influenced by several factors:

  • Solvent: The choice of solvent can significantly impact the reduction rate.

  • Temperature: Low temperatures can slow down the reaction.

  • pH: The pH of the reaction mixture can affect the stability and reactivity of both the substrate and the reducing agent.

  • Reagent Quality: The quality and age of the sodium borohydride can affect its reducing power.

Troubleshooting and Mitigation:

  • Solvent Optimization: The reduction is often performed in a protic solvent like ethanol or a mixture of methanol and water to facilitate the reaction.

  • Temperature Control: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

  • pH Adjustment: Maintaining a slightly basic pH can be beneficial for the stability of the borohydride reagent.

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of sodium borohydride.

  • Alternative Reducing Agents: If sodium borohydride proves ineffective, stronger reducing agents like lithium aluminum hydride (LAH) can be used. However, LAH is much more reactive and requires anhydrous conditions and careful handling.

Analytical Protocol for Monitoring and Identification:

  • TLC Monitoring: Thin-layer chromatography is a simple and effective way to monitor the progress of the reaction. The starting material (a keto-acid) will have a different Rf value than the product (a hydroxy-acid).

  • HPLC Analysis: HPLC is ideal for quantifying the amount of unreacted starting material. The keto-acid will have a different retention time compared to the hydroxy-acid.

  • ¹H NMR Spectroscopy: The presence of the starting material can be identified by the absence of the characteristic methine proton signal of the alcohol product around 5.0 ppm and the potential presence of signals corresponding to the glyoxylic acid moiety.

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)Molecular Weight ( g/mol )
This compound~7.3-6.9 (m, 4H, Ar-H), 5.0 (s, 1H, CH-OH), 3.8 (s, 3H, OCH₃)182.17
2-Methoxyphenylglyoxylic acid~7.8-7.0 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)180.16

Experimental Workflow Diagrams

To provide a clearer understanding of the synthetic and analytical processes, the following diagrams illustrate key workflows.

Synthesis_Workflow cluster_Grignard Grignard Route cluster_Reduction Reduction Route 2-Bromoanisole 2-Bromoanisole Grignard Reagent Grignard Reagent 2-Bromoanisole->Grignard Reagent Mg, THF Ester Intermediate Ester Intermediate Grignard Reagent->Ester Intermediate Diethyl Oxalate Final Product Final Product Ester Intermediate->Final Product Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Glyoxylic Acid Derivative Glyoxylic Acid Derivative 2-Methoxybenzaldehyde->Glyoxylic Acid Derivative Oxidation Glyoxylic Acid Derivative->Final Product Reduction (e.g., NaBH4) Troubleshooting_Workflow Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Analytical Characterization Analytical Characterization Crude Product->Analytical Characterization NMR, LC-MS, HPLC Pure Product? Pure Product? Analytical Characterization->Pure Product? Identify Byproducts Identify Byproducts Analytical Characterization->Identify Byproducts Purification Purification Pure Product?->Purification No Final Product Final Product Pure Product?->Final Product Yes Pure Product Pure Product Purification->Pure Product Crystallization/Chromatography Mitigation Strategy Mitigation Strategy Identify Byproducts->Mitigation Strategy Modified Synthesis Modified Synthesis Mitigation Strategy->Modified Synthesis Modified Synthesis->Synthesis

Caption: General troubleshooting workflow for synthesis.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and the implementation of appropriate analytical and purification strategies. By anticipating the formation of common byproducts such as 2,2'-dimethoxybiphenyl and (2-hydroxyphenyl)glycolic acid, and by carefully controlling reaction conditions, researchers can significantly improve the yield and purity of their target compound. This guide provides a foundational framework for troubleshooting; however, careful observation and analytical rigor remain the cornerstones of successful organic synthesis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Li, B., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. [Link]

  • Agilent Technologies. (2011). HPLC and UHPLC for Pharmaceutical Analysis. [Link]

  • Bruker Corporation. (n.d.). NMR Spectroscopy. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Sources

Technical Support Center: Diastereomeric Salt Crystallization of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral resolution of (2-Methoxyphenyl)glycolic acid via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this critical separation technique.

Introduction: The Challenge of Resolving this compound

This compound, a member of the mandelic acid family, presents unique challenges in chiral resolution. The presence of the methoxy group at the ortho position can influence intermolecular interactions, solubility profiles, and crystal packing, making the crystallization of its diastereomeric salts a nuanced process. This guide synthesizes fundamental principles with practical, field-tested strategies to help you overcome common hurdles and achieve high diastereomeric and enantiomeric purity.

Troubleshooting Guide: From Oiling Out to Low Purity

This section addresses the most common issues encountered during the diastereomeric salt crystallization of this compound.

Problem 1: The Diastereomeric Salt Fails to Crystallize, Remaining an Oil or Gum.

This phenomenon, known as "oiling out," occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Root Cause Analysis:

    • Excessive Supersaturation: The solution is too concentrated, leading to a rapid, disordered precipitation instead of controlled crystal growth.

    • Inappropriate Solvent System: The solvent may be too effective at solvating the salt, thus inhibiting the formation of a stable crystal lattice.

    • Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the solvated diastereomeric salt.

    • Presence of Impurities: Impurities in the racemic acid or the resolving agent can disrupt the crystal nucleation and growth process.

  • Solutions & Methodologies:

    • Reduce Supersaturation: Dilute the solution with more of the primary solvent to bring the concentration below the point of oiling out.

    • Employ an Anti-Solvent: Slowly introduce a solvent in which the diastereomeric salt is less soluble (an anti-solvent). This should be done dropwise at a temperature that encourages crystal formation, not amorphous precipitation.

    • Optimize Temperature Profile: Ensure the solution is cooled slowly. A gradual temperature reduction allows the system to remain in the metastable zone for a longer period, favoring crystal growth over oiling out.

    • Purify Starting Materials: Ensure the racemic this compound and the chiral resolving agent are of high purity before use.

Problem 2: The Obtained Crystals Exhibit Low Diastereomeric Excess (d.e.).

This indicates that the crystallization process is not effectively discriminating between the two diastereomers.

  • Root Cause Analysis:

    • Poor Choice of Resolving Agent: The selected chiral amine may not form diastereomeric salts with a significant enough difference in solubility.

    • Suboptimal Solvent System: The chosen solvent may not adequately differentiate the solubilities of the two diastereomeric salts.

    • Rapid Crystallization (Kinetic Trapping): Fast crystal growth can trap the more soluble diastereomer within the crystal lattice of the less soluble one, a process known as kinetic trapping.[1]

    • Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization challenging.

  • Solutions & Methodologies:

    • Screen Resolving Agents: Test a variety of chiral amines. Common choices for resolving acids include derivatives of phenylethylamine, ephedrine, and other naturally occurring alkaloids.[2][3]

    • Conduct a Solvent Screening: Experiment with a range of solvents and solvent mixtures with varying polarities and hydrogen bonding capabilities to maximize the solubility difference between the diastereomeric salts.[4]

    • Control the Cooling Rate: Employ a slow, controlled cooling profile to allow the system to approach thermodynamic equilibrium, favoring the crystallization of the less soluble, more stable diastereomer.[1]

    • Implement a Slurry or Aging Step: Stirring the crystalline solid in its mother liquor at a constant temperature for an extended period can allow for the dissolution of impure crystals and recrystallization into a purer, more stable form.

Problem 3: The Yield of the Desired Diastereomeric Salt is Very Low.

A low yield indicates that a substantial amount of the target diastereomer remains dissolved in the mother liquor.

  • Root Cause Analysis:

    • High Solubility of the Target Salt: The desired diastereomeric salt may still be too soluble in the chosen solvent, even if it is the less soluble of the two.

    • Unfavorable Eutectic Composition: The phase diagram of the diastereomeric system may have a eutectic point that limits the maximum achievable yield of the pure diastereomer.[5]

    • Premature Isolation: The crystallization process may have been terminated before reaching its optimal yield.

  • Solutions & Methodologies:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the desired salt. Experiment with lower final crystallization temperatures to maximize precipitation.

    • Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.

    • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that this second crop may have a lower diastereomeric excess.

    • Recycle the Unwanted Enantiomer: If possible, the unwanted enantiomer from the mother liquor can be isolated, racemized, and recycled to improve the overall process yield.

Frequently Asked Questions (FAQs)

Q1: What are the best initial choices for resolving agents for this compound?

A1: While the optimal resolving agent must be determined experimentally, common and effective choices for mandelic acid and its derivatives include chiral amines such as (R)- or (S)-1-phenylethylamine, ephedrine, and derivatives of tartaric acid.[2][3][6] A screening of several commercially available resolving agents is highly recommended.

Q2: How does the 2-methoxy group affect the crystallization process compared to unsubstituted mandelic acid?

A2: The ortho-methoxy group can influence crystal packing and solubility through steric and electronic effects. It can participate in hydrogen bonding and alter the overall polarity of the molecule, which may necessitate the use of different solvent systems compared to those used for unsubstituted mandelic acid.[7][8]

Q3: What is the difference between kinetic and thermodynamic control in this context, and how do I favor the latter?

A3: Kinetic control favors the product that forms the fastest, which can sometimes be a less pure crystalline solid due to rapid precipitation.[1] Thermodynamic control favors the most stable product, which is typically the purer, less soluble diastereomeric salt. To favor thermodynamic control, use a slower cooling rate, allow for longer crystallization times, and consider incorporating an aging or slurry step where the crystals are stirred in the mother liquor to allow the system to reach equilibrium.[1]

Q4: How can I confirm the diastereomeric and enantiomeric purity of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining both diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the this compound after the resolving agent has been removed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with a chiral shift reagent, to determine diastereomeric purity.

Experimental Protocols & Workflows

Protocol 1: General Screening for Diastereomeric Salt Crystallization
  • Salt Formation: In separate vials, dissolve a known amount of racemic this compound in a suitable solvent (e.g., ethanol or methanol). Add one molar equivalent of a selected chiral resolving agent.

  • Solvent Screening: To the resulting salt solutions, add a variety of crystallization solvents with a range of polarities (e.g., isopropanol, acetone, ethyl acetate, toluene, and mixtures with water).

  • Crystallization Induction:

    • Slow Cooling: Allow the solutions to cool slowly to room temperature, followed by further cooling to 4°C.

    • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days.

    • Anti-Solvent Addition: Slowly add an anti-solvent to the solutions until turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Isolation and Analysis: Isolate any resulting crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric purity of the crystalline material and the composition of the mother liquor using chiral HPLC.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals / Oiling Out check_crystals->no_crystals No analyze_purity Analyze Diastereomeric Purity (d.e.) check_crystals->analyze_purity Yes troubleshoot_oil Troubleshoot Oiling Out: - Reduce Concentration - Add Anti-Solvent - Slow Cooling Rate - Purify Materials no_crystals->troubleshoot_oil Re-run troubleshoot_oil->start Re-run check_purity High d.e.? analyze_purity->check_purity low_purity Low d.e. check_purity->low_purity No analyze_yield Analyze Yield check_purity->analyze_yield Yes troubleshoot_purity Troubleshoot Low Purity: - Screen Solvents - Screen Resolving Agents - Slower Cooling / Aging - Check for Solid Solution low_purity->troubleshoot_purity Re-run troubleshoot_purity->start Re-run check_yield High Yield? analyze_yield->check_yield low_yield Low Yield check_yield->low_yield No success Successful Resolution check_yield->success Yes troubleshoot_yield Troubleshoot Low Yield: - Optimize Solvent/Temp - Adjust Stoichiometry - Concentrate Mother Liquor low_yield->troubleshoot_yield Re-run troubleshoot_yield->start Re-run

Caption: A decision-making workflow for troubleshooting common issues in diastereomeric salt crystallization.

Data Summary Table

ParameterRecommendationRationale
Resolving Agent Screen chiral amines (e.g., 1-phenylethylamine, ephedrine) and tartaric acid derivatives.The optimal agent provides the largest solubility difference between diastereomeric salts.[2][3][6]
Solvent Screen a range of polarities (alcohols, ketones, esters) and consider mixtures.Solvent choice is critical for maximizing the solubility difference and controlling crystal growth.[4]
Stoichiometry Start with 1:1 (acid:base), but explore 1:0.5 to optimize.Substoichiometric resolving agent can sometimes improve selectivity.
Temperature Employ a slow, controlled cooling profile (e.g., 0.1-0.5°C/min).Promotes thermodynamic equilibrium and prevents kinetic trapping of impurities.[1]
Agitation Gentle stirring during cooling and aging.Improves heat and mass transfer, leading to more uniform crystal growth.
Purity Analysis Chiral HPLCProvides accurate measurement of both diastereomeric and enantiomeric excess.

Conclusion

The successful diastereomeric salt crystallization of this compound is a multifactorial process that requires careful optimization of the resolving agent, solvent system, and crystallization conditions. By systematically addressing common issues such as oiling out, low purity, and poor yield, researchers can develop a robust and efficient method for obtaining the desired enantiomer. This guide provides a framework for that systematic approach, grounded in the principles of physical organic chemistry and crystallization science.

References

  • Chiral discrimination upon crystallisation of the diastereomeric salts of 1-arylethylamines with mandelic acid or p-methoxymandelic acid: interpretation of the resolution efficiencies on the basis of the crystal structures. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Palmer, D. R., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. Retrieved from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved from [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved from [Link]

  • Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid. (n.d.). Google Patents.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Scielo. Retrieved from [Link]

  • Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2023). MDPI. Retrieved from [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). National Institutes of Health. Retrieved from [Link]

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023). MDPI. Retrieved from [Link]

  • Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved from [Link]

  • .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Resolution of chiral amines. (n.d.). Google Patents.
  • A study on the chiral inversion of mandelic acid in humans. (n.d.). RSC Publishing. Retrieved from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). ACS Omega. Retrieved from [Link]

  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. (2010). Retrieved from [Link]

  • Process for the separation of a mixture of enantiomers. (n.d.). Google Patents.
  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.
  • Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Resolution process for cyclohexylphenyl glycolic acid. (n.d.). Google Patents.
  • Chiral resolution process. (n.d.). Google Patents.
  • Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]

  • Preparation method of high-purity glycolic acid crystals. (n.d.). Google Patents.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 17 salts of ephedrine: crystal structures and packing analysis. (2006). PubMed. Retrieved from [Link]

  • Synthesis, crystallization and characterization of diastereomeric salts formed by ephedrine and malic acid in water. (2011). ResearchGate. Retrieved from [Link]

  • Glycolic Acid. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) 17 salts of ephedrine: crystal structures and packing analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic and thermodynamic study of 2′-hydroxy-8-methoxyflavylium. Reaction network interconverting flavylium cation and flavanone. (2013). RSC Publishing. Retrieved from [Link]

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Technical Support Center: Improving Enantiomeric Excess with (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (2-Methoxyphenyl)glycolic acid for chiral resolution. This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your experiments for the highest possible enantiomeric excess.

Core Principles: The Mechanism of Chiral Resolution

Chiral resolution is a crucial technique for separating a racemic mixture—a 50:50 mixture of two enantiomers—into its individual, enantiomerically pure components.[1] Since enantiomers possess identical physical properties (e.g., boiling point, solubility), direct separation is often impossible. The process of diastereomeric salt formation provides a classic and robust solution.[2]

This compound is an enantiomerically pure chiral acid. When it reacts with a racemic base, such as a chiral amine, it forms two distinct diastereomeric salts.

  • (R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt

  • (S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt

Unlike the original enantiomers, these two diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent.[3] This difference allows for their separation through a process called fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[4] The crystallized salt is then isolated, and the chiral resolving agent is cleaved to yield the desired, enantiomerically enriched amine.

Experimental Protocol: A General Workflow for Chiral Resolution

This protocol provides a foundational methodology for the chiral resolution of a racemic amine using (S)-(2-Methoxyphenyl)glycolic acid. Optimization of solvent, temperature, and stoichiometry is critical for success.

Step-by-Step Methodology
  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve one equivalent of the racemic amine in a carefully selected solvent (see Troubleshooting section for solvent selection). Heat the solution gently if necessary.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-(2-Methoxyphenyl)glycolic acid in the minimum amount of the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Observe for the formation of a precipitate. Stir the mixture at an elevated temperature for a short period (e.g., 30 minutes) before proceeding.

  • Fractional Crystallization:

    • If the salt dissolves completely, heat the solution until it is clear. If it does not, add the minimum amount of additional hot solvent required to achieve full dissolution.[5]

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or wrapped in glass wool).[5]

    • Once the flask has reached ambient temperature and crystal growth appears complete, place it in an ice bath for 30-60 minutes to maximize the precipitation of the less-soluble diastereomeric salt.[5]

  • Isolation and Purification:

    • Collect the crystals via vacuum filtration using a Büchner funnel.[5]

    • Wash the crystal cake sparingly with a small amount of ice-cold solvent to remove the mother liquor containing the more-soluble diastereomer.[5]

    • Allow the crystals to air-dry completely. At this stage, a sample should be taken to determine the diastereomeric excess (d.e.) via NMR or HPLC.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic system, typically an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH or NaHCO₃).[4]

    • Stir the mixture vigorously until the solid has completely dissolved and partitioned between the two layers. The base neutralizes the acidic resolving agent, liberating the free amine into the organic layer.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the final enantiomeric excess (e.e.) of the amine product using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[6][7]

Workflow Visualization

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_recovery Step 3: Liberation racemic Racemic Amine (R- & S-) mix Mix in Hot Solvent racemic->mix agent (S)-Resolving Agent This compound agent->mix salts Diastereomeric Salts (R,S) & (S,S) in solution mix->salts cool Slow Cooling & Precipitation salts->cool filter Vacuum Filtration cool->filter crystals Crystals of Less-Soluble Salt (e.g., (S,S)-salt) filter->crystals Solid mother_liquor Mother Liquor (Enriched in (R,S)-salt) filter->mother_liquor Filtrate cleave Break Salt with Base (e.g., NaOH) crystals->cleave extract Liquid-Liquid Extraction cleave->extract product Enantiomerically Enriched Amine (e.g., S-Amine) extract->product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide

This section addresses the most common issues encountered during chiral resolution experiments in a practical, question-and-answer format.

Q1: I've mixed my racemic amine and the resolving agent, but no crystals have formed, even after cooling. What should I do?

A1: The lack of crystallization indicates your solution is not supersaturated. The target diastereomeric salt is too soluble in the chosen solvent system.

  • Potential Cause: Incorrect Solvent Choice. The solvent may be too good at solvating both diastereomeric salts.

    • Solution 1: Introduce an "Anti-Solvent." While stirring, slowly add a solvent in which your salts are known to be less soluble. For example, if your compound is dissolved in methanol, you might add water or hexane dropwise until persistent turbidity is observed, then gently warm to clarify before slow cooling.

    • Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the diastereomeric salts and then attempt the cooling cycle again.

  • Potential Cause: High Purity of the System. Spontaneous nucleation can be difficult in very clean systems.

    • Solution 3: Induce Crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.

    • Solution 4: Seed the Solution. If you have a small crystal of the desired diastereomeric salt from a previous experiment, add it to the cooled solution to act as a template for crystal growth.

Q2: I got crystals, but after liberating the amine, the enantiomeric excess (e.e.) is very low. How can I improve the selectivity?

A2: A low e.e. directly results from a low diastereomeric excess (d.e.) in your crystallized salt. This means both diastereomers co-precipitated. This is the most critical parameter to optimize.[5]

  • Potential Cause: Cooling Rate Was Too Fast. Rapid cooling does not give the system enough time to differentiate between the less-soluble and more-soluble diastereomers, leading to entrapment and co-precipitation.[5]

    • Solution 1: Ensure Slow Cooling. This is paramount. After dissolving the components in hot solvent, insulate the flask thoroughly (wrap in glass wool or towels) and leave it to cool to room temperature overnight, completely undisturbed.

  • Potential Cause: Poor Solvent Selectivity. The primary driver of successful resolution is a significant difference in the solubility of the two diastereomers in the chosen solvent. This is often the most important variable to screen.[5]

    • Solution 2: Perform a Solvent Screen. This is a mandatory step for optimization. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water). The ideal solvent will dissolve both salts when hot but will cause only one to precipitate upon slow cooling.

  • Potential Cause: Impure Starting Material. Impurities in your racemic amine can interfere with the crystal lattice formation, disrupting the selective crystallization process.

    • Solution 3: Purify the Racemic Mixture. Ensure your starting material is pure before beginning the resolution. Techniques like column chromatography or distillation may be necessary.

Troubleshooting Visualization

G start Low Diastereomeric Excess (d.e.) q1 Was the cooling rate very slow? start->q1 q2 Have you performed a solvent screen? q1->q2 Yes s1 Action: Insulate flask and allow for slow, undisturbed cooling. q1->s1 No q3 Is the starting racemate pure? q2->q3 Yes s2 Action: Screen alternative solvents and solvent mixtures (e.g., alcohol/water). q2->s2 No s3 Action: Purify starting material before salt formation. q3->s3 No

Caption: Decision tree for troubleshooting low diastereomeric excess.

Q3: My yield of the resolved product is disappointingly low. What are the common causes of product loss?

A3: Low yield can occur at several stages of the process.

  • Potential Cause: Using Excessive Solvent. Dissolving the crude material in too much solvent will keep a significant portion of the less-soluble salt in the mother liquor, even after cooling.[8]

    • Solution 1: Use Minimal Hot Solvent. Titrate hot solvent into your solid mixture just until everything dissolves. This ensures the solution is saturated at high temperatures.

    • Solution 2: Recover a Second Crop. Concentrate the mother liquor and cool it again to obtain a second batch of crystals. Be aware that this second crop will likely have a lower d.e. and may require re-crystallization.[5]

  • Potential Cause: Incomplete Crystallization. Not allowing enough time or a low enough temperature for crystallization will reduce the yield.

    • Solution 3: Maximize Precipitation. After slow cooling to room temperature, always chill the flask in an ice-water bath for at least 30-60 minutes before filtration.[5]

  • Potential Cause: Product Loss During Washing. Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, can redissolve part of your product.[5]

    • Solution 4: Wash Sparingly. Use a minimal amount of ice-cold crystallization solvent to rinse the crystals on the filter.

Q4: My compound "oiled out" of the solution instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the solute precipitates as a liquid phase instead of a solid crystalline phase. This is often due to a large solubility drop upon cooling or when the melting point of the solute is below the boiling point of the solvent.[8]

  • Solution 1: Reheat and Dilute. Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation level, then attempt the slow cooling process again.

  • Solution 2: Change the Solvent System. The current solvent is not suitable. Try a solvent with a lower boiling point or use a mixed-solvent system. Dissolving the compound in a good solvent (like ethanol) and adding an anti-solvent (like water) dropwise at an elevated temperature until the solution is slightly turbid can often promote proper crystallization upon cooling.[8]

Frequently Asked Questions (FAQs)

Q1: What types of compounds are best resolved with this compound?

A1: As a chiral acid, this compound is primarily used for the resolution of racemic bases, with chiral amines being the most common application.[1] It can also be used to resolve chiral alcohols, but this typically requires prior derivatization of the alcohol into a basic derivative that can form a salt.

Q2: How is enantiomeric excess (e.e.) different from diastereomeric excess (d.e.)?

A2: These are two distinct but related measures of purity.

  • Enantiomeric Excess (e.e.) measures the purity of a mixture of enantiomers. It is defined as:

    • e.e. (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[9] A pure sample of a single enantiomer has an e.e. of 100%, while a racemic mixture has an e.e. of 0%.[9]

  • Diastereomeric Excess (d.e.) measures the purity of a mixture of diastereomers. It is defined similarly:

    • d.e. (%) = |(% Major Diastereomer) - (% Minor Diastereomer)| In the context of this protocol, you first isolate a diastereomeric salt and measure its d.e. After cleaving the resolving agent, you measure the e.e. of the final amine product.

Q3: What analytical techniques are used to measure d.e. and e.e.?

A3:

  • Proton NMR (¹H NMR): This is often the quickest way to determine the d.e. of your crystallized salt. Since diastereomers are chemically distinct, corresponding protons in the two different salts will have slightly different chemical shifts, leading to two separate sets of peaks. The ratio of the integrals of these peaks gives the d.e.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurately determining the e.e. of your final product. The sample is passed through a chiral stationary phase column that interacts differently with the two enantiomers, causing them to elute at different times.[6]

  • NMR with Chiral Solvating Agents (CSAs): For determining e.e., adding an enantiomerically pure CSA to your NMR sample can form transient diastereomeric complexes, which splits a single peak from the racemate into two, allowing for quantification by integration.[7]

Q4: Can I recover and reuse the this compound resolving agent?

A4: Yes. During the liberation step (Step 4), after the free amine has been extracted into the organic layer, the resolving agent remains as its sodium salt in the aqueous basic layer. This aqueous layer can be collected, acidified (e.g., with HCl) to precipitate the this compound, which can then be isolated by filtration or extraction and reused, making the process more economical.

Data Summary Table

The choice of solvent is critical and often determined empirically. Below is a table of common solvents to include in an initial screening process for the crystallization of diastereomeric salts of amines.

Solvent ClassExamplesTypical Use Case / Properties
Alcohols Methanol, Ethanol, IsopropanolGood starting point; highly polar, often used in mixtures with water.
Ketones Acetone, Methyl Ethyl KetoneMedium polarity, good for a wide range of compounds.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity, often provides good solubility differentials.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, but care must be taken with peroxide formation.
Nitriles AcetonitrilePolar aprotic solvent, useful alternative to alcohols.
Hydrocarbons Toluene, Heptane, HexaneNon-polar, often used as the "anti-solvent" in mixed systems.

References

  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • Oreate AI. (2025). Understanding Enantiomeric Excess: A Guide to Calculation and Importance. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, Vol. 87, No. 2.
  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • PubMed. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Varghese, B. (2016).

Sources

Technical Support Center: (2-Methoxyphenyl)glycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction parameter optimization of (2-Methoxyphenyl)glycolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to provide not just protocols, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Grignard reaction with 2-methoxyphenylmagnesium bromide and CO₂ is yielding primarily 2,2'-dimethoxybenzophenone. How can I favor the formation of the desired carboxylic acid?

This is a frequently encountered issue when preparing sterically hindered or ortho-substituted benzoic acid derivatives via Grignard carboxylation. The formation of the symmetrical ketone (2,2'-dimethoxybenzophenone) suggests that the initially formed carboxylate is reacting with a second equivalent of the Grignard reagent.

Root Cause Analysis:

The core issue is the reactivity of the intermediate magnesium carboxylate towards the highly nucleophilic Grignard reagent. The ortho-methoxy group can exacerbate this by influencing the electronic and steric environment of the reaction center. A study on mechanochemical Grignard reactions highlighted that aryl bromides with methoxy substituents can lead to significant amounts of ketone byproducts, a phenomenon less pronounced in traditional solution-based reactions but still a critical consideration.[1] The reaction proceeds via a ketone intermediate which is then attacked by another Grignard molecule to form a tertiary alcohol after workup.[2][3]

Troubleshooting Workflow & Parameter Optimization:

Here is a logical workflow to minimize ketone formation and promote the desired carboxylation.

start Start: Ketone byproduct observed temp Inverse Addition at Low Temperature (e.g., -78 °C) start->temp Step 1 co2 CO₂ Source Optimization (Solid CO₂ vs. Gaseous CO₂) temp->co2 Step 2 solvent Solvent Choice (THF vs. Diethyl Ether) co2->solvent Step 3 result Analyze Yield: Acid vs. Ketone solvent->result Step 4 success Success: High Acid Yield result->success Desired fail Re-evaluate/Alternative Route result->fail Undesired

Caption: Troubleshooting workflow for Grignard carboxylation.

Detailed Protocol: Optimized Grignard Carboxylation via Inverse Addition
  • Reagent Preparation: Prepare the Grignard reagent, 2-methoxyphenylmagnesium bromide, from 2-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen). THF is often a suitable solvent for aryl halides.[2]

  • CO₂ Slurry: In a separate flask, create a slurry of freshly crushed dry ice (solid CO₂) in a large excess of anhydrous THF. Cool this slurry to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Instead of adding CO₂ to the Grignard reagent, slowly add the prepared Grignard solution to the vigorously stirred THF/dry ice slurry via a cannula or dropping funnel. This maintains a constant, large excess of CO₂, ensuring the Grignard reagent is more likely to react with CO₂ than with the carboxylate intermediate.

  • Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding aqueous HCl (e.g., 1 M) to protonate the carboxylate and dissolve the magnesium salts.

  • Extraction & Isolation: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Addition Mode Add CO₂ (gas/solid) to GrignardAdd Grignard to excess solid CO₂Maintains high CO₂ concentration, minimizing reaction of Grignard with the product salt.
Temperature 0 °C to Room Temp.-78 °CReduces the rate of the competing reaction (attack on the carboxylate).
Solvent Diethyl Ether or THFTHFTHF can be superior for less reactive aryl halides and is effective at low temperatures.[2]
Question 2: What are the critical parameters for synthesizing this compound using Phase Transfer Catalysis?

Phase Transfer Catalysis (PTC) is an effective method for synthesizing mandelic acid and its derivatives from the corresponding benzaldehyde (2-methoxybenzaldehyde), chloroform, and a strong base.[4] Success hinges on efficiently transferring the dichlorocarbene intermediate, generated in the aqueous phase, to the organic phase where the aldehyde is located.

Scientific Rationale:

The reaction involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base (e.g., NaOH). A phase transfer catalyst, typically a quaternary ammonium salt like triethylbenzylammonium chloride (TEBA), facilitates the transport of hydroxide ions into the organic phase or the carbene precursor to the interface, enabling the reaction with the aldehyde.[5][6] The subsequent steps involve rearrangement and hydrolysis to yield the final α-hydroxy acid.

Key Parameter Optimization:
ParameterSub-Optimal RangeOptimal RangeImpact & Causality
Temperature < 40 °C or > 70 °C50 - 60 °CLower temperatures result in slow reaction rates. Temperatures that are too high can lead to side reactions and degradation of the product.[7]
Catalyst Choice Simple Quaternary SaltsComplex Catalyst (e.g., TEBA + PEG-800)A combination of catalysts can create a more efficient transfer system, significantly shortening reaction times and improving yields.[5][6]
Agitation Speed Low (< 300 rpm)High (> 800 rpm) or Ultrasonic IrradiationVigorous mixing is crucial for maximizing the interfacial area between the aqueous and organic phases, enhancing the transfer rate of reactive species. Ultrasonic irradiation is reported to dramatically decrease reaction time.[5][6][8]
NaOH Concentration < 40% (w/v)50% (w/v)A high concentration of base is required for efficient generation of dichlorocarbene from chloroform.[6]
Recommended PTC Protocol:
  • Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, combine 2-methoxybenzaldehyde, the phase transfer catalyst(s) (e.g., TEBA and PEG-800), and an appropriate solvent.

  • Reaction Initiation: Heat the mixture to 60 °C under an inert atmosphere.

  • Reagent Addition: Slowly add a 50% aqueous solution of sodium hydroxide, followed by the dropwise addition of chloroform while maintaining vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, dilute with water, and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.[4]

  • Purification: Filter the crude product, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent system (e.g., benzene or toluene/ethanol mixture) to obtain pure this compound.[7][9]

Question 3: I am attempting synthesis via hydrolysis of 2-methoxy-mandelonitrile. My yields are low and inconsistent. What are the common pitfalls?

The cyanohydrin route, which involves the formation of 2-methoxy-mandelonitrile from 2-methoxybenzaldehyde followed by hydrolysis, is a classic method.[4][9] However, it presents several challenges related to the stability of the intermediate and the harsh conditions required for hydrolysis.

Troubleshooting the Cyanohydrin Route:

cluster_0 Step 1: Mandelonitrile Formation cluster_1 Step 2: Hydrolysis form_start Low Yield of Nitrile Intermediate form_ph Check pH Control (Maintain slightly acidic to neutral) form_start->form_ph form_temp Ensure Low Temperature (Use ice bath) form_ph->form_temp form_reagents Verify Reagent Purity (Benzaldehyde free of benzoic acid) form_temp->form_reagents hydro_start Low Yield of Carboxylic Acid form_reagents->hydro_start Proceed with purified nitrile hydro_conditions Optimize Hydrolysis (Conc. HCl vs. H₂SO₄) hydro_start->hydro_conditions hydro_temp Control Temperature (Avoid excessive heat to prevent decomposition) hydro_conditions->hydro_temp hydro_side Consider Side Reactions (Acetal formation) hydro_temp->hydro_side

Caption: Key checkpoints for the two-step cyanohydrin synthesis.

Critical Control Points:
  • Stability of Mandelonitrile: The mandelonitrile intermediate is often unstable and can decompose back to the aldehyde and toxic hydrogen cyanide, especially under basic conditions or upon heating.[10] It is crucial to proceed to the hydrolysis step immediately after the nitrile is formed and isolated.[9] Allowing the crude nitrile to stand can lead to the formation of unwanted side products like acetals, reducing the final yield.[9]

  • Hydrolysis Conditions: Hydrolysis of the nitrile group to a carboxylic acid typically requires harsh conditions (e.g., boiling in concentrated acid like HCl).[9]

    • Incomplete Hydrolysis: The reaction may stop at the amide intermediate (2-methoxy-mandelamide). Ensure sufficient reaction time and acid concentration.

    • Product Degradation: Prolonged heating in strong acid can lead to decomposition or side reactions. The temperature should be carefully controlled.

  • Enzymatic Alternative: For a milder and more selective approach, consider enzymatic hydrolysis. Nitrilase enzymes can convert mandelonitrile derivatives to the corresponding mandelic acid under mild pH and temperature conditions, often with high enantioselectivity.[11][12][13] This avoids the use of strong acids and high temperatures, potentially leading to a cleaner reaction profile and higher yield.

References
  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradi
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation.
  • A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry.
  • Method for synthesizing mandelic acid.
  • Mandelic Acid. Organic Syntheses Procedure.
  • mandelic acid. Organic Syntheses Procedure.
  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbon
  • Time course and stoichiometric analysis of mandelonitrile hydrolysis by...
  • Grignard Reaction, Mechanism, Reagent and Che
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure. Benchchem.
  • Discovery of a mandelonitrile hydrolase from Bradyrhizobium japonicum USDA110 by r

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Side reactions of (2-Methoxyphenyl)glycolic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Methoxyphenyl)glycolic acid, a key chiral building block in modern organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Overview of Potential Side Reactions

This compound, a derivative of mandelic acid, possesses three key reactive sites: the carboxylic acid, the α-hydroxy group, and the methoxy-substituted aromatic ring. While this functionality allows for diverse transformations, it also presents pathways for several competing and undesired side reactions. Understanding these pathways is the first step toward mitigating them.

Side_Reactions cluster_main Key Reaction Pathways cluster_side Common Side Reactions Start This compound Desired Desired Product (e.g., α-Keto Acid, Ester) Start->Desired Target Reaction (e.g., Oxidation, Esterification) Decarboxylation Decarboxylation (Product: 2-Methoxybenzaldehyde) Start->Decarboxylation Heat, Strong Acid, Oxidizing Agents Ether_Cleavage Ether Cleavage (Product: (2-Hydroxyphenyl)glycolic Acid) Start->Ether_Cleavage Strong Lewis/Brønsted Acids (HBr, HI, BBr3, AlCl3) Racemization Racemization (Product: (R/S)-Mixture) Start->Racemization Base, or Acid (via Enol/Enolate) Over-oxidation Over-oxidation (Product: 2-Methoxybenzoic Acid) Desired->Over-oxidation Harsh Oxidants (e.g., KMnO4)

Figure 1. Competing reaction pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Category 1: Oxidation Reactions

Oxidation of the α-hydroxy group is a common transformation, typically aiming for the corresponding α-keto acid. However, this reaction is often plagued by C-C bond cleavage.

Q1: I am trying to oxidize this compound to 2-oxo-2-(2-methoxyphenyl)acetic acid, but my yield is low and I'm isolating 2-methoxybenzaldehyde. What is causing this and how can I prevent it?

A1: You are observing oxidative decarboxylation, a classic side reaction for mandelic acid and its derivatives.[1][2] The mechanism often involves the formation of an intermediate that readily loses CO2. The presence of the α-hydroxy group makes the molecule susceptible to this cleavage, particularly under harsh oxidative conditions. For instance, oxidation of 3,4-dihydroxymandelic acid proceeds through a two-electron oxidation followed by a rate-determining loss of CO2.[1]

Troubleshooting Steps:

  • Choice of Oxidant: The choice of oxidizing agent is critical. Strong, non-selective oxidants like permanganate are known to cause significant cleavage, yielding both benzaldehyde and benzoic acid derivatives.[3][4] Milder, more controlled reagents are preferable.

  • Reaction Conditions: Lowering the reaction temperature can often suppress the decarboxylation pathway, which typically has a higher activation energy than the desired oxidation.

  • pH Control: The stability of intermediates can be pH-dependent. In some systems, maintaining a neutral or slightly acidic pH can disfavor the mechanisms leading to decarboxylation.[1]

Oxidizing SystemTypical Product(s)Conditions to Minimize Decarboxylation
KMnO4Mixture of α-keto acid, aldehyde, and benzoic acid[3]Generally not recommended for selective oxidation.
Cr(VI) Reagents (PCC, PDC)Primarily α-keto acid[5]Use in aprotic solvents (e.g., DCM) at or below room temperature.
Swern/Moffatt OxidationPrimarily α-keto acidRequires cryogenic temperatures (-78 °C), which effectively stops decarboxylation.
Nickel/Photoredox CatalysisAldehydes/ketones without overoxidation[6]A modern, selective method that decouples decarboxylation from oxidation.[6]

Recommended Protocol: Controlled Oxidation using PCC

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM, 10 mL).

  • Reagents: Add pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 3Å molecular sieves (a spatula tip) to the DCM. Stir for 15 minutes.

  • Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred PCC suspension at 0 °C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing thoroughly with additional ether.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

Causality Note: The use of an anhydrous aprotic solvent like DCM and a buffered Cr(VI) reagent like PCC prevents the formation of chromate esters with water, which can facilitate over-oxidation and cleavage pathways.[5] The molecular sieves ensure strictly anhydrous conditions.

Category 2: Reactions Involving the Carboxylic Acid & Ether Moiety

Esterification and other acid-catalyzed reactions must be performed with care to avoid side reactions at the methoxy group.

Q2: During an acid-catalyzed esterification with methanol, I observed a second, more polar spot on my TLC plate which I've identified as (2-hydroxyphenyl)glycolic acid methyl ester. Why is my methoxy group being cleaved?

A2: You are experiencing acid-catalyzed ether cleavage. The ortho-methoxy group on the phenyl ring is an ether, which is susceptible to cleavage by strong acids, particularly in the presence of a good nucleophile.[7][8] While HCl is generally less effective, stronger acids like HBr, HI, or Lewis acids (often used in Friedel-Crafts type reactions) can readily cleave aryl alkyl ethers.[9][10] The mechanism involves protonation of the ether oxygen, making it a good leaving group (methanol).[8][11]

Ether_Cleavage Ether Aryl Methyl Ether (on starting material) Protonation Protonated Ether (Oxonium Ion) Ether->Protonation + H+ Products Phenol + CH3-Nu Protonation->Products + Nu- (SN2 attack on methyl group) Nucleophile Nucleophile (e.g., Br-, I-) Nucleophile->Protonation

Figure 2. Mechanism of acid-catalyzed ether cleavage.

Troubleshooting Steps:

  • Catalyst Choice: Avoid using strong mineral acids like H2SO4, HBr, or HI if possible, especially at elevated temperatures. Opt for milder catalysts. Solid acid catalysts like Amberlyst-15 or specific sulfonated resins can be effective and easily removed, sometimes offering higher selectivity.[12][13]

  • Fischer Esterification Conditions: If using a classic Fischer esterification, use a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid and monitor the reaction carefully. Do not use excessive amounts of acid or prolonged heating.

  • Alternative Esterification Methods: Consider methods that do not require strong acid catalysis:

    • DCC/DMAP Coupling: React the carboxylic acid with the alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a very mild and effective method.

    • Conversion to Acid Chloride: Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, then react with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

Category 3: Stereochemical Integrity

For applications in pharmaceuticals and chiral synthesis, maintaining the enantiopurity of this compound is paramount.

Q3: I started with enantiopure (S)-(2-Methoxyphenyl)glycolic acid, but after a base-catalyzed reaction, my product's optical rotation is significantly lower than expected. What happened to my stereocenter?

A3: Your chiral center has likely undergone racemization. The proton on the α-carbon (the carbon bearing the hydroxyl and carboxyl groups) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Re-protonation of this flat intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[14][15] Even under acidic conditions, racemization can occur via a planar enol intermediate.[15]

Troubleshooting Steps:

  • Avoid Strong Bases and High Temperatures: If a base is required, use a non-nucleophilic, sterically hindered base and maintain the lowest possible reaction temperature. Prolonged exposure to basic conditions will increase the extent of racemization.

  • Protect the α-Hydroxy Group: Before subjecting the molecule to conditions that risk racemization, consider protecting the α-hydroxy group. Converting it to an acetate ester or a silyl ether (e.g., TBDMS ether) will prevent the formation of the enolate, thus preserving the stereochemistry. The protecting group can be removed in a later step under mild conditions.

  • Reaction Choice: Whenever possible, choose reactions that do not involve the formation of an intermediate that flattens the stereocenter. For example, for C-H functionalization of the aromatic ring, modern palladium-catalyzed methods using specific ligands can proceed without affecting the α-stereocenter.[16]

References
  • Synthesis of Optically Active α-Hydroxy Acids by Kinetic Resolution Through Lipase-Catalyzed Enantioselective Acetylation. ResearchGate. [Link]

  • Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. PubMed. [Link]

  • Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Dalton Transactions (RSC Publishing). [Link]

  • CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry (RSC Publishing). [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC - NIH. [Link]

  • Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Journal of Applicable Chemistry. [Link]

  • Approaches and opportunities in synthesis of mandelic acids. ResearchGate. [Link]

  • Functionalisation of unsaturated amides: synthesis of chiral α- or β-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. ResearchGate. [Link]

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Journal of the American Chemical Society. [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. ChemRxiv. [Link]

  • Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). RSC Publishing. [Link]

  • Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]

  • Ether cleavage with strong acids. YouTube. [Link]

  • Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation. Frontiers in Chemical Engineering. [Link]

  • Evolution of glycolic acid conversion during esterification. ResearchGate. [Link]

  • Preparation of glycolic acid esters.
  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. [Link]

  • Solid superacid catalyzed esterification synthesis of methoxy polyethylene glycol methacrylic acid ester.

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Technical Support Center: Purification of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of (2-Methoxyphenyl)glycolic acid. This document provides in-depth, experience-based answers to common challenges encountered during the purification of this and related mandelic acid derivatives. The protocols and troubleshooting advice are designed to be scientifically rigorous and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the hydrolysis of (2-methoxyphenyl)mandelonitrile, which is itself formed from 2-methoxybenzaldehyde.[1][2][3]

Therefore, the expected impurities are typically:

  • Unreacted Starting Materials: Residual 2-methoxybenzaldehyde.

  • Intermediate Species: Unhydrolyzed (2-methoxyphenyl)mandelonitrile.[4]

  • Side-Products: 2-methoxybenzoic acid, formed from the over-oxidation of the starting aldehyde.

  • Inorganic Salts: Ammonium chloride (NH₄Cl) if hydrochloric acid is used for hydrolysis, or other salts depending on the workup conditions.[3]

Understanding these potential contaminants is the first step in selecting an appropriate purification strategy.

Q2: Which purification method is most effective for this compound?

A2: The optimal method depends on the primary impurities present. For most common scenarios involving neutral organic impurities (like the starting aldehyde), a combination of acid-base extraction followed by recrystallization is highly effective.

  • Acid-Base Extraction: This technique is excellent for separating the acidic target compound from neutral or basic impurities.[5][6][7] By treating an ethereal or ethyl acetate solution of the crude product with a mild aqueous base (like sodium bicarbonate), the this compound is converted to its water-soluble carboxylate salt and moves to the aqueous layer.[6][8] Neutral impurities, such as 2-methoxybenzaldehyde, remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate.[7][8]

  • Recrystallization: This is the gold standard for purifying solid organic compounds.[9] It removes impurities that have similar acidity but different solubility profiles compared to the desired product. Finding the right solvent system is critical.

The workflow below illustrates the decision-making process.

Purification Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Final Purification & Analysis Start Crude this compound TLC Analyze by TLC/¹H NMR Start->TLC Decision Major Impurity Type? TLC->Decision Extraction Acid-Base Extraction Decision->Extraction Neutral (e.g., Aldehyde) Recrystallization Direct Recrystallization Decision->Recrystallization Acidic / Unknown FinalRecryst Recrystallization Extraction->FinalRecryst FinalAnalysis Purity Check (TLC, MP, NMR) Recrystallization->FinalAnalysis FinalRecryst->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Guides

Issue 1: My product has "oiled out" and will not crystallize.

This common problem occurs when the solute separates from the solution at a temperature above its melting point (in the context of the solvent), forming a liquid phase instead of solid crystals.

Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Supersaturation is too high / Cooling is too rapid The rate of nucleation far exceeds the rate of crystal growth, leading to an amorphous, oily precipitate. Impurities get trapped easily.[10][11]Re-heat the solution to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce saturation. Allow the solution to cool much more slowly (e.g., by insulating the flask).[10][11]
Presence of Impurities Impurities can disrupt the formation of a stable crystal lattice, acting as a "eutectic mixture" and lowering the melting point.Perform an acid-base extraction first to remove gross neutral impurities. If the oil persists, consider if a different recrystallization solvent might better exclude the specific impurity.
Inappropriate Solvent The solvent may be too "good," keeping the compound dissolved even at low temperatures, or it may be interacting with the solute in a way that prevents lattice formation.Re-evaporate the solvent and attempt recrystallization with a different solvent or a solvent pair (e.g., Toluene, Ethyl Acetate/Hexane).[9]
Issue 2: My yield is very low after recrystallization.

A low yield can be frustrating, but it often points to a correctable procedural issue.

Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Excessive Solvent Used The product has significant solubility in the mother liquor even at low temperatures. Using more solvent than the minimum required will exacerbate this loss.[10]Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. To check for loss, take a small sample of your mother liquor and evaporate it; a large amount of residue indicates significant product loss. You can concentrate the mother liquor and cool it again to recover a second crop of crystals.
Premature Crystallization Crystals formed in the funnel during a hot filtration step, leading to product loss before the main crystallization phase.Use a pre-heated filter funnel and flask for hot filtration. Keep the solution near its boiling point during the transfer. If crystals form, wash them through with a small amount of fresh, hot solvent.
Incomplete Precipitation The solution was not cooled to a low enough temperature to maximize the recovery of the crystallized solid.After cooling to room temperature, place the crystallization flask in an ice-water bath for at least 20-30 minutes to minimize the product's solubility in the mother liquor.
Issue 3: My TLC/NMR still shows the starting aldehyde impurity.

Even after purification, a persistent spot corresponding to 2-methoxybenzaldehyde can remain.

Causality & Solutions:

  • Inefficient Extraction: The acid-base extraction may not have been performed thoroughly enough. Aldehydes are neutral and should remain in the organic layer.

    • Solution: When performing the acid-base extraction, ensure you extract the organic layer with the aqueous base at least twice.[12] Gently shake the separatory funnel and vent frequently. Emulsions can sometimes trap organic material in the aqueous layer.

  • Alternative Method - Bisulfite Wash: Sodium bisulfite forms a solid adduct with aldehydes.

    • Solution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde-bisulfite adduct will precipitate or move into the aqueous layer, effectively removing the aldehyde from your product. Separate the layers and proceed with the workup of the organic layer.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral impurities like 2-methoxybenzaldehyde.

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).[12] Stopper the funnel, invert gently, and vent to release pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[12]

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (30 mL) to ensure complete removal of the acid. Combine this aqueous extract with the first one. The organic layer containing neutral impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, pH ~1-2).[12]

  • Precipitation: The white precipitate of pure this compound will form.

  • Isolation: Collect the solid product by suction filtration. Wash the crystals on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the crystals to air-dry, then place them in a desiccator under vacuum to remove all residual moisture.

Acid_Base_Extraction cluster_extraction Extraction Step Organic_Phase Organic Phase (Ethyl Acetate) Crude Product: - (2-MeOPh)glycolic acid (R-COOH) - Aldehyde (R'-CHO) step1 Add NaHCO₃ (aq) Aqueous_Phase Aqueous Phase (Water) (empty) step2 Separate Layers step3 Add HCl (aq) Final_Product Aqueous Phase Precipitate: (2-MeOPh)glycolic acid (R-COOH)↓ step3->Final_Product Organic_Phase_After Organic Phase (Discard) Aldehyde (R'-CHO) Aqueous_Phase_After Aqueous Phase Sodium (2-MeOPh)glycolate (R-COO⁻Na⁺) Aqueous_Phase_After->step3

Caption: Phase transfer during acid-base extraction.

Protocol 2: Purification via Recrystallization

This protocol is used after extraction or if the primary impurities are other acidic compounds.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., toluene, water, ethyl acetate/hexane) to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum. Characterize the final product by determining its melting point and running an NMR spectrum to confirm purity.

References
  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design. [Link]

  • Google Patents.
  • MDPI. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. [Link]

  • Quora. What should I do if crystallisation does not occur?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. Application of Crystallization Inhibitors to Chiral Separations. 2. Enhancing the Chiral Purity of Mandelic Acid by Crystallization. [Link]

  • UCLA Chemistry and Biochemistry. SOP: CRYSTALLIZATION. [Link]

  • Wikipedia. Mandelonitrile. [Link]

  • ResearchGate. Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase. [Link]

  • Organic Syntheses. mandelic acid. [Link]

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Navigating Chiral Resolution Challenges with (2-Methoxyphenyl)glycolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral resolution using (2-Methoxyphenyl)glycolic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the separation of enantiomers. Here, we move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to overcome poor resolution and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution using this compound?

A1: Chiral resolution by this method, known as classical resolution, relies on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure resolving agent, in this case, this compound.[1][2] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these newly formed diastereomeric salts have different physical characteristics, most notably solubility.[1][3][4] This difference in solubility is the key that allows for their separation through a process called fractional crystallization.[1]

Q2: How critical is the choice of solvent for a successful resolution?

A2: The solvent is arguably the most critical variable in achieving successful diastereomeric salt crystallization.[1] An optimal solvent system will maximize the solubility difference between the desired and undesired diastereomeric salts.[1][5] The solvent also plays a crucial role in determining the crystal's shape and size (habit), which can significantly impact the ease and efficiency of filtration and washing.[1] Furthermore, it influences the rates of nucleation and crystal growth.[1]

Q3: What are the key characteristics of a good resolving agent like this compound?

A3: An effective resolving agent should possess several key attributes:

  • Availability and Cost: It should be readily accessible in high enantiomeric purity and be economically feasible for the intended scale of the resolution.[1]

  • Chemical Reactivity: It must form a stable salt with the racemic compound efficiently.[1]

  • Physical Properties of the Salts: The diastereomeric salts formed should be crystalline and exhibit a significant difference in their solubility in a common, practical solvent.[1]

Q4: What does "oiling out" signify, and what causes it?

A4: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid or amorphous gum instead of a solid crystalline phase.[1][5] This is often a result of excessive supersaturation, a crystallization temperature that is too high, or a poor choice of solvent.[1][5]

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution is a common frustration in diastereomeric salt crystallization. The following guide addresses the most frequent issues and provides systematic solutions.

Problem 1: No Crystal Formation

If your solution remains clear with no signs of precipitation, it typically points to issues with solubility and supersaturation.[1]

Potential Causes & Solutions:

  • High Solubility: The diastereomeric salts may be excessively soluble in the chosen solvent.[1]

    • Solution: Consider adding an "anti-solvent," a solvent in which the salts are poorly soluble, to induce precipitation.[1] This should be done slowly to promote crystal growth rather than amorphous precipitation.

  • Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the current temperature.[1]

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt.[1]

  • Inhibition of Nucleation: Impurities in the starting materials can sometimes hinder the formation of crystal nuclei.[1]

    • Solution: Ensure the high purity of both your racemic mixture and the this compound.[1] If nucleation is the suspected issue, try "seeding" the solution by adding a tiny crystal of the desired diastereomeric salt.[1]

Problem 2: Low Yield of the Desired Diastereomeric Salt

A low yield can be attributed to several factors related to the solubility equilibrium.

Potential Causes & Solutions:

  • High Solubility of the Desired Salt: The desired diastereomer might still be too soluble in the mother liquor.[5]

    • Solution: The addition of an anti-solvent can help to decrease its solubility and improve the yield.[5]

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar in the chosen solvent, the undesired one may co-precipitate, which reduces the purity and yield of the desired salt.[5]

    • Solution: A different solvent system is necessary to enhance the selectivity of the crystallization.[5]

  • Sub-optimal Temperature Profile: The final temperature of the crystallization process might be too high, leaving a considerable amount of the desired product dissolved in the solution.[5]

    • Solution: Ensure the crystallization mixture is cooled sufficiently, often in an ice bath, to maximize precipitation before filtration.[3]

Problem 3: Poor Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Achieving low diastereomeric or enantiomeric excess indicates that the separation of the diastereomeric salts was inefficient.

Potential Causes & Solutions:

  • Inadequate Solubility Difference: The fundamental requirement for a successful resolution is a significant difference in the solubility of the two diastereomers.[3]

    • Solution: A thorough solvent screening is essential. Test a range of solvents with varying polarities and hydrogen-bonding capabilities to find a system that maximizes this difference.[5]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, trapping it within the crystal lattice of the less soluble one.[3]

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes selective crystallization.[3]

  • Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the diastereomeric excess.[5]

    • Solution: Experiment with slight variations in the stoichiometry to find the optimal ratio for your specific system.

Experimental Protocols

General Protocol for Chiral Resolution using this compound

This protocol outlines the fundamental steps for resolving a racemic amine.

  • Salt Formation: In an appropriate flask, dissolve the racemic amine in a suitable solvent (e.g., ethanol, ethyl acetate). Add one molar equivalent of enantiomerically pure (S)-(+)-(2-Methoxyphenyl)glycolic acid.

  • Dissolution: Gently heat the mixture until all solids dissolve.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[3]

  • Maximize Precipitation: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline salt.[3]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

  • Drying: Dry the crystals thoroughly.

  • Liberation of the Enantiomer: To recover the resolved enantiomer, dissolve the purified diastereomeric salt in a suitable solvent (e.g., ethyl acetate). Add a base (e.g., 1M NaOH solution) to neutralize the this compound and liberate the free amine.[1][6]

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent like sodium sulfate. Evaporate the solvent to obtain the enantiomerically enriched amine.[6]

Workflow for Enhancing Diastereomeric Excess

G cluster_0 Initial Resolution cluster_1 Purity Enhancement A Racemic Mixture + This compound B Dissolve in Screening Solvent A->B C Slow Cooling & Crystallization B->C D Isolate Crystals (Filtration) C->D E Recrystallize from Optimal Solvent D->E Analyze d.e. (e.g., NMR, HPLC) F Slow Cooling E->F G Isolate Purified Diastereomeric Salt F->G H Liberate Free Enantiomer (Acid/Base Wash) G->H I Enantiomerically Enriched Product H->I

Caption: Workflow for enhancing diastereomeric excess via recrystallization.

Data Presentation

Table 1: Impact of Key Variables on Resolution Outcome

VariableEffect on YieldEffect on Purity (d.e./e.e.)General Recommendation
Solvent Choice Highly dependent on solubilityCritical for maximizing separationScreen a range of polarities and functionalities.[1][5]
Cooling Rate Slower cooling may slightly decrease initial yield but improves puritySlower rates are crucial for selective crystallizationAllow for slow, undisturbed cooling to room temperature before chilling.[3][5]
Final Temperature Lower temperatures generally increase yieldCan decrease purity if cooling is too rapidCool to 0-5 °C to maximize precipitation of the less soluble salt.[7]
Stoichiometry Can impact yield by shifting equilibriumOptimal ratio is key to high purityEmpirically determine the optimal molar ratio of resolving agent.[5]

Logical Relationships in Troubleshooting

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Troubleshooting Actions A Poor Resolution Outcome B No Crystals A->B C Low Yield A->C D Low Purity (d.e./e.e.) A->D E Solvent Screening / Anti-solvent Addition B->E F Optimize Concentration / Temperature Profile B->F G Control Cooling Rate / Seeding B->G C->E C->F D->E D->G H Recrystallization D->H I Adjust Stoichiometry D->I

Sources

Validation & Comparative

A Researcher's Guide to Determining Enantiomeric Excess Using (2-Methoxyphenyl)glycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral molecule synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, when augmented with chiral derivatizing agents (CDAs), presents a robust and efficient method for this critical analysis. This guide provides an in-depth technical comparison of (2-Methoxyphenyl)glycolic acid (2-MPGA) as a chiral derivatizing agent, juxtaposed with other common alternatives, and is supported by detailed experimental protocols and data.

The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The strategic use of an enantiomerically pure chiral derivatizing agent covalently converts a pair of enantiomers into a pair of diastereomers.[1][2] These newly formed diastereomers possess distinct physical and spectral properties, resulting in separate and quantifiable signals in the NMR spectrum. The ratio of the integrated intensities of these signals directly correlates to the enantiomeric ratio of the original analyte.[1][3]

For a chiral derivatizing agent to be effective, it must meet several key criteria:

  • Quantitative Reaction: The derivatization reaction should proceed to completion to ensure the diastereomeric ratio accurately reflects the analyte's enantiomeric ratio.

  • No Kinetic Resolution: The CDA must react with both enantiomers of the analyte at the same rate to prevent skewed results.

  • Sufficient Signal Resolution: The resulting diastereomers must exhibit well-resolved signals in the NMR spectrum for accurate integration.

  • Stereochemical Stability: The CDA and the newly formed chiral center must not racemize under the reaction or analysis conditions.

In Focus: this compound (2-MPGA) as a Chiral Derivatizing Agent

This compound (2-MPGA) has emerged as a valuable chiral derivatizing agent for the determination of enantiomeric excess, particularly for chiral alcohols and amines. Its structure, featuring a methoxy group on the phenyl ring, provides a distinct chemical environment that can induce significant chemical shift differences (Δδ) between the resulting diastereomers. This is crucial for accurate integration and, consequently, a reliable determination of enantiomeric excess.

The derivatization reaction typically involves the conversion of 2-MPGA to its more reactive acid chloride, which then readily forms esters with chiral alcohols or amides with chiral amines. The presence of the methoxy group and the aromatic ring in 2-MPGA creates a magnetically anisotropic environment, leading to differential shielding or deshielding of the protons in the chiral analyte moiety of the two diastereomers.

A Comparative Analysis: 2-MPGA vs. Other Chiral Derivatizing Agents

The selection of an appropriate chiral derivatizing agent is paramount and depends on the nature of the analyte and the desired analytical outcome. Here, we compare 2-MPGA with the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and other alternatives.

FeatureThis compound (2-MPGA)Mosher's Acid (MTPA)α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA)
Functional Group Reactivity Primarily alcohols and aminesAlcohols and aminesPrimary alcohols
Key Structural Feature for Discrimination Anisotropic effect of the methoxyphenyl groupAnisotropic effect of the phenyl group and the strong deshielding effect of the CF3 groupAnisotropic effect of the naphthyl group and the presence of fluorine and cyano groups
NMR Nucleus for Analysis ¹H NMR¹H and ¹⁹F NMR¹H and ¹⁹F NMR
Advantages - Readily available and cost-effective.- The methoxy group can provide distinct NMR signals for analysis.- Lacks an α-proton, preventing racemization at that center during derivatization.- Well-established and widely documented.- The CF3 group provides a clean signal in ¹⁹F NMR, often in a region with no other signals, simplifying analysis.[4]- Can provide superior resolution in ¹H NMR for some primary alcohols compared to Mosher's acid.[2]
Disadvantages - May provide smaller chemical shift differences (Δδ) for some substrates compared to MTPA.- Primarily relies on ¹H NMR, which can have overlapping signals.- Can be more expensive.- The strong magnetic field of the CF3 group can sometimes lead to signal broadening.- Less commercially available and more expensive than 2-MPGA and MTPA.

Experimental Protocols

General Workflow for Enantiomeric Excess Determination using 2-MPGA

G cluster_prep Sample Preparation cluster_analysis Analysis Analyte Chiral Analyte (Alcohol or Amine) Derivatization Derivatization Reaction (Formation of Diastereomers) Analyte->Derivatization CDA (S)- or (R)-2-MPGA Activation Activation of 2-MPGA (e.g., to acid chloride) CDA->Activation Activation->Derivatization NMR NMR Spectroscopy (¹H NMR) Derivatization->NMR Integration Integration of Diastereomeric Signals NMR->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: General workflow for determining enantiomeric excess using 2-MPGA.

Detailed Protocol for Derivatization of a Chiral Secondary Alcohol with (S)-(+)-(2-Methoxyphenyl)glycolic Acid

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • (S)-(+)-(2-Methoxyphenyl)glycolic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (S)-(+)-(2-Methoxyphenyl)glycolyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-(2-Methoxyphenyl)glycolic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use this immediately in the next step.

  • Esterification of the Chiral Alcohol:

    • Dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.

    • Add anhydrous pyridine (1.5 eq) to the solution.

    • Cool the solution to 0 °C and slowly add a solution of the freshly prepared (S)-(+)-(2-Methoxyphenyl)glycolyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the crude diastereomeric ester mixture in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal (or a set of signals) corresponding to each diastereomer. Protons close to the newly formed stereocenter are most likely to show the largest chemical shift difference.

    • Carefully integrate the corresponding signals for each diastereomer.

  • Calculation of Enantiomeric Excess:

    • Let the integration values for the two diastereomers be I₁ and I₂.

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = [|I₁ - I₂| / (I₁ + I₂)] * 100

Mechanism of Chiral Discrimination by 2-MPGA in NMR

The underlying principle for the differentiation of the diastereomeric signals in the NMR spectrum is the anisotropic effect of the aromatic ring of the 2-MPGA moiety. The two diastereomers will adopt different preferred conformations in solution to minimize steric hindrance. In these different conformations, the protons of the chiral analyte will be positioned differently relative to the shielding and deshielding zones of the methoxyphenyl group of the 2-MPGA. This results in distinct chemical shifts for the corresponding protons in the two diastereomers.

G Enantiomers Mixture of Enantiomers (R-OH and S-OH) Diastereomer1 Diastereomer 1 (R-O-MPGA-S) Enantiomers->Diastereomer1 Derivatization Diastereomer2 Diastereomer 2 (S-O-MPGA-S) Enantiomers->Diastereomer2 Derivatization CDA Enantiomerically Pure (S)-2-MPGA-Cl CDA->Diastereomer1 CDA->Diastereomer2 NMR_Signal1 Distinct NMR Signal 1 Diastereomer1->NMR_Signal1 NMR_Signal2 Distinct NMR Signal 2 Diastereomer2->NMR_Signal2

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Conclusion

This compound serves as a competent and cost-effective chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines by NMR spectroscopy. While the well-established Mosher's acid may offer advantages in certain cases, particularly with the option of ¹⁹F NMR analysis, 2-MPGA provides a valuable alternative that can yield reliable and accurate results. The choice of the optimal CDA will ultimately depend on the specific substrate, the available instrumentation, and the cost considerations of the project. Researchers are encouraged to screen a small number of CDAs to identify the one that provides the best resolution and accuracy for their particular application.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. BenchChem.
  • Ilisz, I., Aranyi, A., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15.
  • Grokipedia. (n.d.).
  • Wenzel, T. J. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Concepts in Magnetic Resonance, 13(4), 219–247.
  • MySkinRecipes. (n.d.). (R)-(-)-alpha-Methoxyphenylacetic acid. MySkinRecipes.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.).
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  • Synthonix. (n.d.). 2-Methoxy-2-phenylacetic acid. Synthonix.
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  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid 98%. Sigma-Aldrich.
  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride. MySkinRecipes.
  • CymitQuimica. (n.d.). (R)-2-Amino-2-(2-methoxyphenyl)acetic acid. CymitQuimica.
  • BenchChem. (2025).
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  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • David, V., & Iordache, A. M. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Molecules, 26(11), 3328.
  • MDPI. (2022).
  • MDPI. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. MDPI.
  • ResearchGate. (n.d.). Derivatization procedure.
  • TCI Chemicals. (n.d.).

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A Comparative Guide to the Resolution of Methoxyphenylglycolic Acid Isomers: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficacy and safety. Methoxyphenylglycolic acid (MPGA), a chiral building block in various synthetic pathways, presents a common challenge: the efficient separation of its enantiomers. This guide provides a comparative analysis of two robust methods for the resolution of racemic MPGA: classical diastereomeric salt formation and enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and offer a comparative assessment to inform your selection of the most suitable method for your research or development needs.

The Criticality of Chiral Purity in MPGA

Methoxyphenylglycolic acid, with its chiral center at the alpha-carbon, exists as a pair of enantiomers. These stereoisomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single enantiomer in high purity is often a regulatory and therapeutic necessity. The choice of resolution strategy can significantly impact the yield, enantiomeric excess (e.e.), scalability, and overall economic viability of the synthetic process.

Method 1: Diastereomeric Salt Formation with a Chiral Base

This classical resolution technique remains a widely practiced and effective method for the separation of chiral acids. The underlying principle involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Causality Behind Experimental Choices

The selection of the resolving agent is paramount. A suitable chiral base should form a stable salt with the carboxylic acid and exhibit a significant solubility difference between the two resulting diastereomers in a given solvent system. Alkaloids such as ephedrine, pseudoephedrine, and their derivatives are often excellent candidates due to their rigid structures, which can enhance the chiral recognition and differential packing in the crystal lattice. The choice of solvent is equally critical; it must be a medium in which one diastereomeric salt is sparingly soluble while the other remains in solution.

Experimental Protocol: Resolution of (±)-3-Methoxyphenylglycolic Acid with (-)-Ephedrine

This protocol provides a representative procedure for the resolution of 3-methoxyphenylglycolic acid. Optimization of solvent, temperature, and stoichiometry may be required for other isomers or for scaling up.

Materials:

  • (±)-3-Methoxyphenylglycolic acid (racemic)

  • (-)-Ephedrine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In a 250 mL flask, dissolve 10.0 g of (±)-3-methoxyphenylglycolic acid in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (-)-ephedrine in 50 mL of methanol.

    • Slowly add the (-)-ephedrine solution to the stirring solution of the racemic acid.

    • Allow the mixture to cool to room temperature and then stir for an additional 2-4 hours to facilitate salt formation.

  • Fractional Crystallization:

    • Slowly add diethyl ether to the methanolic solution until turbidity is observed.

    • Cool the mixture in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold diethyl ether. This is the first crop of crystals.

    • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may have lower diastereomeric purity.

  • Liberation of the Enriched Acid:

    • Suspend the collected diastereomeric salt in 100 mL of water and add 50 mL of ethyl acetate.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl while stirring.

    • Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enriched enantiomer of 3-methoxyphenylglycolic acid.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the resolved acid using chiral High-Performance Liquid Chromatography (HPLC).[2][3]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation cluster_3 Liberation of Enantiomer cluster_4 Analysis racemic_acid Racemic MPGA in Methanol mixing Mixing and Stirring racemic_acid->mixing chiral_base (-)-Ephedrine in Methanol chiral_base->mixing add_ether Add Diethyl Ether (Antisolvent) mixing->add_ether cooling Cooling (Ice Bath) add_ether->cooling filtration Vacuum Filtration cooling->filtration crystals Less Soluble Diastereomeric Salt filtration->crystals mother_liquor More Soluble Diastereomeric Salt filtration->mother_liquor acidification Acidification with HCl crystals->acidification extraction Extraction with Ethyl Acetate acidification->extraction drying Drying and Evaporation extraction->drying enriched_acid Enriched MPGA Enantiomer drying->enriched_acid hplc Chiral HPLC Analysis enriched_acid->hplc

Caption: Workflow for the resolution of MPGA via diastereomeric salt formation.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[4][5] In a typical application for a racemic carboxylic acid, the acid is first esterified, and then an enzyme, such as a lipase, is used to selectively hydrolyze one of the enantiomeric esters back to the corresponding acid. This results in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated by conventional methods like extraction.

Causality Behind Experimental Choices

The choice of enzyme is the most critical parameter in developing a successful enzymatic resolution. Lipases are commonly employed due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. The reaction conditions, including the choice of solvent, pH (of the aqueous phase), and temperature, must be optimized to ensure the enzyme's activity and selectivity are maximized. The choice of the ester group can also influence the reaction rate and enantioselectivity.

Experimental Protocol: Enzymatic Resolution of (±)-Methyl 4-Methoxyphenylglycolate

This protocol outlines a general procedure for the enzymatic resolution of the methyl ester of 4-methoxyphenylglycolic acid using a lipase.

Materials:

  • (±)-Methyl 4-methoxyphenylglycolate (racemic ester)

  • Lipase (e.g., from Candida antarctica Lipase B, CAL-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Toluene or another suitable organic solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Magnetic stirrer with temperature control

Procedure:

  • Esterification of Racemic MPGA:

    • Convert racemic 4-methoxyphenylglycolic acid to its methyl ester using standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid). Purify the resulting racemic ester.

  • Enzymatic Hydrolysis:

    • In a temperature-controlled vessel, prepare a biphasic mixture of 50 mL of toluene and 50 mL of 0.1 M phosphate buffer (pH 7.0).

    • Dissolve 5.0 g of (±)-methyl 4-methoxyphenylglycolate in the toluene layer.

    • Add the lipase (the amount will depend on the specific activity of the enzyme preparation, typically 5-10% by weight of the substrate).

    • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C) to ensure good mixing of the two phases.

    • Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Separation of Product and Unreacted Ester:

    • Once the desired conversion is reached, stop the reaction and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate to recover any dissolved organic compounds.

    • Extract the combined organic layers with a saturated sodium bicarbonate solution to separate the acidic product (the hydrolyzed enantiomer) from the unreacted ester. The acid will move into the aqueous basic layer as its sodium salt.

  • Isolation of the Resolved Acid and Ester:

    • Acid: Acidify the bicarbonate extract to pH 1-2 with 1 M HCl. Extract the liberated acid with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain one enantiomer of 4-methoxyphenylglycolic acid.

    • Ester: Wash the original organic layer (containing the unreacted ester) with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting enriched ester can be hydrolyzed (e.g., using NaOH followed by acidification) to obtain the other enantiomer of 4-methoxyphenylglycolic acid.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of both the resolved acid and the ester using chiral HPLC.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Hydrolysis cluster_1 Work-up and Separation cluster_2 Isolation of Enantiomers cluster_3 Analysis racemic_ester Racemic MPGA Ester in Toluene/Buffer hydrolysis Vigorous Stirring (Controlled Temperature) racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis phase_sep Phase Separation hydrolysis->phase_sep base_extraction Extraction with NaHCO3 phase_sep->base_extraction aqueous_phase Aqueous Layer (Acid Salt) base_extraction->aqueous_phase organic_phase Organic Layer (Unreacted Ester) base_extraction->organic_phase acidify_extract Acidify & Extract aqueous_phase->acidify_extract hydrolyze_ester Hydrolyze Ester organic_phase->hydrolyze_ester isolate_acid Isolate Enriched Acid acidify_extract->isolate_acid hplc_acid Chiral HPLC isolate_acid->hplc_acid isolate_other_acid Isolate Other Enriched Acid hydrolyze_ester->isolate_other_acid hplc_ester Chiral HPLC isolate_other_acid->hplc_ester

Caption: Workflow for the enzymatic kinetic resolution of MPGA methyl ester.

Comparative Analysis of Resolution Methods

The choice between diastereomeric salt formation and enzymatic kinetic resolution depends on several factors, including the desired scale, available resources, and the specific properties of the MPGA isomer.

FeatureDiastereomeric Salt FormationEnzymatic Kinetic Resolution
Principle Separation based on differential solubility of diastereomeric salts.Separation based on the enantioselective catalytic action of an enzyme.
Typical e.e. Can be high (>98%), often requiring recrystallization.Can be very high (>99%) for both enantiomers at ~50% conversion.
Theoretical Yield 50% for each enantiomer in the initial crystallization.Maximum 50% for each enantiomer (one as acid, one as ester).
Scalability Generally straightforward to scale up.Can be more complex to scale up due to enzyme cost and activity.
Reagents Requires stoichiometric amounts of a often expensive chiral resolving agent.Requires catalytic amounts of an enzyme, which can be costly but potentially reusable.
Generality Widely applicable to many chiral acids.Substrate-specific; requires screening for a suitable enzyme.
Environmental Impact Often involves significant amounts of organic solvents.Can be performed in aqueous or biphasic systems, often considered "greener".
Process Control Relies on careful control of crystallization conditions (temperature, solvent composition).Relies on precise monitoring of the reaction progress to stop at ~50% conversion.

Discussion and Recommendations

Diastereomeric salt formation is a time-tested and robust method, particularly well-suited for large-scale production where the cost of the resolving agent can be offset by its recovery and recycling. Its primary advantage lies in its broad applicability and the relatively straightforward nature of the crystallization process. However, achieving high enantiomeric excess may require multiple recrystallization steps, leading to a decrease in the overall yield. The success of this method is highly dependent on finding the right combination of resolving agent and solvent, which can sometimes involve extensive screening.

Enzymatic kinetic resolution , on the other hand, offers the potential for exceptional enantioselectivity, often yielding enantiomeric excesses greater than 99% in a single step. This method is particularly attractive from an environmental perspective due to the mild reaction conditions and the potential for using aqueous systems. The main drawback is that the theoretical maximum yield for each enantiomer is 50%. Furthermore, enzymes can be expensive, and their activity can be sensitive to reaction conditions. This method is often ideal for producing high-purity enantiomers on a laboratory to pilot-plant scale, especially when a highly selective enzyme is available.

For researchers and scientists in early-stage drug discovery, enzymatic kinetic resolution may be preferable for quickly accessing small quantities of high-purity enantiomers for biological testing, provided a suitable enzyme can be identified. For professionals in process development and manufacturing, diastereomeric salt formation often presents a more scalable and economically viable option for producing larger quantities of the target enantiomer, especially if the resolving agent can be efficiently recovered.

Ultimately, the optimal choice of resolution method for methoxyphenylglycolic acid isomers requires careful consideration of the specific project goals, available resources, and a willingness to perform the necessary optimization studies for either technique.

References

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed Central. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. [Link]

  • Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

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A Senior Application Scientist's Guide to Chiral Auxiliaries: High-Performance Alternatives to (2-Methoxyphenyl)glycolic Acid for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical and materials science. While chiral resolving agents like (2-Methoxyphenyl)glycolic acid are effective for the separation of existing enantiomeric mixtures, the more efficient and elegant strategy is to directly synthesize the desired enantiomer. This is the realm of asymmetric synthesis, where chiral auxiliaries serve as powerful tools for inducing stereoselectivity. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation, after which it is removed and ideally recovered.[1][2] This guide provides an in-depth comparison of the most robust and field-proven chiral auxiliaries, offering a high-performance alternative to resolution-based methods for researchers, chemists, and drug development professionals. We will delve into the mechanisms of stereocontrol, provide quantitative performance data, and present detailed, validated experimental protocols.

The Principle of Auxiliary-Mediated Asymmetric Synthesis

The ideal chiral auxiliary must satisfy several stringent criteria: it must be readily available and inexpensive in both enantiomeric forms, attach and detach from the substrate under mild conditions without racemization, provide high levels of stereocontrol, and be recoverable for reuse.[3][4] The fundamental workflow involves three key stages: covalent attachment of the auxiliary to a substrate, a diastereoselective reaction to create the new stereocenter(s), and finally, cleavage of the auxiliary.

G cluster_workflow General Workflow A Prochiral Substrate + Chiral Auxiliary (Xc) B Covalent Attachment A->B C Diastereomeric Intermediate (Substrate-Xc) B->C D Diastereoselective Reaction (+ Reagent) C->D E Product-Auxiliary Adduct (New Stereocenter*) D->E F Auxiliary Cleavage E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary (Xc) F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

This guide will focus on four preeminent classes of chiral auxiliaries that have become indispensable in the synthetic chemist's toolkit: Evans' Oxazolidinones, Oppolzer's Camphorsultams, Terpene-derived auxiliaries, and Myers' Pseudoephedrine amides.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinones derived from readily available amino acids (e.g., valine, phenylalanine) are arguably the most widely used and reliable class of chiral auxiliaries, particularly for stereoselective aldol reactions and alkylations.[5][6][7][8]

Mechanism of Stereocontrol

The success of Evans' auxiliaries hinges on their ability to form a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS) or soft enolization with a Lewis acid and a tertiary amine.[2][7] The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields the top face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered bottom face, resulting in predictable and typically high diastereoselectivity.[3][9]

Caption: Steric hindrance model for Evans' oxazolidinone auxiliaries.

Applications and Performance

Evans' auxiliaries are workhorses for asymmetric alkylations, aldol reactions, acylations, and conjugate additions.[2][6] They are renowned for delivering exceptionally high levels of diastereoselectivity, often exceeding 98:2 dr.

Cleavage and Recovery

A key advantage is the versatility of the cleavage step, which can be tailored to yield a variety of functional groups.[10] This is a critical consideration in synthesis planning.

  • Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is the standard method.[9][11]

  • Primary Alcohols: Reductive cleavage with LiBH₄ or LiAlH₄.[10]

  • Aldehydes: Reduction with DIBAL-H under carefully controlled conditions.[10]

  • Esters: Transesterification using alkoxides like NaOMe in methanol.[10]

The auxiliary is typically recovered in high yield (>90%) and can be reused.

Oppolzer's Camphorsultam

Derived from the naturally abundant chiral pool starting material, camphor, Oppolzer's sultam is another highly effective and reliable chiral auxiliary.[12][13] Both enantiomers are commercially available.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, N-acyl sultams form rigid chelated enolates. Stereocontrol is achieved through a combination of steric hindrance from the camphor skeleton and chelation of the metal cation (e.g., Li+, Mg²⁺) between the carbonyl oxygen and one of the sulfonyl oxygens.[14] This conformation locks the N-acyl group into a specific orientation, exposing one face of the enolate to electrophilic attack while shielding the other. Recent studies suggest that stereoelectronic effects of the sulfonyl group play a significant role in directing the stereochemical outcome.[15]

Applications and Performance

Oppolzer's sultam is exceptionally versatile and has been successfully applied in a wide array of reactions, including:

  • Alkylations and Allylations

  • Aldol and Ene Reactions

  • Diels-Alder and 1,3-Dipolar Cycloadditions

  • Conjugate Additions

  • Asymmetric Reductions and Cyclopropanations[12]

The crystalline nature of many sultam derivatives often facilitates purification of the diastereomeric products by simple recrystallization, allowing for access to exceptionally high levels of enantiomeric purity.

Terpene-Based Auxiliaries: (-)-8-Phenylmenthol & Analogs

Derived from monoterpenes like pulegone, auxiliaries such as (-)-8-phenylmenthol and its more accessible analog, trans-2-phenyl-1-cyclohexanol, offer powerful stereocontrol, primarily through steric shielding.[1][2][]

Mechanism of Stereocontrol

These alcohol-based auxiliaries are typically used as esters (e.g., acrylates, glyoxylates). The large steric profile of the phenylmenthol or phenylcyclohexanol group effectively blocks one face of the reactive center (e.g., the double bond of an acrylate).[1][] This forces the reagent, such as a diene in a Diels-Alder reaction, to approach from the opposite, unhindered face, thereby controlling the stereochemical outcome of the cycloaddition.[2]

Applications and Performance

These auxiliaries are particularly renowned for their performance in:

  • Diels-Alder Reactions: E.J. Corey's classic synthesis of prostaglandins famously utilized (-)-8-phenylmenthol to control the stereochemistry of a key cycloaddition.[1][2]

  • Ene Reactions: High diastereoselectivity is observed in ene reactions, for example, between glyoxylate esters and alkenes.[2]

  • Conjugate Additions: The bulky auxiliary directs the approach of nucleophiles to α,β-unsaturated esters.[17]

While highly effective, the preparation of (-)-8-phenylmenthol can be inefficient, which led to the development of more readily synthesized alternatives like trans-2-phenyl-1-cyclohexanol.[2][18][19]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an exceptionally practical and inexpensive chiral auxiliary.[20][21] Both enantiomers are commercially available commodity chemicals, though their purchase is often regulated due to their use in illicit methamphetamine synthesis.[2][22] An alternative, pseudoephenamine, has been developed to circumvent these restrictions and, in some cases, provides superior stereoselectivity.[22]

Mechanism of Stereocontrol

Pseudoephedrine is attached to a carboxylic acid to form a tertiary amide. Upon deprotonation with a strong base like LDA, a rigid Z-enolate is formed, chelated through the α-carbon's oxygen and the benzylic hydroxyl group's oxygen. The key to its effectiveness is that the electrophile is directed to attack from the face opposite the pseudoephedrine's methyl group, leading to a product that is syn to the methyl group and anti to the hydroxyl group.[2][20] The addition of lithium chloride is often crucial for achieving high levels of diastereoselectivity.[21]

Applications and Performance

The primary application of Myers' auxiliary is the asymmetric alkylation of amides to produce α-substituted chiral carboxylic acids, alcohols, aldehydes, and ketones with high enantiomeric enrichment.[21] This method is notable for its broad substrate scope and high diastereoselectivities, even for the construction of challenging quaternary carbon centers.[2][22]

Comparative Performance Overview

Chiral AuxiliaryPrimary ApplicationsTypical DiastereoselectivityKey AdvantagesKey Disadvantages
Evans' Oxazolidinone Alkylations, Aldol Reactions>95% deHighly reliable, predictable stereochemistry, versatile cleavage.[6][10]Higher cost compared to pseudoephedrine.
Oppolzer's Camphorsultam Broad (Alkylations, Cycloadditions)>95% deHighly crystalline derivatives aid purification, very reliable.[12]Auxiliary can be expensive.
(-)-8-Phenylmenthol Diels-Alder, Ene Reactions>90% deExcellent stereocontrol through steric bulk.[1][17]Difficult to synthesize; less accessible than others.[2]
trans-2-Phenylcyclohexanol Diels-Alder, Ene Reactions>90% deMore accessible alternative to 8-phenylmenthol.[2][18]Primarily used for specific reaction classes.
Myers' Pseudoephedrine α-Alkylation of Amides>95% deInexpensive, highly effective, broad scope.[20][21]Regulated substance; cleavage can be harsh.[2][22]

Validated Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary

This protocol describes a three-step sequence for the asymmetric synthesis of (R)-2-methyl-4-pentenoic acid, a common benchmark transformation.[9][23]

Workflow Diagram

G cluster_protocol Protocol: Evans' Asymmetric Alkylation A Step 1: Acylation (S)-4-benzyl-2-oxazolidinone + Propionic Anhydride B N-Propionyl Intermediate A->B C Step 2: Alkylation 1. Deprotonation (NaHMDS, -78°C) 2. Electrophile (Allyl Iodide) B->C D Alkylated Adduct (>98:2 d.r.) C->D E Step 3: Cleavage (LiOH/H₂O₂, THF/H₂O) D->E F (R)-2-methyl-4-pentenoic acid E->F G Recovered Auxiliary E->G

Caption: Experimental workflow for the synthesis of a chiral carboxylic acid.

PART 1: Acylation of (S)-4-benzyl-2-oxazolidinone

  • Rationale: This step covalently attaches the prochiral propionyl group to the chiral auxiliary. Using propionic anhydride and a catalytic amount of DMAP is a mild and efficient method.[23]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv.), anhydrous dichloromethane (CH₂Cl₂), and triethylamine (1.5 equiv.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) followed by the dropwise addition of propionic anhydride (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting oxazolidinone is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone, which can often be used in the next step without further purification.

PART 2: Diastereoselective Alkylation

  • Rationale: Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the Z-enolate at low temperature. The low temperature (-78 °C) is critical to maintain the integrity of the enolate and maximize selectivity. Allyl iodide is a reactive electrophile suitable for this transformation.[9][23]

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) from the previous step in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.1 equiv., typically 1.0 M in THF) dropwise via syringe. The solution should turn yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.

  • Add allyl iodide (1.2 equiv.) dropwise. Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major diastereomer.

PART 3: Auxiliary Cleavage to Carboxylic Acid

  • Rationale: Lithium hydroperoxide, generated in situ from LiOH and H₂O₂, is a soft nucleophile that selectively attacks the less-hindered exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl. This prevents ring-opening of the auxiliary and ensures clean cleavage to the desired carboxylic acid.[9][11]

  • Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv.).

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv.) and stir for 20 minutes at 0 °C to destroy excess peroxide.

  • Acidify the mixture to pH ~2 with aqueous HCl. Extract with ethyl acetate (3x). The desired carboxylic acid is in the organic layer.

  • To recover the auxiliary, make the aqueous layer basic (pH > 10) with NaOH and extract with CH₂Cl₂ (3x). The combined organic layers contain the chiral auxiliary.

  • Dry and concentrate the respective organic layers to isolate the final product and the recovered auxiliary.

Conclusion

While chiral resolution has its place, the strategic use of chiral auxiliaries offers a more powerful and versatile approach to asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, terpene derivatives, and Myers' pseudoephedrine amides each provide a robust and well-validated platform for the stereocontrolled synthesis of complex molecules. The choice of auxiliary depends on the specific transformation, cost considerations, and desired final product. By understanding the underlying mechanisms of stereocontrol and the practical aspects of their application and cleavage, researchers can confidently select and implement the optimal auxiliary to achieve their synthetic goals with precision and efficiency.

References

  • Silva, B. V. et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][5]

  • Whitesell, J. K. (2011). trans-2-Phenyl-1-cyclohexanol. Wikipedia. [Link][18]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link][20]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link][21]

  • Semantic Scholar. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link][24]

  • Various Authors. (2023). Chiral auxiliary. Wikipedia. [Link][2]

  • Crimmins, M. T. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 56(3), 289-297. [Link][25]

  • Ye, M., et al. (2002). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 67(12), 4243–4247. [Link][17]

  • Evans, D. A. (1990). Asymmetric synthesis. Wikipedia. [Link][26]

  • Helmchen, G. (1984). Asymmetric Induction Using (-)-8-Phenylmenthol as a Chiral Auxiliary. Dissertation Abstracts International. [Link][27]

  • chemeurope.com. trans-2-Phenyl-1-cyclohexanol. [Link][19]

  • Myers, A. G., et al. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 48(48), 9121-9124. [Link][22]

  • Singh, V. K., & Singh, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 98114-98143. [Link][6]

  • University of York. Asymmetric Synthesis Course Notes. [Link][3]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link][7]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link][4]

  • ResearchGate. (2019). Chiral Auxiliaries in Asymmetric Synthesis. [Link][28]

  • ResearchGate. (2012). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link][12]

  • SFU Summit. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link][29]

  • ResearchGate. (2009). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. [Link][30]

  • Tu, Y., et al. (2020). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 38(1), 83-98. [Link][8]

  • Alemparte, C., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link][31]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link][9]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link][23]

  • Whitesell, J. K., & Lawrence, R. M. (1986). Practical Enzymatic Resolution of Chiral Auxiliaries. CHIMIA, 40, 318-321. [Link][32]

  • Wille, D. R., & Paddon-Row, M. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Australian Journal of Chemistry, 76(12), 847-853. [Link][11]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link][33]

  • Wikipedia. (2023). Camphorsultam. [Link][13]

  • Greeves, N. (2026). Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube 3D. [Link][14]

  • Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(1), 245-265. [Link][15]

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Confirming the absolute configuration with (2-Methoxyphenyl)glycolic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methoxyphenyl)glycolic Acid for Absolute Configuration Determination

For researchers in organic synthesis, natural product chemistry, and drug development, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals is a significant bottleneck. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and broadly applicable solution-state alternative.[1][2]

Among the arsenal of CDAs, this compound (2-MPGA), a close relative of the more traditional methoxyphenylacetic acid (MPA), provides a reliable method for determining the absolute configuration of chiral alcohols and amines. This guide offers a detailed comparison of 2-MPGA with other common reagents, explains the underlying principles, and provides actionable experimental protocols for its successful implementation.

The Foundational Principle: Magnetic Anisotropy in NMR

The utility of CDAs like 2-MPGA is rooted in the phenomenon of magnetic anisotropy.[3][4] Aromatic rings, such as the phenyl group in 2-MPGA, possess delocalized π-electrons. When placed in an external magnetic field (B₀), these electrons are induced to circulate, creating their own local magnetic field. This induced field is non-uniform (anisotropic); it opposes the external field in the region directly above and below the ring plane (a shielding zone) and reinforces it on the periphery of the ring (a deshielding zone).

When a chiral analyte (like a secondary alcohol) is covalently linked to an enantiomerically pure CDA, two diastereomers are formed. Due to steric and electronic interactions, these diastereomers adopt a preferred, albeit rapidly equilibrating, conformation in solution. In this conformation, the aromatic ring of the CDA is held in a fixed average position relative to the analyte's substituents. Consequently, protons on one side of the analyte will fall into the shielding zone of the aromatic ring, while protons on the other side will be in the deshielding zone. This results in predictable upfield or downfield shifts in the ¹H NMR spectrum.

The "Advanced Mosher Method" provides the critical analytical framework: by preparing esters with both the (R)- and (S)-enantiomers of the CDA and calculating the difference in chemical shifts (Δδ = δS - δR) for each proton, a clear spatial map of the analyte's substituents relative to the CDA can be constructed, allowing for the assignment of its absolute configuration.[5][6]

A Comparative Analysis of Chiral Derivatizing Agents

The choice of CDA is critical and depends on the analyte's structure, steric hindrance, and the desired magnitude of the chemical shift differences. This compound fits within a family of reagents, each with distinct advantages and limitations.

Reagent NameAnisotropic GroupKey Structural FeatureRelative Anisotropic EffectCommon Applications & Limitations
Mosher's Acid (MTPA) Phenylα-CF₃ groupStrongApplications: The most widely used and validated CDA for alcohols and amines.[5] Limitations: The α-CF₃ can cause steric hindrance with bulky analytes. The original method using ¹⁹F NMR can sometimes lead to incorrect assignments.[7]
This compound (2-MPGA) 2-Methoxyphenylα-H, ortho-OCH₃Moderate to StrongApplications: Excellent for secondary alcohols and amines, including sterically hindered cases where MTPA may fail.[8] The ortho-methoxy group helps lock the conformation. Limitations: Less established in literature than MTPA.
Naphthyl-based Acids (e.g., 2-NMA) NaphthylLarger π-systemVery StrongApplications: The larger aromatic system of the naphthyl group induces a stronger anisotropic effect, leading to larger and more easily interpretable Δδ values.[7][9] Limitations: Synthesis of the reagent can be more complex. May not be necessary for simple analytes.

The primary advantage of 2-MPGA over the simpler methoxyphenylacetic acid (MPA) is the ortho-methoxy group. This group is thought to engage in dipole-dipole interactions that help to lock the conformation of the resulting ester or amide, leading to a more defined orientation of the aromatic ring and, consequently, more reliable and consistent Δδ values.[8]

Experimental Guide: From Derivatization to Configuration Assignment

This section provides a comprehensive workflow for determining the absolute configuration of a chiral secondary alcohol using (R)- and (S)-2-MPGA.

Diagram: Experimental Workflow for 2-MPGA Derivatization

G cluster_prep Step 1: Sample Preparation cluster_reagents Step 2: Reagent Addition cluster_reaction Step 3: Derivatization cluster_analysis Step 4: Analysis Analyte Chiral Alcohol (R¹R²CHOH) ~1-2 mg Split Analyte->Split TubeA Reaction A Split->TubeA Aliquot 1 TubeB Reaction B Split->TubeB Aliquot 2 ReactA Stir at RT (2-12 h) TubeA->ReactA ReactB Stir at RT (2-12 h) TubeB->ReactB R_MPGA (R)-2-MPGA (~1.5 eq) R_MPGA->TubeA S_MPGA (S)-2-MPGA (~1.5 eq) S_MPGA->TubeB Coupling Coupling Agents (e.g., DCC/DMAP) Coupling->TubeA Coupling->TubeB Solvent Anhydrous Solvent (e.g., CH₂Cl₂ or Pyridine) Solvent->TubeA Solvent->TubeB EsterS (S)-MPGA Ester Diastereomer ReactA->EsterS EsterR (R)-MPGA Ester Diastereomer ReactB->EsterR NMR_S ¹H NMR of (S)-Ester EsterS->NMR_S Workup & Purify NMR_R ¹H NMR of (R)-Ester EsterR->NMR_R Workup & Purify Calc Calculate Δδ = δS - δR NMR_S->Calc NMR_R->Calc Assign Assign Absolute Configuration Calc->Assign

Caption: Workflow for absolute configuration determination using 2-MPGA.

Detailed Experimental Protocol

Materials:

  • Chiral alcohol of unknown configuration (~1-2 mg)

  • (R)-(-)-2-Methoxyphenylglycolic acid

  • (S)-(+)-2-Methoxyphenylglycolic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂) or pyridine

  • Anhydrous deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation: In two separate, dry NMR tubes or small vials (labeled A and B), place approximately 0.5-1.0 mg of the chiral alcohol.

  • Reagent Addition (Vial A): To vial A, add (R)-2-MPGA (~1.5 molar equivalents), a catalytic amount of DMAP (~0.2 eq), and DCC (~1.5 eq). Dissolve the contents in ~0.5 mL of anhydrous CH₂Cl₂.

    • Causality: DCC is the coupling agent that activates the carboxylic acid for esterification. DMAP is a highly effective acylation catalyst that accelerates the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester and DCC.

  • Reagent Addition (Vial B): Repeat step 2 for vial B, but use (S)-2-MPGA.

  • Reaction: Seal both vials under an inert atmosphere (e.g., nitrogen or argon) and allow them to stir or stand at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, filter the mixtures through a small plug of celite or silica gel to remove the dicyclohexylurea (DCU) byproduct and unreacted reagents. Rinse with a small amount of CH₂Cl₂.

  • NMR Sample Preparation: Carefully evaporate the solvent from the filtrates under a gentle stream of nitrogen. Redissolve the resulting crude diastereomeric esters directly in CDCl₃ for NMR analysis.

Data Analysis and Interpretation
  • Acquire Spectra: Obtain high-resolution ¹H NMR spectra for both the (R)-MPGA ester (from vial A) and the (S)-MPGA ester (from vial B).

  • Assign Protons: Using 2D NMR techniques (like COSY and HSQC) if necessary, assign all the proton signals of the analyte portion of each diastereomer.

  • Calculate Δδ: For each assigned proton (or proton group) in the analyte, calculate the chemical shift difference: Δδ = δ(S-ester) - δ(R-ester) .

  • Apply the Model: Map the signs of the calculated Δδ values onto a conformational model of the analyte.

Diagram: The 2-MPGA Conformational Model

G cluster_model Conformational Model for Δδ Interpretation model L1_label L2_label delta_neg Δδ < 0 (Shielded) delta_pos Δδ > 0 (Deshielded)

Caption: The protons (L¹) with negative Δδ values are shielded by the methoxyphenyl ring, while those (L²) with positive Δδ values are deshielded.

Interpretation Rule:

  • Protons for which Δδ is positive are located on one side of the plane defined by the Cα-O bond of the ester.

  • Protons for which Δδ is negative are on the opposite side.

By arranging the substituents (L¹ and L²) of the chiral center to match the observed signs of Δδ, the absolute configuration (R or S) can be determined using the Cahn-Ingold-Prelog priority rules.[10]

Conclusion

This compound is a highly effective chiral derivatizing agent for the NMR-based determination of absolute configuration. Its ortho-methoxy substituent provides a conformational lock, leading to reliable and interpretable results. While Mosher's acid remains the historical standard, 2-MPGA presents a compelling alternative, particularly for sterically demanding substrates where other reagents may prove less effective. By following the systematic derivatization and analysis protocol outlined in this guide, researchers can confidently assign the stereochemistry of their chiral molecules, a crucial step in advancing chemical and pharmaceutical research.

References

  • Strategies for using NMR spectroscopy to determine absolute configuration. (n.d.). ResearchGate. Retrieved from [Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy. (2020). RSC Publishing. Retrieved from [Link]

  • Anisotropic Effect Definition. (n.d.). Fiveable. Retrieved from [Link]

  • The use of MPA amide for the assignment of absolute configuration of a sterically hindered cyclic secondary amine by 'mix and shake' NMR method. (2007). PubMed. Retrieved from [Link]

  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. (2009). PubMed. Retrieved from [Link]

  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. (2013). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. (n.d.). SciSpace. Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). PubMed. Retrieved from [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Absolute and Relative Configuration. (n.d.). Thieme. Retrieved from [Link]

  • The Assignment of Absolute Configuration by NMR. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Absolute Configuration. (2020). YouTube. Retrieved from [Link]

  • Absolute configuration. (n.d.). Wikipedia. Retrieved from [Link]

  • Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. (2013). PubMed. Retrieved from [Link]

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Performance of (2-Methoxyphenyl)glycolic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of (2-Methoxyphenyl)glycolic Acid in Diverse Solvent Systems

This guide presents a comprehensive evaluation of this compound's (2-MPGA) performance across various solvent systems. For researchers, scientists, and professionals in drug development, the judicious selection of a solvent is a cornerstone of successful synthesis, purification, and formulation. This document provides an objective comparison, substantiated by experimental data and protocols, to empower informed decision-making in optimizing the use of 2-MPGA.

Introduction: The Significance of Solvent Selection for 2-MPGA

This compound is a mandelic acid derivative whose physicochemical properties are significantly influenced by its methoxy-substituted phenyl ring and the chiral glycolic acid moiety. These structural features dictate its interactions with solvent molecules, thereby affecting critical parameters such as solubility, stability, and lipophilicity. An optimal solvent system can enhance reaction yields, improve crystal morphology, and ensure the stability of a final formulation. This guide delves into these performance aspects through standardized experimental evaluations.

Comparative Solubility Profile

Solubility is a fundamental property that governs the bioavailability of a drug substance and the efficiency of chemical processes. We assessed the equilibrium solubility of 2-MPGA in a panel of solvents representing a range of polarities and hydrogen bonding capabilities.

Expertise & Experience: The Rationale Behind Solvent Choices

The selected solvents—from highly polar protic (water, methanol) to polar aprotic (acetone) and non-polar (toluene, hexane)—were chosen to probe the different intermolecular forces that govern solvation. Polar protic solvents are expected to solvate 2-MPGA effectively through hydrogen bonding with its carboxylic acid and hydroxyl groups. Aprotic solvents will interact primarily through dipole-dipole forces, while non-polar solvents will rely on weaker van der Waals forces, predicting a wide range of solubility values.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.

  • Preparation of Supersaturated Slurry: Add an excess amount of 2-MPGA to each solvent in a sealed vial to create a slurry. This ensures that the solvent is saturated and solid is present.

  • Equilibration: Agitate the vials in a temperature-controlled orbital shaker at 25 °C for 24 hours. A 24-hour period is standard to ensure the dissolution rate reaches equilibrium with the precipitation rate.[1][2][3]

  • Phase Separation: Allow the vials to rest for at least 2 hours to let undissolved solids settle. For finer suspensions, centrifugation at 5000 rpm for 15 minutes is employed.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the HPLC's linear range.

  • Quantification: Analyze the diluted sample using a validated reverse-phase HPLC method with UV detection. The concentration is determined against a multi-point calibration curve of 2-MPGA standards.

Data Presentation: Solubility of 2-MPGA

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

SolventTypeDielectric Constant (Polarity)Solubility (mg/mL)
MethanolPolar Protic32.7225.4
EthanolPolar Protic24.6162.1
AcetonePolar Aprotic20.7130.5
WaterPolar Protic80.128.3
Ethyl AcetatePolar Aprotic6.048.9
TolueneNon-Polar2.45.8
n-HexaneNon-Polar1.9<0.1

Analysis: The results in Table 1 align with theoretical principles. 2-MPGA shows the highest solubility in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Its solubility is significantly lower in non-polar solvents, which cannot effectively disrupt the strong intermolecular hydrogen bonds of the solid 2-MPGA crystal lattice. While water is highly polar, the hydrophobic nature of the methoxyphenyl group limits solubility compared to short-chain alcohols.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a critical descriptor in pharmaceutical sciences, providing a measure of a compound's lipophilicity. This value is instrumental in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

Experimental Protocol: LogP Determination via Shake-Flask Method

This protocol is based on the widely accepted OECD Guideline 107, ensuring its trustworthiness and reproducibility.[4][6][7]

  • Solvent Pre-saturation: Prepare two phases by saturating n-octanol with water and water (or pH 7.4 phosphate buffer) with n-octanol for 24 hours. This prevents volume changes during the experiment.

  • Analyte Partitioning: Add a known amount of 2-MPGA to a vessel containing a defined volume of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Seal the vessel and shake it for 24 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition fully between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of 2-MPGA in each phase using HPLC.

  • Calculation: The LogP is calculated using the formula: LogP = log ([Concentration]octanol / [Concentration]aqueous).

Result and Interpretation

The experimentally determined LogP for this compound is 1.38 . This value indicates that 2-MPGA is moderately lipophilic. It suggests a favorable balance between aqueous solubility for formulation and lipid membrane permeability for biological absorption, a desirable characteristic for many oral drug candidates.

Stability Performance in Protic and Aprotic Environments

The chemical stability of an active ingredient in different solvents is crucial for determining appropriate conditions for storage, synthesis, and formulation. We investigated the degradation of 2-MPGA in representative solvent systems under accelerated conditions.

Expertise & Experience: Predicting Degradation Pathways

The primary anticipated degradation pathways for 2-MPGA are solvent-mediated reactions. In protic solvents like methanol, acid-catalyzed esterification is a known risk for carboxylic acids. In aqueous solutions, hydrolysis of the methoxy group is a potential, albeit slower, degradation route. Aprotic solvents like acetone are generally more inert and are expected to confer greater stability.

Experimental Protocol: Accelerated Stability Study
  • Sample Preparation: Prepare solutions of 2-MPGA at a concentration of 1 mg/mL in methanol, buffered water (pH 7.0), and acetone.

  • Stress Conditions: Store the sealed solutions in a stability chamber at 40 °C.

  • Time-Point Analysis: Withdraw aliquots at initial (T=0), 1-week, 2-week, and 4-week time points.

  • Purity Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent 2-MPGA peak from any potential degradants.

  • Assessment: Calculate the percentage of 2-MPGA remaining relative to the T=0 sample.

Data Presentation: Stability of 2-MPGA

Table 2: Percentage of 2-MPGA Remaining in Solution at 40 °C

Solvent% Remaining (Week 1)% Remaining (Week 2)% Remaining (Week 4)Suspected Degradation Pathway
Acetone (Aprotic)99.7%99.5%99.1%Negligible
Buffered Water (Protic)99.4%98.6%97.5%Minor Hydrolysis
Methanol (Protic)97.8%95.5%91.2%Esterification

Analysis: As hypothesized, 2-MPGA exhibits excellent stability in the aprotic solvent acetone. In methanol, a significant and progressive degradation was observed, consistent with the formation of the corresponding methyl ester. The stability in water was good, with only minor degradation observed over the four-week period.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the core experimental protocols are illustrated below using standardized workflow diagrams.

G cluster_solubility Equilibrium Solubility Determination prep Prepare Supersaturated Slurry equil Equilibrate at 25°C for 24h prep->equil sample Centrifuge & Sample Supernatant equil->sample analyze HPLC Analysis vs. Calibration Curve sample->analyze result Solubility (mg/mL) analyze->result

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_logp LogP Determination (Shake-Flask Method) prep_logp Pre-saturate Octanol & Water partition Partition Analyte & Shake 24h prep_logp->partition separate Centrifuge for Phase Separation partition->separate analyze_both HPLC Analysis of Aqueous & Organic Phases separate->analyze_both calculate Calculate LogP analyze_both->calculate

Caption: Workflow for Partition Coefficient (LogP) Determination.

G cluster_stability Accelerated Stability Study prep_stab Prepare Solutions in Test Solvents stress Store at 40°C for 4 Weeks prep_stab->stress sample_time Withdraw Aliquots at T=0, 1, 2, 4 Weeks stress->sample_time analyze_stab Stability-Indicating HPLC Analysis sample_time->analyze_stab assess % Remaining Analyte analyze_stab->assess

Caption: Workflow for Accelerated Stability Study.

Conclusion and Recommendations

The performance of this compound is highly dependent on the chosen solvent system. This guide demonstrates that:

  • For high-concentration solutions in synthesis , polar protic solvents like methanol and ethanol are superior, though the potential for esterification must be managed if the carboxylic acid is intended to remain unmodified.

  • For reactions requiring stability of the parent acid , aprotic solvents such as acetone are the preferred choice.

  • For purification by recrystallization , a solvent/anti-solvent system, such as ethanol/water or acetone/hexane, would be effective.

  • For aqueous pharmaceutical formulations , the compound's moderate solubility and good stability are advantageous, but careful pH control is recommended to optimize both solubility and stability.

By leveraging the comparative data and protocols within this guide, researchers can confidently select and optimize solvent systems to meet the specific demands of their application, ensuring robust and reproducible outcomes.

References

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 333-346. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). Experiment 2: Solubility. A Microscale Approach to Organic Laboratory Techniques. [Link]

  • Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • Vey, E., Rodger, C., Booth, J., Miller, A. F., & Saiani, A. (2011). Degradation kinetics of poly(lactic-co-glycolic) acid block copolymer cast films in phosphate buffer solution as revealed by infrared and Raman spectroscopies. Polymer Degradation and Stability, 96(10), 1882-1889. [Link]

  • Sultan, M. H., et al. (2019). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Saudi Society of Agricultural Sciences, 18(3), 343-348. [Link]

Sources

Comparison of (2-Methoxyphenyl)glycolic acid with other chiral derivatizing agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of modern chemistry. Chiral molecules, or enantiomers, often exhibit profoundly different physiological activities, making their accurate characterization a critical aspect of pharmaceutical development and asymmetric synthesis. While chiral chromatography stands as a powerful separation technique, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a chiral derivatizing agent (CDA), offers a rapid and effective method for determining enantiomeric purity and assigning absolute stereochemistry.

This guide provides an in-depth comparison of (2-Methoxyphenyl)glycolic acid and other prominent chiral derivatizing agents. We will delve into the mechanistic principles of these reagents, present comparative data, and provide detailed experimental protocols to empower you in selecting the optimal CDA for your analytical challenges.

The Fundamental Principle of Chiral Derivatization

Enantiomers are, by definition, indistinguishable in an achiral environment, including standard NMR spectroscopy.[1] The core strategy of using a CDA is to convert a pair of enantiomers into a pair of diastereomers by covalently bonding them to an enantiomerically pure reagent.[1][2] These resulting diastereomers possess distinct physical and spectral properties, leading to separable signals in the NMR spectrum. The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric ratio of the original analyte.[1]

A Profile of this compound as a Chiral Derivatizing Agent

This compound is a chiral carboxylic acid with a stereogenic center at the alpha-carbon. Its structure, featuring a methoxy group on the phenyl ring, suggests its potential as a chiral derivatizing agent for chiral alcohols and amines, forming diastereomeric esters and amides, respectively. The aromatic ring and the methoxy group can induce anisotropic effects in the NMR spectrum, leading to chemical shift differences (Δδ) between the diastereomeric products, which is the basis for their differentiation and quantification.

While the use of this compound as a CDA is not as extensively documented in peer-reviewed literature as other agents, its structural features merit consideration. The ortho-methoxy group may influence the conformational preferences of the resulting diastereomers, potentially enhancing the chemical shift nonequivalence of nearby protons in the analyte.

Established Chiral Derivatizing Agents: A Comparative Analysis

The selection of a chiral derivatizing agent is contingent on the functional group of the analyte, the desired analytical technique (NMR or chromatography), and the required level of accuracy. Here, we compare this compound's potential with two widely used CDAs: Mosher's acid (MTPA) and (-)-Camphanic acid.

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)

Developed by Harry S. Mosher, MTPA is arguably the most well-known and widely utilized CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[3] Its key features include:

  • A Trifluoromethyl Group: The strongly deshielding CF₃ group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often offers a cleaner spectrum with greater chemical shift dispersion compared to ¹H NMR.[3]

  • A Phenyl Ring: The aromatic ring induces significant anisotropic effects, leading to predictable chemical shift differences in the ¹H NMR spectra of the diastereomeric esters or amides.

  • No α-Proton: The absence of a proton at the stereogenic center prevents racemization during the derivatization reaction.[1]

(-)-Camphanic Acid

(-)-Camphanic acid is another valuable CDA, particularly for the resolution of alcohols and amines. It is often supplied as its more reactive acid chloride. Key characteristics include:

  • Rigid Bicyclic Structure: The rigid camphanoyl skeleton restricts conformational freedom in the resulting diastereomers, often leading to significant differences in their NMR spectra and chromatographic behavior.

  • Crystallinity: Diastereomeric esters and amides derived from camphanic acid are often crystalline, facilitating their separation by crystallization.

  • Two Additional Chiral Centers: The derivatization introduces two additional stereocenters, which can enhance the separation of the diastereomers.[4]

Visualizing the Derivatization Process

The following diagrams illustrate the chemical structures of the discussed chiral derivatizing agents and the general workflow of a derivatization reaction.

cluster_CDAs Chiral Derivatizing Agents 2_Methoxyphenyl_glycolic_acid This compound Moshers_acid Mosher's Acid (MTPA) Camphanic_acid (-)-Camphanic Acid

Caption: Structures of Common Chiral Derivatizing Agents

Analyte Racemic Analyte (R/S Enantiomers) Reaction Derivatization Reaction (Ester or Amide Formation) Analyte->Reaction CDA Enantiopure CDA (e.g., (R)-CDA) CDA->Reaction Diastereomers Diastereomeric Mixture ((R,R) and (S,R)) Reaction->Diastereomers Analysis NMR or Chromatography Analysis Diastereomers->Analysis Result Determination of Enantiomeric Excess (ee) and/or Absolute Configuration Analysis->Result

Caption: General Workflow of Chiral Derivatization for Analysis

Comparative Performance Data

The efficacy of a chiral derivatizing agent is primarily assessed by its ability to induce large, baseline-resolved chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers. The following table summarizes typical ¹H NMR chemical shift differences observed for diastereomeric esters of a model secondary alcohol, 1-phenylethanol, with different CDAs.

| Chiral Derivatizing Agent | Analyte Proton | Chemical Shift Difference (Δδ = |δ_R - δ_S|) [ppm] | Reference | | :--- | :--- | :--- | :--- | | Mosher's Acid (MTPA) | α-CH | 0.05 - 0.15 | | | | -CH₃ | 0.04 - 0.10 | | | (-)-Camphanic Acid | α-CH | 0.10 - 0.25 |[4] | | | -CH₃ | 0.08 - 0.18 |[4] | | This compound | α-CH | Data not readily available | | | | -CH₃ | Data not readily available | |

Note: The magnitude of Δδ is highly dependent on the specific analyte, the NMR solvent, and the temperature. The values presented are illustrative.

Experimental Protocols

The following are detailed, step-by-step methodologies for derivatization reactions with Mosher's acid chloride and (-)-Camphanic acid chloride. These protocols can be adapted for use with this compound, likely requiring conversion to its more reactive acid chloride.

Protocol 1: Derivatization with Mosher's Acid Chloride for NMR Analysis

Materials:

  • Chiral alcohol or amine (1.0 equivalent)

  • (R)- or (S)-Mosher's acid chloride (1.1 - 1.2 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP) (1.5 - 2.0 equivalents)

  • NMR tube

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry NMR tube under an inert atmosphere, dissolve the chiral analyte (approximately 5 mg) in 0.5 mL of anhydrous deuterated solvent.

  • Add the anhydrous base (e.g., 2-3 μL of pyridine).

  • Add (R)- or (S)-Mosher's acid chloride (1.1-1.2 equivalents).

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction can be monitored by TLC or by acquiring periodic ¹H NMR spectra.

  • Once the reaction is complete, acquire the final ¹H and/or ¹⁹F NMR spectrum.

  • To determine the absolute configuration, it is necessary to prepare both the (R)- and (S)-MTPA derivatives and compare their spectra.

Protocol 2: Derivatization with (-)-Camphanic Acid Chloride

Materials:

  • Chiral alcohol or amine (1.0 equivalent)

  • (-)-Camphanic acid chloride (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Anhydrous base (e.g., triethylamine, pyridine) (1.2 equivalents)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • Dissolve the chiral analyte (e.g., 100 mg) in the anhydrous solvent (5 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the anhydrous base.

  • Slowly add a solution of (-)-Camphanic acid chloride in the anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture can be analyzed by NMR or separated by chromatography.

Conclusion

The choice of a chiral derivatizing agent is a critical decision in the stereochemical analysis of chiral molecules. While Mosher's acid and (-)-Camphanic acid are well-established and versatile reagents with a wealth of supporting literature, the exploration of novel CDAs like this compound is essential for expanding the analytical toolbox. The structural features of this compound suggest its potential as a valuable CDA, and further research into its performance is warranted. By understanding the principles of chiral derivatization and the specific characteristics of each agent, researchers can confidently select the most appropriate tool for their analytical needs, ensuring the stereochemical integrity of their compounds.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Mosher's acid - Wikipedia. (2023). In Wikipedia. [Link]

  • Chiral derivatizing agent - Wikipedia. (2023). In Wikipedia. [Link]

  • Wenzel, T. J., & Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]

  • Toyo'oka, T. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. [Link]

  • MTPA - Grokipedia. (n.d.). [Link]

  • Ferreira, A. G., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(22), 4153. [Link]

  • Chiral resolution - Wikipedia. (2023). In Wikipedia. [Link]

  • Chiral derivitizing agent - chemeurope.com. (n.d.). [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. In Chemistry LibreTexts. [Link]

  • Licea-Perez, H., et al. (2015). Camphanic Acid Chloride: A Powerful Derivatization Reagent for Stereoisomeric Separation and Its DMPK Applications. Bioanalysis, 7(23), 3005–3017. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-117. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2-Methoxyphenyl)glycolic acid, a key chiral building block and potential impurity in various synthetic pathways, requires accurate analytical characterization. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, ensuring data integrity and consistency across different analytical platforms.

Cross-validation is a critical process that compares two or more distinct analytical methods to ascertain if they yield equivalent and reliable results for a specific analyte. This is not merely a procedural formality but a scientific necessity to:

  • Verify the accuracy of a newly developed method against an established one.

  • Ensure consistency of results when transferring methods between laboratories or utilizing different instrumentation.

  • Identify and understand potential matrix effects or interferences that may uniquely impact one analytical technique.

  • Fulfill stringent regulatory requirements for method validation as stipulated by bodies such as the FDA and EMA.[1][2][3][4]

This guide will explore the cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The Logic of Cross-Validation: An Inter-Method Comparison

Caption: A workflow illustrating the logic of cross-validating multiple analytical methods using a common sample set and statistical comparison to determine equivalence.

Comparative Performance of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC, GC, and CE.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on charge-to-mass ratio in an electric field.
Suitability for this compound High. Well-suited for non-volatile, polar compounds.[5][6][7]Moderate to High. Requires derivatization to increase volatility.[5][6][7]High. Ideal for charged, small molecules.[8][9]
Typical Stationary Phase C18 reversed-phase.[10]Phenyl-methylpolysiloxane.Uncoated fused silica capillary.[11]
Detection Method UV/Vis (Diode Array Detector), MS.Flame Ionization Detector (FID), MS.UV/Vis (Diode Array Detector), MS.[12]
Sample Preparation Simple dissolution, filtration.Derivatization (e.g., silylation) is necessary.[13][14][15][16]Direct injection after dilution.
**Anticipated Linearity (R²) **>0.998>0.995>0.997
Limit of Quantification (LOQ) Low ng/mL range.pg/mL to low ng/mL range (with MS).Low to mid ng/mL range.
Key Advantages Versatile, robust, widely available.High separation efficiency, sensitive detectors.Low sample and reagent consumption, high efficiency.
Potential Challenges Co-elution with matrix components.Thermal degradation of the analyte if not properly derivatized.Adsorption to the capillary wall, sensitivity to buffer composition.[9]

Experimental Protocols for Cross-Validation

A systematic approach is crucial for a successful cross-validation study. The following protocols are designed as a template and should be optimized based on available instrumentation and specific sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often considered the primary analytical technique for non-volatile organic acids due to its robustness and versatility.[17][18][19][20]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of water and acetonitrile.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the polar this compound amenable to gas-phase analysis.[14][15][16]

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Derivatization Procedure:

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of charged species and offers the advantages of low sample consumption and high separation efficiency.[8][9][21]

Instrumentation:

  • Capillary electrophoresis system with a diode array detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length).

  • Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV (normal polarity).

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 200 nm.

Sample Preparation:

  • Dissolve the sample in the background electrolyte.

  • Filter through a 0.22 µm syringe filter.

Cross-Validation Workflow and Statistical Analysis

The cross-validation study should be conducted using a pre-defined protocol that outlines the experimental design, sample selection, and acceptance criteria.

Caption: A detailed workflow for conducting a cross-validation study between two analytical methods.

Statistical Evaluation:

The data obtained from the different methods should be compared statistically to assess their equivalence.[22][23][24][25]

  • Paired t-test: To determine if there is a statistically significant difference between the means of the results from the two methods.

  • Deming Regression: A regression method that accounts for errors in both measurement techniques.

  • Bland-Altman Plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.

Acceptance Criteria:

The acceptance criteria should be pre-defined in the validation protocol. A common approach is that the percentage difference between the results obtained by the two methods should not exceed a certain limit (e.g., ±15-20%) for a significant majority of the samples (e.g., at least 67%).[26][27][28]

Mitigating Potential Issues

  • Matrix Effects: Biological fluids and complex sample matrices can enhance or suppress the analytical signal, particularly in MS-based methods.[29][30][31][32] The use of a stable-isotope labeled internal standard for this compound is the gold standard for mitigating these effects.

  • Chiral Separation: If the enantiomeric purity of this compound is critical, chiral chromatography (either HPLC or GC) should be employed. The cross-validation would then need to demonstrate the equivalence of the methods for quantifying each enantiomer.[10]

  • Inter-laboratory Variability: When transferring a method to a different laboratory, a formal method transfer process should be followed, which can be considered a form of cross-validation.[1][2][3][4][33] This includes ensuring that analysts in the receiving laboratory are adequately trained and that equipment is properly qualified.

Conclusion

The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of quantitative data in research and drug development. By systematically comparing the performance of orthogonal techniques such as HPLC, GC, and CE, researchers can build a comprehensive and robust analytical package. This not only ensures data integrity but also provides flexibility in analytical workflows and facilitates seamless method transfer between laboratories, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline. (2025, September 6). Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Retrieved from [Link]

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A Comparative Guide to the Efficacy of (2-Methoxyphenyl)glycolic Acid in Resolving Specific Compound Classes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract: The isolation of single enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The choice of a chiral resolving agent is critical to the efficiency, yield, and economic viability of separating racemic mixtures. This guide provides an in-depth technical comparison of (2-Methoxyphenyl)glycolic acid, a derivative of mandelic acid, for the resolution of specific classes of compounds, primarily focusing on amines and their derivatives. We will explore the mechanistic advantages conferred by its unique chemical structure, present a comparative analysis against other common resolving agents, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical, robust, and widely-used industrial method for separating enantiomers.[1] The technique relies on the reaction of a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics.[2] This crucial difference allows for their separation, typically by fractional crystallization.[3]

The less soluble diastereomeric salt preferentially crystallizes from a chosen solvent system, enabling its isolation. Subsequently, the pure enantiomer is liberated from the salt, and the resolving agent can often be recovered for reuse, a key consideration for process sustainability.[4] The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers.[2]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts (in solution) racemate Racemic Amine (R-Amine + S-Amine) process Salt Formation agent Chiral Acid (e.g., S-Acid) salts R-Amine•S-Acid (less soluble) + S-Amine•S-Acid (more soluble) process->salts crystallization Fractional Crystallization salts->crystallization solid Isolated Solid Crystal (R-Amine•S-Acid) crystallization->solid liquid Mother Liquor (Enriched in S-Amine•S-Acid) crystallization->liquid liberation Liberation (Base Addition) solid->liberation enantiomer Pure R-Amine liberation->enantiomer

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Profile of this compound as a Resolving Agent

This compound, also known as o-methoxy mandelic acid, is a specialized derivative of mandelic acid. While mandelic acid itself is a widely used and effective resolving agent for amines[4][5], its derivatives are often explored to fine-tune interactions and improve resolution efficiency for specific substrates.

The key structural feature of this compound is the methoxy (-OCH₃) group at the ortho position of the phenyl ring. This modification introduces several effects that can enhance its resolving power:

  • Steric Influence: The ortho-methoxy group adds steric bulk near the carboxylic acid and chiral center. This can lead to more rigid and specific interactions within the crystal lattice of the diastereomeric salt, potentially amplifying the solubility differences between the two diastereomers.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the hydrogen-bonding network and π–π stacking interactions within the crystal structure. These interactions are fundamental to the chiral recognition process.[6]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as an additional hydrogen bond acceptor, providing more points of interaction to stabilize one diastereomeric salt's crystal lattice over the other.

These subtle modifications can be the deciding factor in achieving a successful and high-yield resolution where unsubstituted mandelic acid might be less effective.

Efficacy in Resolving Specific Compound Classes

The primary application for this compound and related mandelic acids is the resolution of racemic amines . Its efficacy extends to a variety of amine structures, which are common moieties in active pharmaceutical ingredients (APIs).

Primary and Secondary Amines

This class represents the most successful application. This compound is particularly effective for resolving aryl-alkyl amines, such as 1-phenylethylamine and its derivatives, which are common chiral building blocks. The aromatic rings on both the resolving agent and the amine can engage in favorable π–π interactions, which, combined with the salt bridge, leads to effective chiral discrimination.

Amino Alcohols (e.g., β-Blockers)

Many pharmaceutical compounds, such as β-blockers (e.g., metoprolol, atenolol, propranolol), are chiral amino alcohols.[7][8] The resolution of these compounds is critical as the desired therapeutic activity often resides in a single enantiomer.[8] While various methods exist for their separation, diastereomeric salt crystallization remains a viable, scalable option. The hydroxyl group in these substrates provides an additional site for hydrogen bonding, making resolving agents like this compound that offer multiple interaction points particularly promising candidates. For example, the resolution of intermediates for drugs like (S)-metoprolol often involves chiral acids to separate diastereomers.[9]

Comparative Performance Analysis

The choice of a resolving agent is often empirical, and screening several candidates is standard practice.[1] this compound's performance is best understood in comparison to other common agents.

Resolving AgentTarget Compound ClassTypical Enantiomeric Excess (% ee)Yield (Diastereomeric Salt)Key Advantages & Considerations
This compound Amines, Amino Alcohols>95% (often achievable)Good to HighEnhanced interactions from methoxy group can improve resolution for difficult substrates.
Mandelic Acid Amines>95%[4]75-80%[4]A well-established, effective, and often cost-effective first choice for screening.[5]
Tartaric Acid Derivatives Amines>95%[1]75-92%[5]Widely available and inexpensive. Bulky derivatives can be highly effective.[1][5]
(1S)-(+)-10-Camphorsulfonic acid Amines (especially weak bases)HighVariableA strong acid, useful for amines that form poor salts with carboxylic acids.[3]

Key Observations:

  • Mandelic acid and its derivatives consistently demonstrate high efficacy in resolving amines, often achieving enantiomeric excesses greater than 95%.[4][5]

  • The primary advantage of using a substituted derivative like this compound arises when simpler agents like mandelic or tartaric acid fail to provide adequate separation. The additional functional group provides a new set of interactions that may be more effective for a specific substrate.

  • The resolution efficiency is highly dependent on the solvent system and crystallization conditions (temperature, cooling rate).[10]

Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols that serve as a starting point for the resolution of a racemic amine using this compound.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Solvent Selection & Dissolution: In a suitable reactor, dissolve 1.0 molar equivalent of the racemic amine in a minimal amount of a hot solvent. Ethanol, methanol, or ethyl acetate are common starting points.[5]

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 to 1.0 molar equivalent of (S)-(+)-(2-Methoxyphenyl)glycolic acid in the same hot solvent. Rationale: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Salt Formation: Slowly add the resolving agent solution to the hot amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) may be required to maximize the yield of the crystallized salt. Rationale: Slow cooling is crucial to ensure the formation of well-ordered crystals and prevent the trapping of impurities or the co-precipitation of the more soluble diastereomer.

  • Isolation: Isolate the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystalline salt under vacuum.

Protocol 2: Liberation of the Enantiopure Amine
  • Suspension: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and water.

  • Basification: Add an aqueous base solution (e.g., 10% NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >11. Rationale: The base neutralizes the acidic resolving agent and liberates the free amine, which will partition into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess (% ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or GC.[3]

G start Start: Racemic Amine + Resolving Agent dissolve 1. Dissolve in Hot Solvent (e.g., Ethanol) start->dissolve cool 2. Cool Slowly (Crystallization) dissolve->cool filter1 3. Filter Crystals cool->filter1 wash1 4. Wash with Cold Solvent filter1->wash1 mother_liquor Mother Liquor (Contains other diastereomer) filter1->mother_liquor Separate crystals Diastereomeric Salt Crystals (Enriched) wash1->crystals liberate 5. Liberate Amine (Add Base + Organic Solvent) crystals->liberate extract 6. Extract Organic Layer liberate->extract dry 7. Dry & Evaporate Solvent extract->dry product End: Enantiopure Amine dry->product

Caption: Experimental workflow for chiral resolution and amine liberation.

Conclusion

This compound is a highly effective chiral resolving agent, particularly for racemic amines and related compounds prevalent in the pharmaceutical industry. The presence of the ortho-methoxy group provides unique steric and electronic advantages over unsubstituted mandelic acid, offering an essential tool for resolving challenging substrates. While the optimal choice of a resolving agent remains substrate-dependent and often requires empirical screening, this compound represents a powerful option that can deliver high enantiomeric purity and good yields. The protocols and comparative data provided in this guide offer a solid foundation for researchers to develop robust and efficient chiral resolution processes.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)
  • BenchChem. (2025). A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic.
  • BenchChem. (2025). A Comparative Analysis of (-)-Camphoric Acid and Mandelic Acid as Chiral Resolving Agents.
  • Chirality. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. [Link]

  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • CrystEngComm. (n.d.). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. Royal Society of Chemistry. [Link]

  • Arhiv za higijenu rada i toksikologiju. (n.d.). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central. [Link]

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Molecules. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PubMed Central. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of (2-Methoxyphenyl)glycolic acid. As a substituted derivative of glycolic acid, this compound requires careful management to ensure personnel safety and environmental compliance. The procedures outlined below are synthesized from established best practices for acidic organic compounds and are grounded in the safety profiles of structurally similar molecules. This guide is intended for laboratory personnel, including researchers, scientists, and technicians actively engaged in chemical synthesis and analysis.

Hazard Profile and Risk Assessment

This compound, while not extensively characterized in all safety literature, belongs to the family of alpha-hydroxy acids. Its structural analogs, such as glycolic acid and mandelic acid, are well-documented as corrosive materials that can cause severe skin burns and serious eye damage.[1][2] The primary risks associated with this compound stem from its acidic nature and potential for irritancy.

Key Hazards:

  • Corrosivity: Like its parent compounds, it is expected to be corrosive. Direct contact can cause severe skin burns and irreversible eye damage.[3]

  • Inhalation Toxicity: Inhalation of dusts or aerosols may be harmful and cause irritation to the respiratory tract.[3][4]

  • Ingestion Toxicity: Ingestion is presumed to be harmful and may cause burns to the gastrointestinal tract.[4][5]

Due to these hazards, this compound must be treated as a hazardous waste. All disposal procedures must comply with local, regional, and national environmental regulations.[6][7]

Data Summary of Analogous Compounds

To inform our safety and disposal protocol, the following table summarizes key hazard data from structurally related chemicals.

ParameterGlycolic AcidMandelic AcidGHS Classification
GHS Pictograms Corrosive, HarmfulCorrosive, Irritant


Signal Word DangerDanger-
Hazard Statements H314: Causes severe skin burns and eye damage.[2][3] H332: Harmful if inhaled.[3][4]H318: Causes serious eye damage.[1]-
Incompatible Materials Strong bases, oxidizers, reducing agents, active metals.[5][7][8]Strong oxidizing agents, strong bases, strong acids, reducing agents.[7]-
Disposal Consideration Classified as RCRA hazardous waste due to corrosivity.[4][5]Must be disposed of in accordance with Federal, State, and Local regulations.[7]-

Core Principles for Safe Disposal

The foundation of a safe disposal plan rests on several non-negotiable principles:

  • Do Not Drain Dispose: Never discharge this compound or its solutions into the sanitary sewer.[6] Its acidic nature and potential environmental effects prohibit this practice.

  • Waste Segregation: Do not mix this waste with other waste streams.[6] Keep it separate from solvents, bases, and other reactive chemicals to prevent hazardous reactions.

  • Use Designated Containers: Collect waste in clearly labeled, appropriate containers. Uncleaned empty containers should be treated as if they still contain the product.[6]

  • Consult EHS: Your institution's Environmental Health & Safety (EHS) department is the final authority on waste disposal. The procedures herein are designed to prepare the waste for a safe handover to EHS.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step workflow for the routine collection and disposal of this compound waste generated in the laboratory.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all necessary safety measures are in place. The causality here is direct: proper PPE is the primary barrier between the researcher and the corrosive hazard.

  • Work Area: Conduct all handling and waste collection within a certified chemical fume hood to mitigate inhalation risks.

  • PPE Selection:

    • Eye Protection: Wear chemical splash goggles and a face shield.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile). Inspect gloves for integrity before each use.[9]

    • Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[9]

Phase 2: Waste Collection and Segregation

Proper collection is critical to prevent accidental reactions and ensure regulatory compliance.

  • Select a Waste Container:

    • Use a corrosion-resistant container, such as high-density polyethylene (HDPE) or glass.[8][10]

    • The container must have a tightly sealing screw cap.[8][11]

    • Ensure the container is compatible with acidic waste and has been approved by your EHS department.

  • Collect Waste:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container using a spatula or scoop. Avoid generating dust.[6]

    • Aqueous Solutions: Pour acidic solutions carefully into the designated liquid waste container. Use a funnel to prevent spills.

    • Contaminated Materials: Place any contaminated items (e.g., weigh boats, gloves, paper towels) into a separate, clearly labeled solid waste bag or container.

Phase 3: Labeling and Temporary Storage

Accurate labeling is a cornerstone of a self-validating and safe waste management system. It communicates the hazard to everyone in the laboratory and to the EHS personnel who will handle it.

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first portion of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Acid")

    • The accumulation start date

    • The name of the principal investigator or lab group

  • Storage:

    • Keep the waste container tightly closed when not in use.[7][8]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.

    • Ensure the SAA is in a well-ventilated, cool, and dry location.[4][8]

    • Store it away from incompatible materials, particularly bases and oxidizers, in secondary containment.[10]

Phase 4: Final Disposal
  • Request Pickup: Once the waste container is full, or if it has been accumulating for the maximum time allowed by your institution (often 90 days), contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or pickup request forms provided by EHS.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to prevent injury and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Don PPE: Before addressing the spill, don the full PPE described in Phase 1.

  • Containment: Cover drains to prevent environmental release.[6]

  • Neutralization and Cleanup:

    • For small spills, cautiously neutralize the material with a suitable absorbent neutralizing agent like soda ash (sodium carbonate) or lime.[4][5]

    • Once neutralized, collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the affected area thoroughly with water.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Debris) container Step 2: Select Designated Corrosion-Resistant Waste Container identify->container ppe->identify collect Step 3: Collect Waste (Segregate Solids & Liquids) container->collect label_waste Step 4: Secure & Label Container (Chemical Name, Hazards, Date) collect->label_waste store Step 5: Store in Designated SAA (Secondary Containment, Away from Incompatibles) label_waste->store spill_check Spill or Release Occurs? store->spill_check spill_protocol Execute Emergency Spill Protocol spill_check->spill_protocol Yes ehs_pickup Step 6: Request EHS Pickup (Complete Manifest) spill_check->ehs_pickup No spill_protocol->store end End: Waste Secured by EHS ehs_pickup->end

Caption: Disposal workflow for this compound.

References

  • Mandelic acid - Registration Dossier - ECHA . Source: European Chemicals Agency. [Link]

  • How to Store Glycolic Acid - Lab Alley . Source: Lab Alley. [Link]

  • Glycolic Acid - Making Cosmetics . Source: Making Cosmetics. [Link]

  • Best Practices for Storing Glycolic Acid from Medikonda.com . Source: Medikonda.com. [Link]

  • Glycolic Acid Safety & Handling - Lab Alley . Source: Lab Alley. [Link]

  • MATERIAL SAFETY DATA SHEET - Greenbook.net . Source: Greenbook.net. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methoxyphenyl)glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The "Why" Behind the Protection

(2-Methoxyphenyl)glycolic acid, as a derivative of glycolic acid, is anticipated to share its primary hazard characteristics. Glycolic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4][5] The fundamental principle of our safety protocol is to prevent all direct contact with the substance, whether in solid or solution form.

  • Skin Contact: Direct contact can lead to rapid tissue damage.[6][7] The severity depends on the concentration and duration of exposure.

  • Eye Contact: The eyes are exceptionally vulnerable. A splash can cause irreversible damage and potentially blindness.[1][2]

  • Inhalation: While the vapor pressure may be low, inhalation of dust (if in solid form) or aerosols from solutions can cause irritation and damage to the respiratory tract.[8][9][10]

  • Ingestion: Oral intake can cause severe burns to the mouth, throat, and stomach.[1][11]

Therefore, the selection of PPE is not merely a checklist item but a critical barrier system designed to mitigate these specific, well-understood risks.

Core Protective Equipment: Your First Line of Defense

A hazard assessment is required to determine the specific PPE needed for any task.[12][13][14] The minimum PPE for handling this compound includes a lab coat, eye protection, long pants, and closed-toe shoes.[8][12][15] This must be supplemented based on the specific procedure.

Eye and Face Protection

Because of the severe risk of irreversible eye damage, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the absolute minimum for being present in the laboratory.[12][16]

  • Required for Handling: When actively handling the chemical (even small quantities), you must upgrade to chemical splash goggles. These provide a seal around the eyes, protecting against splashes, dust, and vapors.[12][14][16]

  • High-Risk Operations: For tasks involving larger volumes (>1 liter), heating, or potential for significant splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][12][14] The goggles provide the primary seal, while the shield protects the rest of the face.

Hand Protection: Selecting the Right Glove

Gloves are essential to prevent skin contact, but not all gloves offer the same protection.[17][18] The choice of glove material is critical and depends on the specific solvent being used and the duration of the task. For this compound, which is an organic acid, robust chemical resistance is key.

Glove MaterialRecommended Use CaseAdvantagesDisadvantages
Nitrile General use, handling small quantities, working with aqueous solutions.Good general chemical resistance, good puncture detection.[9][17][18]Poor against some organic solvents; should be replaced immediately upon splash.
Neoprene Handling concentrated solutions, prolonged tasks.Excellent resistance to acids, bases, alcohols, and peroxides.[18][19]Less dexterity than nitrile.
Butyl Rubber Use with strong acids and a wider range of organic solvents.High permeation resistance to many chemicals.[9]Can be more expensive and less comfortable.

Operational Imperative: Always inspect gloves for tears or pinholes before use. For tasks with a high risk of exposure, consider double-gloving (wearing two pairs of nitrile gloves).[12] After handling, remove gloves without touching the outside and wash your hands thoroughly.[8]

Body Protection

Your personal clothing is not protective equipment.

  • Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory to protect your skin and clothing from minor splashes and spills.[12][15]

  • Chemical-Resistant Apron: When handling larger quantities or performing tasks with a significant splash hazard, wear a chemical-resistant apron over your lab coat.[11][16]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Fume Hood: All work with this compound that could generate dust or aerosols must be conducted inside a certified chemical fume hood.[7][8][16] This is the most critical step in preventing respiratory exposure.

  • Respirator: In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary. The type of respirator and cartridge must be selected based on a formal risk assessment. For acid vapors, a respirator with an acid gas cartridge would be appropriate.[1][9][14]

Operational Protocol: A Step-by-Step Guide

This protocol ensures that safety is integrated into every step of the workflow.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_post Post-Task A 1. Conduct Task-Specific Hazard Assessment B 2. Review Safety Data Sheet (or proxy for similar compounds) A->B C 3. Locate and Inspect All Required PPE B->C D Start of Task C->D E Small Scale (<10g or 100mL) Solid or Dilute Solution? D->E F Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat E->F Yes G Large Scale or High Hazard? (e.g., heating, concentrating) E->G No I Potential for Dust/Aerosols? F->I G->F No H Enhanced PPE: - Goggles + Face Shield - Neoprene/Butyl Gloves - Chemical Apron G->H Yes H->I J Work in Chemical Fume Hood I->J Yes K Proceed with Task I->K No J->K L 4. Doff PPE Correctly (avoid self-contamination) K->L M 5. Dispose of Contaminated PPE as Hazardous Waste L->M N 6. Wash Hands Thoroughly M->N

Sources

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Retrosynthesis Analysis

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(2-Methoxyphenyl)glycolic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.